pyrocatechol
Description
Catechol is a benzenediol comprising of a benzene core carrying two hydroxy substituents ortho to each other. It has a role as a genotoxin, an allelochemical and a plant metabolite. It is a conjugate acid of a catecholate(1-).
Exposure to catechol may occur during its manufacture and use. Skin contact with catechol causes eczematous dermatitis in humans. In humans, absorption through the skin results in an illness resembling that induced by phenol, except convulsions are more pronounced. Large doses of catechol can cause depression of the central nervous system (CNS) and a prolonged rise of blood pressure in animals. Due to the lack of information regarding the duration of exposure in the above studies, it is not clear whether these health effects were observed following acute (short-term) or chronic (long-term) exposure. Tumors in the glandular stomach were observed in orally exposed rats. The International Agency for Research on Cancer (IARC) has classified catechol as a Group 2B, possible human carcinogen. EPA has not classified catechol with respect to potential carcinogenicity.
Catechol is a natural product found in Illicium verum, Populus tremuloides, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMNLLNPGFGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Record name | CATECHOL | |
| Source | CAMEO Chemicals | |
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| Record name | CATECHOL | |
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| Record name | catechol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Catechol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26982-53-6, 20244-21-7 (unspecified hydrochloride salt) | |
| Record name | 1,2-Benzenediol, homopolymer | |
| Source | CAS Common Chemistry | |
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| Record name | Catechol | |
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DSSTOX Substance ID |
DTXSID3020257 | |
| Record name | 1,2-Benzenediol | |
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Molecular Weight |
110.11 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; white; odorless. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid with a faint odor; Note: Discolors to brown in air & light; [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless, crystalline solid with a faint odor., Colorless, crystalline solid with a faint odor. [Note: Discolors to brown in air & light.] | |
| Record name | CATECHOL | |
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| Record name | Pyrocatechol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | CATECHOL | |
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| Record name | CATECHOL | |
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| Record name | Catechol | |
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Boiling Point |
473 °F at 760 mmHg (sublimes) (NTP, 1992), 245.5 °C at 760 mm Hg; sublimes, BP: 221.5 °C at 400 mm Hg; 197.7 °C at 200 mm Hg; 176 °C at 100 mm Hg; 161.7 °C at 60 mm Hg; 134 °C at 20 mm Hg; 118.3 °C at 10 mm Hg; 104 °C at 5 mm Hg ... Volatile with steam, 245.5 °C, 474 °F | |
| Record name | CATECHOL | |
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| Record name | 1,2-Dihydroxybenzene | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | CATECHOL | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
261 °F (NTP, 1992), 127 °C, 260 °F (127 °C) (Closed cup), 127.2 °C (open cup), 127 °C (261 °F) (Closed cup), 127 °C c.c., 261 °F | |
| Record name | CATECHOL | |
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| Record name | Catechol | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |
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| Record name | CATECHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Catechol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 4.61X10+5 mg/L at 25 °C, Soluble in chloroform, ether; very soluble in pyridine, aqueous alkalis, Very soluble in alcohol, ethyl ether, acetate, 461.0 mg/mL, Solubility in water, g/100ml at 20 °C: 43, 44% | |
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| Record name | 1,2-Dihydroxybenzene | |
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| Record name | Pyrocatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000957 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Catechol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.344 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.344, Density: 1.371, Relative density (water = 1): 1.3, 1.34 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CATECHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/160 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Catechol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.79 (Air = 1), Relative vapor density (air = 1): 3.8, 3.79 | |
| Record name | CATECHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CATECHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/160 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5 mmHg at 219 °F ; 10 mmHg at 244.9 °F (NTP, 1992), 0.03 [mmHg], VP: 10 mm Hg at 118.3 °C, 3X10-2 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 3 (negligible), 10 mmHg at 245 °F, (244 °F): 10 mmHg | |
| Record name | CATECHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8407 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Catechol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Catechol | |
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Impurities |
Ash content, wt% (max) is 0.05. /From table/ | |
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Color/Form |
Monoclinic tablets, prisms from toluene ... its aqueous solutions soon turn brown, Colorless crystals, discolors to brown on exposure to air and light, especially when moist | |
CAS No. |
120-80-9 | |
| Record name | CATECHOL | |
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| Record name | CATECHOL | |
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| Record name | CATECHOL | |
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Melting Point |
221 °F (NTP, 1992), 105 °C, 221 °F | |
| Record name | CATECHOL | |
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| Record name | 1,2-Dihydroxybenzene | |
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| Record name | CATECHOL | |
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| Record name | CATECHOL | |
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Foundational & Exploratory
An In-depth Technical Guide to Pyrocatechol: Synthesis, Properties, and Applications for the Modern Researcher
Abstract
Pyrocatechol, also known as catechol or 1,2-dihydroxybenzene, is a foundational organic compound with the molecular formula C₆H₄(OH)₂.[1] This guide provides a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. It delves into the principal synthetic routes, explores its distinct chemical and physical properties, and details its wide-ranging applications across various industries. The content is structured to offer not just procedural knowledge but also the underlying scientific principles that govern its behavior and utility.
Introduction: The Significance of this compound
This compound is the ortho isomer of the three isomeric benzenediols and presents as a colorless, crystalline solid that tends to darken upon exposure to air and light.[2][3] While it occurs naturally in trace amounts in fruits, vegetables, and beechwood tar, its industrial significance has led to the development of large-scale synthetic production, with an estimated 20,000 tonnes produced annually.[1] This demand is driven by its crucial role as a precursor in the synthesis of a vast array of products, including pesticides, pharmaceuticals, flavors, and fragrances.[1][4][5] Its unique structure, featuring two adjacent hydroxyl groups on a benzene ring, imparts specific reactivity that makes it an invaluable building block in organic synthesis.
In the realm of drug development, this compound moieties are found in numerous bioactive molecules and serve as key intermediates in the synthesis of important pharmaceuticals like adrenaline and its derivatives.[3][4] Its antioxidant properties also make it a subject of interest in medicinal chemistry and materials science.[2][6] This guide will provide the technical foundation necessary for professionals to effectively harness the potential of this versatile compound.
Synthesis of this compound: From Industrial Scale to Laboratory Bench
The synthesis of this compound can be broadly categorized into industrial-scale production and laboratory-oriented methods. The choice of method is dictated by the desired scale, purity requirements, and available starting materials.
Industrial Synthesis: Hydroxylation of Phenol
The predominant industrial method for this compound production is the direct hydroxylation of phenol using hydrogen peroxide (H₂O₂).[1] This process is favored for its relative efficiency and the use of a "green" oxidant, H₂O₂.
The reaction yields a mixture of this compound and its isomer, hydroquinone (1,4-dihydroxybenzene). The ratio of these products can be influenced by the choice of catalyst and reaction conditions.[7][8]
Reaction Scheme:
Several catalytic systems have been developed to optimize this reaction, including those based on transition metals like iron and titanium.[7] For instance, titanium silicalite (TS-1) zeolites have demonstrated high activity and selectivity.[7] The reaction is typically carried out in the liquid phase, often using water as a solvent, under mild temperature conditions.[8]
Experimental Protocol: Catalytic Hydroxylation of Phenol
-
Catalyst Preparation: Prepare or procure a suitable catalyst, such as an iron-based metal-organic framework (Fe-BTC) or a titanium-containing zeolite.[8]
-
Reaction Setup: In a temperature-controlled reactor equipped with a stirrer and a condenser, charge phenol and the chosen solvent (e.g., water).
-
Catalyst Addition: Introduce the catalyst to the phenol solution.
-
Reagent Addition: Gradually add a 30% aqueous solution of hydrogen peroxide to the reaction mixture while maintaining a constant temperature (typically between 50-90°C). The molar ratio of phenol to H₂O₂ is a critical parameter to control, often ranging from 2:1 to 8:1.[7][8]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity for this compound and hydroquinone.
-
Work-up and Purification: Upon completion, the catalyst is filtered off. The resulting aqueous solution is then subjected to distillation or extraction to separate the dihydroxybenzene isomers from unreacted phenol and byproducts.
Laboratory Synthesis Methods
For laboratory-scale synthesis, where different starting materials may be more accessible, several alternative methods are employed.
The Dakin oxidation is a reliable method for preparing this compound from ortho-hydroxy aromatic aldehydes or ketones.[9][10][11] The reaction involves the oxidation of salicylaldehyde (2-hydroxybenzaldehyde) with hydrogen peroxide in an alkaline medium.[1][9][10] This reaction is closely related to the Baeyer-Villiger oxidation.[9][11]
Causality Behind Experimental Choices: The use of a base is crucial as it deprotonates the phenolic hydroxyl group, increasing the nucleophilicity of the hydroperoxide towards the carbonyl carbon. The subsequent aryl migration is the key step in forming the phenyl ester intermediate.
Experimental Protocol: Dakin Oxidation
-
Reaction Setup: In a flask, dissolve salicylaldehyde in an aqueous solution of a base, such as sodium hydroxide.
-
Reagent Addition: Slowly add hydrogen peroxide to the cooled solution with stirring. The reaction is often exothermic and may require cooling to maintain control.
-
Reaction Progression: The reaction mixture is typically stirred until the oxidation is complete, which can be monitored by TLC.
-
Acidification and Extraction: After the reaction is complete, the solution is acidified to precipitate the this compound. The product is then extracted with a suitable organic solvent, such as diethyl ether.
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound can be further purified by crystallization from a solvent like toluene or by sublimation.[2]
This compound can also be synthesized by the hydrolysis of 2-substituted phenols, particularly 2-chlorophenol, using hot aqueous solutions of alkali metal hydroxides.[1] This nucleophilic aromatic substitution reaction replaces the substituent at the ortho position with a hydroxyl group.
Reaction Scheme:
Other historical methods include the fusion of ortho-phenolsulfonic acid with potash and the demethylation of its methyl ether derivative, guaiacol, using strong acids like hydroiodic acid.[1][12]
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for its safe handling, storage, and application in synthesis.
Physical Properties
This compound is a white crystalline solid that can appear as flakes or prisms.[2][4][13] It is sensitive to air and light, which can cause it to discolor to brown or black.[2][13]
| Property | Value | References |
| Molecular Formula | C₆H₆O₂ | [1][14][15] |
| Molecular Weight | 110.11 g/mol | [4][14][15] |
| Appearance | White to light brown crystalline flakes | [4][15] |
| Melting Point | 100-105 °C | [2][4][14] |
| Boiling Point | 245-246 °C | [2][14] |
| Solubility in Water | 430 g/L at 20 °C | [2][14] |
| Density | 1.344 g/cm³ | [13][15] |
| pKa | 9.85 at 20 °C | [2][13] |
| Flash Point | 127 °C | [15] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the two adjacent hydroxyl groups, which confer upon it distinct reactivity patterns.
This compound is a strong reducing agent and readily undergoes oxidation.[2][3] This is the basis for its use as a photographic developer and as an antioxidant.[2][16] In the presence of an oxidizing agent or even air, it can be oxidized to 1,2-benzoquinone.[12] This redox series, involving the catecholate dianion, the semiquinonate radical, and benzoquinone, is collectively referred to as dioxolenes.[1]
The hydroxyl groups of this compound are weakly acidic, with a pKa of 9.85.[2][13] In the presence of a base, it can be deprotonated to form the catecholate dianion. This dianion acts as an excellent chelating agent for many metal ions.[12] A well-known example is its reaction with iron(III) ions in a basic solution to form a deep red complex, [Fe(C₆H₄O₂)₃]³⁻.[1][12] This property is exploited in coordination chemistry and analytical applications.
The proximate hydroxyl groups facilitate condensation reactions with various electrophiles to form heterocyclic compounds. For example, it reacts with phosphorus oxychloride (POCl₃) or phosgene (COCl₂) to yield cyclic phosphonates and carbonates, respectively.[1]
Applications in Research and Industry
This compound's unique combination of properties makes it a versatile and indispensable chemical in numerous fields.
Agrochemicals
A significant portion of industrially produced this compound is used as a precursor for pesticides.[1][4] It is a key building block in the synthesis of carbamate insecticides such as carbofuran (Furadan) and propoxur (Baygon).[4]
Pharmaceuticals and Drug Development
In the pharmaceutical industry, this compound is a vital starting material for the synthesis of several active pharmaceutical ingredients (APIs).[3][4] It is a precursor to catecholamines, a class of neurotransmitters that includes adrenaline (epinephrine), noradrenaline (norepinephrine), and dopamine.[9] It is also used in the synthesis of compounds with analgesic and anti-inflammatory properties.[3]
Flavors and Fragrances
This compound serves as a precursor in the synthesis of important flavor and fragrance compounds, such as vanillin and eugenol.[4] The synthesis of vanillin from guaiacol, the monomethyl ether of this compound, is a classic example of its application in this industry.
Polymer Chemistry and Antioxidants
Due to its ability to scavenge free radicals, this compound and its derivatives, such as 4-tert-butylcatechol, are widely used as antioxidants and polymerization inhibitors in the production of rubber and polymers.[1][2][6] They prevent the degradation of these materials by oxidative processes, thereby extending their lifespan and stability.[6]
Other Applications
This compound also finds use in:
-
Photography: As a developing agent in black-and-white photographic solutions, although this application is now largely historical.[2][12][16]
-
Dyes: In the manufacturing of dyes for textiles and furs.[2][3]
-
Electroplating: As an additive in electroplating baths.[4]
-
Chemical Analysis: As a reagent in various analytical methods.[3]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[17][18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19] In case of dust formation, use a respirator.[18]
-
Handling: Avoid contact with skin, eyes, and clothing.[18] Do not breathe in the dust.[20] Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from light and incompatible materials such as oxidizing agents, acid chlorides, and bases.[2] The container should be tightly closed.
-
First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[18] If it gets in the eyes, rinse cautiously with water for several minutes.[18] If swallowed, seek immediate medical attention.[18]
Always consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures before working with this compound.[17][18][20]
Conclusion
This compound is a cornerstone of the chemical industry, with a rich chemistry that enables the synthesis of a diverse range of valuable products. From large-scale industrial processes to intricate laboratory syntheses, the methods for its preparation are well-established. Its distinct physical and chemical properties, particularly its redox behavior and chelating ability, are central to its widespread applications. For researchers and professionals in drug development and materials science, a deep understanding of this compound's synthesis and reactivity is paramount for innovation and the development of new technologies and therapeutics. As research continues to uncover new catalytic systems and applications, the importance of this fundamental dihydroxybenzene is set to endure.
References
-
Wikipedia. (n.d.). Catechol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Applications, and Sourcing from a Leading Manufacturer. Retrieved from [Link]
-
Clean Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Oppenauer Oxidation and Dakin Reaction. Retrieved from [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
-
Filo. (2025, October 13). Synthetic application of dakin reaction. Retrieved from [Link]
-
Merck Index. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Dakin oxidation. Retrieved from [Link]
-
Loba Chemie. (n.d.). This compound, 120-80-9, Laboratory Chemicals, C6H4(OH)2. Retrieved from [Link]
-
Oxidative Transformations in Organic Chemistry: Oppenauer and Dakin Reactions. (2025, November 28). Retrieved from [Link]
-
Bionity. (n.d.). This compound. Retrieved from [Link]
-
PENTA s.r.o. (2024, April 18). This compound - SAFETY DATA SHEET. Retrieved from [Link]
-
chemeurope.com. (n.d.). This compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydroxylation of phenol to hydroquinone and catechol. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂. Retrieved from [Link]
-
Scirp.org. (2020). Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene). Retrieved from [Link]
- European Patent Office. (n.d.). CATALYTIC HYDROXYLATION OF PHENOL - Patent 0571447.
-
Carl ROTH. (n.d.). Safety Data Sheet: this compound violet. Retrieved from [Link]
-
Loba Chemie. (2024, June 14). This compound AR. Retrieved from [Link]
-
Chem Catalyst Pro. (n.d.). This compound: A Key Ingredient in Industrial Polymers and Antioxidant Applications. Retrieved from [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
SciELO. (n.d.). a spectroscopy study of the reaction products Iron oxide and this compound. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000957). Retrieved from [Link]
- Google Patents. (n.d.). CN103387563A - Preparation method for catechol violet.
- Google Patents. (n.d.). US4381973A - Process for the preparation of this compound and hydroquinone.
-
PubChem - NIH. (n.d.). Catechol | C6H6O2 | CID 289. Retrieved from [Link]
-
Organic Syntheses. (n.d.). catechol. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Retrieved from [Link]
Sources
- 1. Catechol - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. chemiis.com [chemiis.com]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide [scirp.org]
- 9. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
- 10. Synthetic application of dakin reaction | Filo [askfilo.com]
- 11. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 12. This compound [chemeurope.com]
- 13. This compound [drugfuture.com]
- 14. jnfuturechemical.com [jnfuturechemical.com]
- 15. This compound [bionity.com]
- 16. cleanchemicals.com [cleanchemicals.com]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. lobachemie.com [lobachemie.com]
- 20. carlroth.com:443 [carlroth.com:443]
what is the structure and bonding of pyrocatechol
An In-Depth Technical Guide to the Structure and Bonding of Pyrocatechol
Introduction
This compound, known systematically as benzene-1,2-diol, is an aromatic organic compound with the molecular formula C₆H₄(OH)₂.[1][2] It consists of a benzene ring with two hydroxyl (-OH) groups attached to adjacent carbon atoms (an ortho arrangement).[1] This seemingly simple molecule is a cornerstone in synthetic chemistry and biology. It serves as a vital precursor in the manufacturing of pesticides, pharmaceuticals, flavors, and fragrances.[1][3][4] Furthermore, the catechol moiety is a ubiquitous structural motif in nature, found in fruits, vegetables, and arthropod cuticles, and plays a crucial role in enzymatic browning reactions and bio-adhesion.[5]
Understanding the nuanced details of this compound's molecular structure and bonding is paramount for researchers in drug development and materials science. The precise spatial arrangement of its atoms and the nature of the forces that bind them dictate its chemical reactivity, physical properties, and biological interactions. This guide provides a comprehensive exploration of this compound's architecture, from its fundamental geometry to the subtle yet powerful influence of intramolecular hydrogen bonding, supported by spectroscopic evidence and computational insights.
Part 1: Molecular Structure and Geometry
The foundation of this compound's chemical personality lies in its rigid, planar aromatic core and the orientation of its two hydroxyl substituents.
Atomic Connectivity and Conformation
The structure is defined by a hexagonal ring of six sp²-hybridized carbon atoms, forming the aromatic benzene core. Each of these carbons is bonded to one hydrogen atom, except for carbons C1 and C2, which are bonded to hydroxyl groups. The defining feature is this 1,2- or ortho-substitution pattern.
The proximity of the two hydroxyl groups allows for a significant conformational preference. Due to the formation of an intramolecular hydrogen bond, the molecule predominantly adopts a planar conformation where one hydroxyl hydrogen acts as a donor to the adjacent hydroxyl oxygen, which acts as an acceptor.[6][7] This internal hydrogen bond creates a stable five-membered ring-like structure, which significantly influences the molecule's chemical and physical behavior.[8][9] While rotation around the C-O bonds is possible, computational studies show that the conformation stabilized by this hydrogen bond is the most stable.[6] In protic solvents like water, however, this intramolecular bond can be disrupted in favor of stronger intermolecular hydrogen bonds with the solvent.[10]
Molecular Geometry: Bond Lengths and Angles
The geometry of this compound has been determined through experimental methods like X-ray crystallography and corroborated by computational density functional theory (DFT) studies.[11] The benzene ring is largely planar, with minor deviations caused by the hydroxyl substituents. The key structural parameters are summarized below.
| Parameter | Typical Value | Significance |
| Aromatic C-C Bond Length | ~1.39 Å | Intermediate between a single (1.54 Å) and double (1.34 Å) bond, indicative of aromatic delocalization. |
| C-O Bond Length | ~1.36 Å | Shorter than in aliphatic alcohols due to partial double bond character from resonance with the aromatic ring. |
| O-H Bond Length | ~0.96 Å | Typical length for a phenolic hydroxyl group. |
| C-C-C Bond Angle | ~120° | Characteristic of sp² hybridized carbons in a hexagonal ring. |
| C-C-O Bond Angle | ~120° | Consistent with the sp² hybridization of the ring carbons. |
| C-O-H Bond Angle | ~109° | Reflects the sp³ hybridization of the oxygen atom. |
| Note: The values presented are approximations derived from computational and crystallographic data.[11][12] Specific values can vary slightly depending on the experimental or computational method used. |
Part 2: The Nature of Bonding in this compound
The stability and reactivity of this compound are governed by a combination of strong covalent bonds, electron delocalization through resonance, and specific hydrogen bonding interactions.
Covalent Framework and Orbital Hybridization
The structural integrity of this compound is maintained by a framework of sigma (σ) bonds.
-
Carbon Atoms: The six carbon atoms of the benzene ring are sp² hybridized. Each carbon forms three σ bonds (two with adjacent carbons, one with either a hydrogen or an oxygen) that lie in a plane with bond angles of approximately 120°.[13][14] The remaining unhybridized p-orbital on each carbon atom is oriented perpendicular to the ring plane.
-
Oxygen Atoms: The two oxygen atoms of the hydroxyl groups are sp³ hybridized. This leads to a tetrahedral electron geometry around each oxygen, which forms two σ bonds (one with a carbon and one with a hydrogen) and holds two lone pairs of electrons.[14]
The overlap of the six perpendicular p-orbitals on the carbon atoms forms a continuous π-electron system above and below the plane of the ring. This delocalization of π-electrons is the source of benzene's aromatic stability.
Resonance and Electron Delocalization
Resonance theory provides a more accurate picture of the electron distribution than a single Lewis structure.[15] The π-electrons are not confined to three double bonds but are spread across the entire ring. Furthermore, the oxygen atoms of the hydroxyl groups, with their lone pairs, participate in this resonance. The lone pairs can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions.
This electron-donating nature of the hydroxyl groups enriches the π-system and influences the molecule's reactivity, making the ring more susceptible to electrophilic aromatic substitution. Resonance structures illustrate this electron delocalization, showing how negative charge can be formally placed on carbons within the ring, and a positive charge on the oxygen.[16][17]
The Critical Role of Hydrogen Bonding
The most distinctive feature of this compound's bonding is the interplay between intramolecular and intermolecular hydrogen bonds.
Intramolecular Hydrogen Bond
As depicted in the diagram below, a hydrogen bond forms between the hydrogen atom of one -OH group and the oxygen atom of the neighboring -OH group.[7] This interaction is a key stabilizing factor for the molecule's dominant conformation in the gas phase and in non-polar solvents.[10] Spectroscopic studies confirm the presence of this bond, which locks the hydroxyl groups into a coplanar orientation with the benzene ring, enhancing the overall planarity and stability of the molecule.[7][8]
Figure 1: Molecular structure of this compound with intramolecular H-bond.
Intermolecular Hydrogen Bonding
In the solid state and in polar, protic solvents, intermolecular hydrogen bonds become significant. This compound molecules can form hydrogen bonds with each other or with solvent molecules. In aqueous solution, the intramolecular hydrogen bond is often broken as the hydroxyl groups preferentially form stronger hydrogen bonds with surrounding water molecules.[10] This dynamic equilibrium between internal and external hydrogen bonding is crucial to its solubility and interaction with biological systems.
Part 3: Spectroscopic Validation of Structure and Bonding
The theoretical model of this compound's structure is validated by various spectroscopic techniques. Each method provides a unique fingerprint, offering concrete evidence for the arrangement of atoms and the nature of their bonds.
Vibrational Spectroscopy (FT-IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing direct evidence of its functional groups.[18]
-
O-H Stretching: In a dilute solution in a non-polar solvent (e.g., CCl₄), the IR spectrum of this compound typically shows two distinct bands in the O-H stretching region (3600-3200 cm⁻¹). A relatively sharp band around 3570 cm⁻¹ corresponds to the "free" hydroxyl group (the one donating its hydrogen to the intramolecular bond), while a broader band at a lower frequency is characteristic of the hydrogen-bonded O-H group.[5][8]
-
C-O Stretching: Strong absorption bands observed between 1250 cm⁻¹ and 1180 cm⁻¹ are assigned to the C-O stretching vibrations.[5]
-
Aromatic Vibrations: The spectrum is rich with bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (typically in the 1600-1450 cm⁻¹ region).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
¹H NMR: The spectrum of this compound shows a complex multiplet in the aromatic region (typically 6.8-7.0 ppm) corresponding to the four protons on the benzene ring.[19][20] The hydroxyl protons often appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent due to hydrogen bonding.
-
¹³C NMR: The ¹³C NMR spectrum displays distinct signals for the different carbon environments. The two carbons bonded to the hydroxyl groups (C1, C2) are significantly deshielded and appear downfield (around 146 ppm) due to the electronegativity of the oxygen atoms. The other four ring carbons appear at higher fields (119-124 ppm).[19]
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, typically around 210 nm and 275 nm.[21][22] These absorptions are due to π → π* electronic transitions within the delocalized aromatic system. The position and intensity of these bands are sensitive to the solvent and pH, reflecting changes in the electronic structure and hydrogen bonding environment of the molecule.
Part 4: Experimental Protocol: FT-IR Analysis of this compound
This protocol outlines a self-validating methodology for obtaining and interpreting the Fourier-Transform Infrared (FT-IR) spectrum of solid this compound using the KBr pellet method, a standard technique for solid-phase analysis.
Causality and Objective
The objective is to obtain a high-resolution vibrational spectrum of this compound to confirm the presence of its key functional groups (hydroxyl, aromatic ring) and identify the spectral features indicative of hydrogen bonding. The choice of the KBr pellet method is to analyze the sample in a solid, solvent-free state, where intermolecular hydrogen bonding is prominent. Each step is designed to eliminate variables and ensure the resulting spectrum is solely representative of the analyte.
Workflow Diagram
Figure 2: Workflow for FT-IR analysis of this compound via KBr pellet method.
Step-by-Step Methodology
-
Materials and Equipment:
-
This compound (reagent grade)
-
Potassium Bromide (KBr, FT-IR grade, desiccated)
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR Spectrometer
-
-
Sample Preparation (KBr Pellet):
-
Rationale: KBr is transparent to mid-infrared radiation and provides a non-absorbing matrix for the sample. Grinding ensures the sample is dispersed homogeneously, minimizing light scattering.
-
Procedure: i. Gently grind ~150-200 mg of dry KBr in an agate mortar to a fine powder. ii. Add ~1-2 mg of this compound to the KBr. The optimal ratio is ~1:100. A whitish, uniform mixture is desired. iii. Grind the mixture for 1-2 minutes until it is a homogenous, fine powder. iv. Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. v. Carefully release the pressure and retrieve the die. A transparent or translucent KBr pellet should be formed.
-
-
Data Acquisition:
-
Rationale: A background scan is essential to computationally subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Procedure: i. Ensure the sample compartment of the FT-IR spectrometer is empty. ii. Acquire a background spectrum. This typically involves co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹. iii. Place the KBr pellet containing the this compound sample into the sample holder in the spectrometer. iv. Acquire the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
-
Data Analysis and Interpretation:
-
Rationale: The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹), which directly correlates to the vibrational energies of the bonds within this compound.
-
Expected Results: i. O-H Region (3500-3200 cm⁻¹): Identify a very broad and strong absorption band. This broadness is the hallmark of strong intermolecular hydrogen bonding in the solid state. ii. C-H Aromatic Region (3100-3000 cm⁻¹): Look for sharp, weaker bands characteristic of C-H stretching on the aromatic ring. iii. C=C Aromatic Region (1600-1450 cm⁻¹): Identify several sharp bands corresponding to the stretching vibrations of the benzene ring. iv. C-O Stretch Region (1300-1200 cm⁻¹): Find a strong, distinct band corresponding to the C-O stretching mode.
-
This systematic approach ensures that the obtained spectrum is a reliable and interpretable representation of this compound's vibrational characteristics, directly validating its molecular structure and bonding.
References
-
Wikipedia. Catechol. [Link]
-
International Journal of ChemTech Research. Vibrational Spectroscopic Investigations of 4-Nitrothis compound. [Link]
-
RSC Publishing. Hydrogen Bonding in this compound Monoesters and Related Compounds. [Link]
-
Bentham Science. The Molecular Structural Analysis of Biologically Important Catechol Molecule: An Integrative Perspective from Experiments and Futuristic Tools. [Link]
-
ResearchGate. Computational study on the molecular conformations of phenolic compounds | Request PDF. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000385 - this compound (C6H6O2). [Link]
-
Human Metabolome Database. Showing metabocard for this compound (HMDB0000957). [Link]
-
ResearchGate. Vibrational Spectroscopic Investigations of 4-nitrothis compound Y | Request PDF. [Link]
-
chemeurope.com. This compound. [Link]
-
ResearchGate. UV-Vis absorption spectra of mixtures of Fe(iii) with (a) this compound,... [Link]
-
Journal of the Chemical Society (Resumed) (RSC Publishing). 326. Hydrogen bonding in this compound monoesters and related compounds. [Link]
-
P. aeruginosa Metabolome Database. catechol (PAMDB110454). [Link]
-
ResearchGate. Chemical structures and abbreviation codes of this compound (CA),... [Link]
-
The Royal Society of Chemistry. supplementary material. [Link]
-
ResearchGate. UV–Visible spectra of (a), this compound violet, b carminic acid and c dithizone dyes-grafted nanomaterials … [Link]
-
PubChem. This compound Violet | C19H14O7S | CID 66993. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000957). [Link]
-
Shutterstock. Catechol this compound Molecule Structural Chemical Formula Stock Vector (Royalty Free) 707710612. [Link]
-
The Royal Society of Chemistry. Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Ligation and Hydrog. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000957). [Link]
-
SpectraBase. This compound, benzoate - Optional[13C NMR] - Spectrum. [Link]
-
ResearchGate. Iron oxide and this compound: A spectroscopy study of the reaction products. [Link]
-
PubMed. Intramolecular H-Bond Dynamics of Catechol Investigated by THz High-Resolution Spectroscopy of Its Low-Frequency Modes. [Link]
-
ResearchGate. An intramolecular hydrogen bond is only possible with the catechol moiety in the chroman series, 2. [Link]
-
RSC Publishing. Solvent effects on catechol's binding affinity: investigating the role of the intra-molecular hydrogen bond through a multi-level computational approach. [Link]
-
PubChem - NIH. This compound-1-aldehyde | C7H8O3 | CID 18519091. [Link]
-
PubMed. Catechol pyrazolinones as trypanocidals: fragment-based design, synthesis, and pharmacological evaluation of nanomolar inhibitors of trypanosomal phosphodiesterase B1. [Link]
-
Reddit. How do you write the resonance forms for this structure? : r/OrganicChemistry. [Link]
-
ResearchGate. Molecular structure and spectroscopic properties of 4-nitrocatechol at different pH: UV–visible, Raman, DFT and TD-DFT calculations | Request PDF. [Link]
-
ResearchGate. Labels for atoms and angles and bond lengths of catechol molecule.... [Link]
-
YouTube. Resonance Structures. [Link]
-
YouTube. Hybridization of Atomic Orbitals - Sigma & Pi Bonds - Sp Sp2 Sp3. [Link]
-
Wikipedia. Orbital hybridisation. [Link]
-
YouTube. Molecular Vibrational Spectroscopy (Infrared and Raman). [Link]
-
Master Organic Chemistry. Resonance Structures: 4 Rules On How To Evaluate Them, With Practice. [Link]
-
Chemistry LibreTexts. Resonance Forms. [Link]
-
Khan Academy. Worked examples: Finding the hybridization of atoms in organic molecules. [Link]
Sources
- 1. Catechol - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. scbt.com [scbt.com]
- 4. haihangchem.com [haihangchem.com]
- 5. Vibrational Spectroscopic Investigations of 4-Nitrothis compound – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular H-Bond Dynamics of Catechol Investigated by THz High-Resolution Spectroscopy of Its Low-Frequency Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 326. Hydrogen bonding in this compound monoesters and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on catechol's binding affinity: investigating the role of the intra-molecular hydrogen bond through a multi-level computational approa ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04500A [pubs.rsc.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Orbital hybridisation - Wikipedia [en.wikipedia.org]
- 14. Khan Academy [khanacademy.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. bmse000385 this compound at BMRB [bmrb.io]
- 20. hmdb.ca [hmdb.ca]
- 21. Absorption [this compound Violet] | AAT Bioquest [aatbio.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Pyrocatechol in Organic Solvents
Introduction
Pyrocatechol, also known as catechol or 1,2-dihydroxybenzene, is a fundamental organic compound with the molecular formula C₆H₄(OH)₂.[1] It serves as a vital precursor in the synthesis of pesticides, flavors, and fragrances, with an annual synthetic production of approximately 20,000 tonnes.[1] The solubility of this compound in various organic solvents is a critical physicochemical parameter that dictates its application in chemical synthesis, purification processes such as crystallization, and formulation development. Understanding the nuances of its solubility behavior is paramount for researchers, scientists, and drug development professionals to effectively utilize this versatile molecule.
This technical guide provides a comprehensive overview of this compound's solubility, delving into the theoretical principles that govern its dissolution, presenting available quantitative data, and offering detailed experimental protocols for determining solubility in the laboratory.
Theoretical Principles of this compound Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[2][3][4] For this compound, its solubility is a complex interplay of its molecular structure, polarity, and hydrogen bonding capabilities.
Molecular Structure and Polarity: this compound possesses a benzene ring with two hydroxyl (-OH) groups attached to adjacent carbon atoms.[1] These hydroxyl groups are polar, making this compound a polar molecule.[5] This inherent polarity is the primary driver for its solubility in polar solvents.
Hydrogen Bonding: The hydroxyl groups of this compound are capable of both donating and accepting hydrogen bonds.[5][6] This is a crucial factor in its solubility in protic solvents like alcohols and water. This compound can form intermolecular hydrogen bonds with solvent molecules, which helps to overcome the solute-solute and solvent-solvent interactions, leading to dissolution.
Interestingly, this compound also exhibits intramolecular hydrogen bonding, where a hydrogen bond forms between its two adjacent hydroxyl groups.[7][8] In nonpolar or weakly polar solvents, this internal hydrogen bond is more stable. However, in polar, and especially protic solvents like water, the intramolecular hydrogen bond can be disrupted in favor of forming stronger intermolecular hydrogen bonds with the solvent molecules.[7][8] This competition between intra- and intermolecular hydrogen bonding significantly influences its conformational dynamics and solubility.[7][8]
Intermolecular Interactions of this compound
Caption: Intermolecular forces between this compound and different solvent types.
Predicted Solubility Profile
Based on the "like dissolves like" principle, a qualitative prediction of this compound's solubility can be made:
-
High Solubility is Expected in:
-
Polar Protic Solvents: Alcohols such as methanol and ethanol are excellent solvents for this compound due to their ability to form strong hydrogen bonds.
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dimethylformamide (DMF) can also effectively dissolve this compound through dipole-dipole interactions.[9]
-
-
Moderate to Good Solubility is Expected in:
-
Ethers: Diethyl ether and tetrahydrofuran (THF) can dissolve this compound, though likely to a lesser extent than more polar solvents.
-
Chlorinated Solvents: Dichloromethane and chloroform may show some solvating power.
-
-
Low Solubility is Expected in:
-
Nonpolar Aliphatic Solvents: Hydrocarbons like hexane and cyclohexane are poor solvents for the highly polar this compound.
-
Aromatic Hydrocarbons: While this compound has a benzene ring, its polarity from the hydroxyl groups will limit its solubility in nonpolar aromatic solvents like toluene and benzene.
-
Quantitative Solubility Data
| Solvent | Chemical Class | Solubility (approx.) | Temperature (°C) |
| Water | Protic | 45 g/100 mL | 25 |
| Ethanol | Protic Alcohol | ~2 mg/mL[9] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Aprotic | ~1 mg/mL[9] | Not Specified |
| Dimethylformamide (DMF) | Aprotic | ~1 mg/mL[9] | Not Specified |
| PBS (pH 7.2) | Aqueous Buffer | ~5 mg/mL[9] | Not Specified |
| Ethyl Acetate | Ester | Soluble | Not Specified |
| Butyl Acetate | Ester | Soluble | Not Specified |
| 4-methyl-2-pentanone | Ketone | Soluble | Not Specified |
Note: The terms "soluble" are as reported in the source and lack specific quantitative values. Researchers should determine the quantitative solubility for their specific application and conditions.
Experimental Determination of this compound Solubility
For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[10] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.[10][11]
Detailed Protocol: Isothermal Equilibrium (Shake-Flask) Method
This protocol outlines the steps to determine the thermodynamic (equilibrium) solubility of this compound in an organic solvent at a specific temperature.[12]
Materials and Equipment:
-
This compound (solid, high purity)
-
Solvent of interest
-
Glass vials or flasks with airtight seals
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation.[13]
-
Add a known volume of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture at a constant speed (e.g., 300 RPM) to facilitate dissolution.[13]
-
Allow the mixture to equilibrate for a sufficient period. This can range from 24 to 72 hours.[13] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of dissolved this compound remains constant.[10]
-
-
Sample Separation:
-
Once equilibrium is reached, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
Separate the undissolved solid from the saturated solution. This can be achieved by either:
-
Centrifugation: Centrifuge the vials to pellet the solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter appropriate for the solvent. This is a critical step to remove all solid particles.[13]
-
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Self-Validation and Trustworthiness:
-
Presence of Excess Solid: Visually confirm that undissolved this compound remains at the end of the experiment.[13]
-
Equilibrium Confirmation: Ensure that the measured concentration does not significantly change between the last two time points sampled.[14]
-
Replicates: Perform the experiment in at least triplicate to ensure the reproducibility of the results.[15]
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing this compound Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most solids, including this compound, in liquid solvents increases with temperature.[2][5] This is because higher temperatures provide more kinetic energy to the solvent molecules, allowing them to more effectively break apart the solute's crystal lattice.
-
Solvent Polarity: As discussed, the polarity of the solvent is a major determinant. A table of solvent polarities can be a useful reference for predicting solubility trends.[16]
-
Purity of this compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
-
pH (in aqueous or buffered systems): For ionizable compounds, pH plays a significant role in solubility.[10] While this compound is a weak acid, its solubility in aqueous systems will be influenced by pH.
Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by its polar nature and its exceptional ability to participate in hydrogen bonding. While qualitative predictions can be made based on the "like dissolves like" principle, precise quantitative data requires meticulous experimental determination. The shake-flask method remains the gold standard for obtaining reliable equilibrium solubility data, which is indispensable for the effective application of this compound in research, development, and industrial processes. This guide provides the theoretical foundation and practical framework for scientists to confidently assess and utilize the solubility characteristics of this compound.
References
- 1. Catechol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Solvent effects on catechol's binding affinity: investigating the role of the intra-molecular hydrogen bond through a multi-level computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. quora.com [quora.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. Reagents & Solvents [chem.rochester.edu]
An In-depth Technical Guide to Pyrocatechol Derivatives: Synthesis, Characteristics, and Applications
Abstract
Pyrocatechol, also known as catechol or 1,2-dihydroxybenzene, is a fundamental structural motif present in a vast array of natural products and synthetic compounds of significant scientific and commercial interest.[1] The unique chemical reactivity of the this compound ring, characterized by its susceptibility to oxidation and its ability to chelate metals, has made its derivatives indispensable in fields ranging from medicinal chemistry to materials science. This guide provides a comprehensive overview of the synthesis, core characteristics, and diverse applications of this compound derivatives, with a particular focus on their role in drug development as enzyme inhibitors and antioxidants. Detailed experimental protocols and mechanistic insights are provided to equip researchers and scientists with the foundational knowledge required to innovate in this dynamic area of chemistry.
The this compound Core: Structure and Intrinsic Properties
This compound is an organic compound with the molecular formula C₆H₄(OH)₂. It is a white crystalline solid that is highly soluble in water and turns brown upon exposure to air and light due to oxidation.[2] The two hydroxyl groups in the ortho position are the key to its chemical versatility.
Physicochemical Characteristics
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₂ | |
| Molecular Weight | 110.11 g/mol | |
| Melting Point | 103-105 °C | [3] |
| Boiling Point | 245 °C | |
| pKa | 9.48 (at 18°C) | [4] |
| Solubility in water | 430 g/L (at 20°C) | [3] |
Table 1: Key physicochemical properties of this compound.
The relatively low pKa of the hydroxyl groups makes this compound acidic in aqueous solutions.[2] This acidity, coupled with the proximity of the hydroxyls, facilitates its potent metal-chelating and antioxidant activities.
Synthesis of this compound Derivatives: Methodologies and Mechanistic Considerations
The synthesis of substituted catechols is of paramount importance for accessing novel molecules with tailored biological activities. Several synthetic strategies have been developed, each with its own advantages and limitations.
One-Pot Synthesis from Phenols: Ortho-Formylation and Dakin Oxidation
A highly efficient one-pot method for converting phenols to catechols involves an initial ortho-formylation followed by a Dakin oxidation.[5] This approach avoids harsh conditions and often provides good yields.
Causality: The choice of a one-pot procedure is driven by efficiency and atom economy, minimizing purification steps and reducing waste. The ortho-formylation selectively introduces a formyl group at the position adjacent to the hydroxyl group, which is then converted to a hydroxyl group in the subsequent Dakin oxidation.
Experimental Protocol: One-Pot Synthesis of 3-Bromocatechol from 2-Bromophenol
-
Ortho-Formylation: To a solution of 2-bromophenol (e.g., 1.73 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL), add anhydrous MgCl₂ (0.95 g, 10 mmol), triethylamine (1.01 g, 10 mmol), and paraformaldehyde (1.2 g, 40 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Dakin Oxidation: After cooling the reaction mixture to room temperature, add a solution of NaOH (1.6 g, 40 mmol) in water (20 mL).
-
Slowly add 30% hydrogen peroxide (H₂O₂, 4 mL) to the mixture while maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 4-8 hours until the salicylaldehyde intermediate is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1.0 N HCl and extract with dichloromethane (CH₂Cl₂).
-
Wash the organic layer with a solution of sodium dithionite (Na₂S₂O₄) to remove any colored impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., pentane) to yield 3-bromocatechol.
Electrochemical Synthesis
Electrochemical methods offer a green and efficient alternative for the synthesis of catechol derivatives.[3][6] The electrochemical oxidation of catechol generates a highly reactive o-benzoquinone intermediate, which can then undergo a Michael addition reaction with various nucleophiles.[3]
Causality: This method is advantageous as it often proceeds under mild conditions, in aqueous solutions, and without the need for hazardous oxidizing agents. The high reactivity of the in-situ generated o-benzoquinone allows for the formation of a diverse range of derivatives.
Caption: Electrochemical synthesis of this compound derivatives.
Core Reactivity of the this compound Moiety
The chemical behavior of this compound derivatives is dominated by two key reactions: oxidation to o-quinones and chelation of metal ions.
Oxidation to Ortho-Quinones
The facile oxidation of catechols to o-quinones is a central feature of their chemistry and biology.[1][7] This process can be initiated by enzymes like tyrosinase and catechol oxidase, or by chemical oxidants and even autoxidation in the presence of oxygen.[1][7][8]
Caption: Oxidation of this compound to o-benzoquinone.
The resulting o-quinones are highly electrophilic and can react with various nucleophiles, including amino and thiol groups in proteins.[8] This reactivity is responsible for processes like enzymatic browning in fruits and the sclerotization of insect cuticles.[1][7] However, it can also lead to cytotoxicity if not properly controlled.[7]
Metal Chelation
The two adjacent hydroxyl groups of the this compound moiety form a stable five-membered ring upon chelation with metal ions. This property is crucial for the biological activity of many catechol-containing compounds and is also exploited in materials science.
Applications in Drug Development and Beyond
The unique chemical properties of this compound derivatives have led to their widespread application in various fields, most notably in drug development.
Catechol-O-Methyltransferase (COMT) Inhibitors
Catechol-O-methyltransferase (COMT) is an enzyme that plays a key role in the metabolism of catecholamine neurotransmitters like dopamine.[9] Inhibitors of COMT are used in the treatment of Parkinson's disease to prolong the effects of L-DOPA.[10] Many potent COMT inhibitors are nitrocatechol derivatives.[10][11]
Structure-Activity Relationship (SAR):
-
The nitrocatechol moiety is essential for potent inhibitory activity.
-
Electron-withdrawing substituents at positions 3 and 5 of the catechol ring enhance inhibition.[10]
-
A hydrophobic substituent at position 5 can improve binding affinity.[10]
| Compound | IC₅₀ (µM) for COMT Inhibition | Reference |
| Entacapone | 0.23 | [11] |
| Nitrocatechol Pyrazoline Derivative (24a) | 0.048 | [11] |
| Oleanic Acid | 3.89–5.07 | [12] |
| Betulinic Acid | 3.89–5.07 | [12] |
Table 2: Inhibitory concentrations (IC₅₀) of selected this compound derivatives against COMT.
Caption: Mechanism of action of COMT inhibitors.
Antioxidants
The this compound group is a key structural feature responsible for the potent antioxidant activity of many natural compounds, particularly flavonoids.[13][14][15]
Mechanism of Antioxidant Action:
-
Radical Scavenging: The hydroxyl groups of the catechol moiety can donate a hydrogen atom to free radicals, thereby neutralizing them.[15]
-
Stable Radical Formation: The resulting flavonoid radical is stabilized by resonance, making it less reactive.[14]
-
Metal Chelation: By chelating metal ions like iron and copper, this compound derivatives can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.[14]
The antioxidant efficacy of flavonoids is strongly dependent on the presence of the catechol structure in the B-ring.[13][16][17]
Analytical Characterization of this compound Derivatives
The characterization of newly synthesized this compound derivatives is crucial for confirming their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound derivatives.[18][19][20] Reversed-phase chromatography with a C18 column is commonly employed.
Experimental Protocol: HPLC Analysis of Catechol Derivatives [18]
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm).
-
Mobile Phase: A gradient elution using two buffers:
-
Buffer A: 10 mM sodium acetate with 0.5% (v/v) acetic acid.
-
Buffer B: Buffer A with 20% (v/v) acetonitrile.
-
-
Detection: Fluorimetric detection is highly sensitive. UV detection at around 280 nm is also common.
-
Sample Preparation: Urine samples require acid hydrolysis followed by liquid-liquid extraction with diethyl ether. For other samples, dissolution in a suitable solvent is sufficient.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound derivatives.[21][22][23] The chemical shifts of the aromatic protons and carbons provide valuable information about the substitution pattern on the catechol ring.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for studying the redox behavior of this compound derivatives.[3][24][25] It can be used to determine the oxidation potential of the catechol moiety and to study the reactivity of the resulting o-quinone.
Experimental Protocol: Cyclic Voltammetry of a Catechol Derivative [3][24]
-
Electrochemical Cell: A standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Electrolyte: An aqueous solution containing a suitable buffer (e.g., phosphate buffer) as the supporting electrolyte.
-
Procedure:
-
Dissolve the catechol derivative in the electrolyte solution to a known concentration (e.g., 1 mM).
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon).
-
Scan the potential over a suitable range (e.g., -1.0 to +1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram (current vs. potential).
-
Conclusion
This compound derivatives represent a rich and diverse class of compounds with profound implications for science and medicine. Their unique chemical reactivity, centered on the ortho-dihydroxybenzene core, enables a wide range of applications, from potent enzyme inhibitors in drug development to effective antioxidants. A thorough understanding of their synthesis, reactivity, and analytical characterization is essential for researchers seeking to harness the full potential of this versatile chemical scaffold. The methodologies and insights presented in this guide are intended to serve as a valuable resource for driving future innovation in the ever-evolving field of this compound chemistry.
References
-
Catechol oxidase - Wikipedia. (n.d.). Retrieved from [Link]
-
Toghan, A., et al. (2019). Green electrochemical strategy for one-step synthesis of new catechol derivatives. RSC Advances, 9(25), 14263-14272. Retrieved from [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). One-pot synthesis of substituted catechols from the corresponding phenols. Tetrahedron Letters, 46(22), 3829-3831. Retrieved from [Link]
-
Farkas, O., et al. (2004). Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. Molecules, 9(12), 1079-1088. Retrieved from [Link]
-
Ito, S., & Sugumaran, M. (2020). Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. International Journal of Molecular Sciences, 21(17), 6080. Retrieved from [Link]
-
Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. Retrieved from [Link]
-
Zeb, A. (2020). Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. Journal of Food Biochemistry, 44(11), e13430. Retrieved from [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. ResearchGate. Retrieved from [Link]
-
Cavalieri, E. L., et al. (2002). Catechol ortho-quinones: the electrophilic compounds that form depurinating DNA adducts and could initiate cancer and other diseases. Carcinogenesis, 23(6), 1071-1077. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
van Acker, S. A., et al. (1996). A Quantum Chemical Explanation of the Antioxidant Activity of Flavonoids. Chemical Research in Toxicology, 9(8), 1305-1312. Retrieved from [Link]
-
Forooshani, P. K., & Lee, B. P. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5135-5145. Retrieved from [Link]
-
Toghan, A., et al. (2019). Green electrochemical strategy for one-step synthesis of new catechol derivatives. RSC Advances, 9(25), 14263-14272. Retrieved from [Link]
-
Liang, Y.-F., et al. (2016). I₂-Catalyzed Direct Conversion of Cyclohexanones to Substituted Catechols. Journal of the American Chemical Society, 138(38), 12271-12277. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activity-structure relationship of flavonoids. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the auto-oxidation of catechol to o-quinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Green electrochemical strategy for one-step synthesis of new catechol derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Catechol‐O‐methyltransferase‐Inhibiting this compound Derivatives: Synthesis and Structure‐Activity Studies. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Catechol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chaisiya, B., et al. (2021). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). Molecules, 26(19), 6013. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis of 4-substituted catechols with side-chains of different C=C bond number as urushiol analogues and their anticorrosion performance. RSC Advances, 11(29), 17927-17936. Retrieved from [Link]
-
Organic Syntheses. (n.d.). CATECHOL. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of the the catechol thioester complex. Retrieved from [Link]
-
Singh, A., et al. (2024). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega, 9(1), 1-22. Retrieved from [Link]
-
Yu, R., et al. (1996). Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection. Journal of Chromatography B: Biomedical Applications, 678(2), 259-266. Retrieved from [Link]
-
Kari, F. E., et al. (1998). Control of Catechol and Hydroquinone Electron-Transfer Kinetics on Native and Modified Glassy Carbon Electrodes. Analytical Chemistry, 70(19), 4065-4071. Retrieved from [Link]
-
Science Publishing Group. (n.d.). Cyclic Voltammetric and Electrochemical Simulation Studies on the Electro-Oxidation of Catechol in the Presence of 4, 4-bipyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis showing accumulation of 3-substituted catechols. Retrieved from [Link]
-
IJARESM. (n.d.). Development and validation of HPLC method for simultaneous determination of catechol, caffeic acid and anthraquinone in leaf extract of Xanthium strumarium and its Formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6. 1 H NMR spectrum (CDCl 3 ) of catechol, a mixture of 1 and methanol, and pure 1. Retrieved from [Link]
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
-
Singh, A., et al. (2024). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega, 9(1), 1-22. Retrieved from [Link]
- Google Patents. (n.d.). WO2007020964A1 - Method for producing 4-halocatechol compound.
-
Teti, D. (2024, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
- Google Patents. (n.d.). CN102976957A - Method for preparing 4-amino catechol.
-
Digital Commons @ University of West Florida. (n.d.). Synthesis of Dopamine Heptynamide as a Chemical Probe for Catechol Bioactivity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Inhibitors of Catechol-O-Methyltransferase. Retrieved from [Link]
-
Wu, J., et al. (2022). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 183-192. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
ACS Publications. (n.d.). Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Ligation and Hydrog. Retrieved from [Link]
-
YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]
-
Sketchviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Catechol reactivity: Synthesis of dopamine derivatives substituted at the 6-position. Retrieved from [Link]
-
ResearchGate. (n.d.). Proton NMR-spectra of Catechol (top), Phenol (middle), and the aqueous. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reductive Fractionation of Castor Shells into Catechols via Tandem Metal Triflate and Pd/C Catalysis. Retrieved from [Link]
-
YouTube. (2017, April 7). Biosynthesis of Catecholamines. Synthesis of Dopamine, Noradrenaline & Adrenaline (Pharmacology). Retrieved from [Link]
Sources
- 1. Catechol oxidase - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Green electrochemical strategy for one-step synthesis of new catechol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A process optimization for bio-catalytic production of substituted catechols (3-nitrocatechol and 3-methylcatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green electrochemical strategy for one-step synthesis of new catechol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and release of Dopamine_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of HPLC method for simultaneous determination of [ijaresm.com]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. chem.ualberta.ca [chem.ualberta.ca]
- 25. Cyclic Voltammetric and Electrochemical Simulation Studies on the Electro-Oxidation of Catechol in the Presence of 4, 4-bipyridine, American Journal of Physical Chemistry, Science Publishing Group [sciencepg.com]
understanding the redox behavior of pyrocatechol
An In-Depth Technical Guide to the Redox Behavior of Pyrocatechol
Abstract
This compound (1,2-dihydroxybenzene), a fundamental phenolic compound, is a cornerstone molecule in fields ranging from organic synthesis to pharmacology and environmental science.[1][2] Its biological and chemical significance is intrinsically linked to its rich and dynamic redox behavior. This guide provides a comprehensive exploration of the electrochemical characteristics of this compound, intended for researchers, scientists, and drug development professionals. We will dissect the core redox mechanism, investigate the critical factors that modulate its electrochemical response, detail robust experimental protocols for its characterization, and discuss the practical applications derived from this understanding. The central theme is the reversible two-electron, two-proton oxidation of this compound to its corresponding o-benzoquinone, a process that is highly sensitive to environmental conditions, particularly pH.[2][3]
Introduction to this compound (Catechol)
This compound, commonly referred to as catechol, is an organic compound with the molecular formula C₆H₄(OH)₂.[2] It consists of a benzene ring with two hydroxyl (-OH) groups substituted at adjacent (ortho) positions. This structural arrangement is not merely a chemical curiosity; it is the source of this compound's potent redox activity and its ability to act as a bidentate chelating agent for various metal ions.[1] Naturally occurring in trace amounts in fruits and vegetables, the catechol skeleton is a key structural motif in many biologically crucial molecules, including catecholamine neurotransmitters and catechin flavonoids found in tea.[1] Its industrial production is significant, with applications as a precursor in the synthesis of pesticides, fragrances, and pharmaceuticals.[2] Understanding its propensity to undergo oxidation is paramount for controlling its stability, predicting its biological activity, and harnessing its properties for analytical applications.
The Core Redox Mechanism: A Reversible Transformation
The electrochemical behavior of this compound is dominated by a well-defined, quasi-reversible oxidation-reduction process. This transformation is the linchpin of its function in both biological electron transport and electrochemical sensing applications.
The Two-Electron, Two-Proton Process
The cornerstone of this compound's redox chemistry is its oxidation to o-benzoquinone. This reaction involves the transfer of two electrons and two protons (2e⁻/2H⁺).[3] The overall stoichiometry of this half-reaction can be expressed as:
C₆H₄(OH)₂ ⇌ C₆H₄O₂ + 2H⁺ + 2e⁻ [3]
This process is readily observed using techniques like cyclic voltammetry, which typically shows a distinct anodic (oxidation) peak during the forward scan and a corresponding cathodic (reduction) peak on the reverse scan.[4]
The Role of the Semiquinone Radical
While the overall process involves two electrons, the transformation is not necessarily a single-step event. The oxidation proceeds through a highly reactive intermediate known as the semiquinone radical.[2] This species is formed by the loss of one proton and one electron. The complete redox series can be visualized as a progression from the catecholate dianion to the monoanionic semiquinonate, and finally to the neutral benzoquinone.[2] This series of related molecules is collectively termed "dioxolenes."[2]
Caption: The stepwise redox mechanism of this compound oxidation.
Factors Influencing Redox Behavior
The electrochemical response of this compound is not static; it is exquisitely sensitive to its chemical and physical environment. A thorough understanding of these influencing factors is critical for reproducible experimental design and accurate data interpretation.
The Critical Role of pH
Given that protons are directly involved in the redox reaction, pH is the most dominant factor controlling the electrochemical behavior of this compound. As the pH of the aqueous medium increases, the oxidation and reduction peak potentials shift to less positive (more negative) values.[5] This relationship is predictable and follows the Nernst equation. The linear relationship between the peak potential (Eₚ) and pH confirms the participation of protons in the electron transfer process.[6] For a reaction involving an equal number of protons and electrons, the slope of the Eₚ vs. pH plot is theoretically -59/n mV per pH unit at 25°C, where n is the number of electrons. For this compound's 2e⁻/2H⁺ system, the observed slopes are typically close to this value, often in the range of -51 to -59 mV/pH.[6] The peak current also varies with pH, often maximizing in the neutral range (pH ≈ 7.0) before decreasing in more alkaline or acidic conditions.[6]
Caption: Influence of pH on the redox potential of this compound.
Electrode Material and Surface Interactions
The choice of working electrode material significantly impacts the sensitivity, selectivity, and kinetics of the redox reaction. Common materials include glassy carbon (GCE), gold, and platinum.[3][7] However, to improve performance, modified electrodes are frequently employed. Surface functionalization with materials like graphene, carbon nanotubes, or conductive polymers can enhance the electroactive surface area, facilitate faster electron transfer, and lower the overpotential required for oxidation.[7][8] These modifications are central to the development of highly sensitive electrochemical sensors.[9][10]
Chemical Environment: Nucleophiles and Metal Ions
The product of this compound oxidation, o-benzoquinone, is a highly reactive electrophile. In the presence of nucleophiles, it can undergo subsequent chemical reactions, most commonly a 1,4-Michael addition.[5][11] This follow-on reaction alters the cyclic voltammogram, often diminishing the cathodic peak as the o-benzoquinone is consumed by the chemical reaction. This is known as an EC (Electrochemical-Chemical) mechanism.[5]
Furthermore, this compound is an excellent chelating agent for metal ions, particularly iron (III).[1][12] The formation of a metal-catechol complex significantly alters the redox potential of the catechol moiety.[13] This interaction is crucial in biological systems and forms the basis for studying metal-ligand interactions electrochemically.
Experimental Characterization: A Practical Guide
Cyclic Voltammetry (CV) is the most widely used and informative technique for investigating the redox behavior of this compound.[7] It provides data on redox potentials, electron transfer kinetics, and the stability of reaction intermediates.
Detailed Experimental Protocol for Cyclic Voltammetry
This protocol outlines a standard procedure for obtaining a cyclic voltammogram of this compound.
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water or an appropriate solvent.
-
Prepare the supporting electrolyte solution. A 0.1 M phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0) is a common choice as it provides conductivity and maintains a stable pH.[3]
-
Create the final test solution by adding a known volume of the this compound stock to the buffer to achieve the desired final concentration (e.g., 1.0 mM).[3]
-
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell:
-
Working Electrode: A polished Glassy Carbon Electrode (GCE).
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl).
-
Counter (Auxiliary) Electrode: A platinum wire.
-
-
Immerse the electrodes into the test solution. Ensure the reference electrode tip is close to the working electrode.
-
-
Instrument Parameters:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan across the expected redox event (e.g., from -0.2 V to +0.8 V vs. Ag/AgCl).[7]
-
Set the initial scan rate (e.g., 100 mV/s).[7]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Run the cyclic voltammetry scan. The instrument applies a linearly sweeping potential to the working electrode and measures the resulting current.
-
Record the resulting voltammogram (a plot of current vs. potential).
-
Caption: Standard experimental workflow for cyclic voltammetry of this compound.
Interpreting the Voltammogram
A typical cyclic voltammogram of this compound will display:
-
Anodic Peak (Epa): The potential at which the maximum oxidation current occurs.
-
Cathodic Peak (Epc): The potential at which the maximum reduction current occurs on the reverse scan.
-
Peak Separation (ΔEp = Epa - Epc): For a reversible one-electron process, ΔEp is theoretically 59 mV. For a reversible two-electron process, it is 29.5 mV. Larger separations indicate quasi-reversible or irreversible kinetics.
-
Peak Current Ratio (Ipa/Ipc): A ratio of 1 indicates a stable redox species. A ratio other than 1 suggests coupled chemical reactions or adsorption processes.[5]
Quantitative Data: The pH-Potential Relationship
The systematic shift in redox potential with pH can be quantified. The linear regression equations derived from experimental data provide a powerful predictive tool.
| pH Value | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) |
| 4.0 | 0.33 | 0.23 |
| 5.0 | 0.28 | 0.18 |
| 6.0 | 0.22 | 0.13 |
| 7.0 | 0.17 | 0.08 |
| 8.0 | 0.11 | 0.03 |
| 9.0 | 0.06 | -0.02 |
| Data calculated based on the linear regression Epa(V) = -0.055pH + 0.55 and Epc(V) = -0.051pH + 0.44 as reported for a modified electrode system. Absolute values may vary with the specific electrode and conditions, but the trend is highly conserved.[6] |
Applications in Research and Development
The well-defined redox behavior of this compound is not just of academic interest; it is the foundation for numerous practical applications.
-
Electrochemical Sensors: The linear response of this compound's oxidation current to its concentration allows for the development of sensitive and selective sensors.[8] These sensors are used for the detection of catechol in environmental samples, such as tap water, where it is considered a pollutant.[10]
-
Pharmacology: As the catechol moiety is present in many drugs and neurotransmitters, understanding its redox behavior provides insight into drug metabolism, mechanism of action, and potential for oxidative stress.
-
Coordination Chemistry: The ability of this compound to chelate metals and the electrochemical activity of the resulting complexes are exploited in the design of novel catalysts and materials.[1][13]
Conclusion
The redox behavior of this compound is a classic example of a proton-coupled electron transfer reaction. The transformation between this compound and o-benzoquinone is a quasi-reversible, two-electron, two-proton process that is fundamentally governed by the solution's pH. This relationship, along with influences from the electrode material and surrounding chemical species, provides a rich field for electrochemical study. The ability to precisely characterize and modulate this behavior through techniques like cyclic voltammetry underpins the development of advanced electrochemical sensors and provides critical insights into its role in biological and chemical systems.
References
- 1. This compound [chemeurope.com]
- 2. Catechol - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinetic and mechanistic studies of catechol at the platinum electrode in acidic solution using convolution-deconvolution cyclic voltammetry and digital simulation - ProQuest [proquest.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ijacskros.com [ijacskros.com]
- 8. Electrochemical detection and quantification of catechol based on a simple and sensitive poly(riboflavin) modified carbon nanotube paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical detection of catechol using biochar/copper oxide nanoparticles layered at carbon paste electrode | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. Synchronized electrochemical detection of hydroquinone and catechol in real water samples using a Co@SnO2–polyaniline composite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Pyrocatechol: A Comprehensive Technical Guide for Researchers
An In-depth Examination of its Chemical Identity, Hazards, and Safe Handling Protocols
Introduction
Pyrocatechol, also known as catechol or 1,2-dihydroxybenzene, is a benzenediol with the chemical formula C₆H₄(OH)₂.[1] It presents as a colorless, crystalline solid that tends to discolor upon exposure to air and light.[2][3] This organic compound is a crucial precursor in the synthesis of various pesticides, flavors, and fragrances.[1][4] Given its widespread application in research and development, a thorough understanding of its properties and associated hazards is paramount for the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of this compound, focusing on its Chemical Abstracts Service (CAS) number, comprehensive safety data, and best practices for its handling and use in a research setting.
Chemical and Physical Properties
A foundational aspect of working with any chemical is understanding its fundamental properties. This compound is registered under CAS Number 120-80-9 .[4][5] Its key physical and chemical characteristics are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂ | [4][6] |
| Molecular Weight | 110.11 g/mol | [2][4][5] |
| Appearance | White to faint beige crystalline solid/powder | [2] |
| Melting Point | 100-105 °C | [2][5] |
| Boiling Point | 245 °C | [2] |
| Solubility in Water | 430 g/L | [5] |
| Vapor Pressure | 13 hPa at 118 °C | [5] |
| Density | 1.37 g/cm³ at 20 °C | [5] |
| Flash Point | 127 °C (closed cup) | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][7] It is crucial for researchers to be intimately familiar with these classifications to implement appropriate safety measures.
GHS Hazard Statements:
-
H301 + H311: Toxic if swallowed or in contact with skin.[3][6][7]
-
H317: May cause an allergic skin reaction.[3]
-
H318: Causes serious eye damage.[3]
-
H332: Harmful if inhaled.[3]
The associated GHS pictograms that must be displayed on all containers of this compound are:
| Pictogram | Hazard |
| Skull and Crossbones | Acute Toxicity (fatal or toxic) |
| Health Hazard | Carcinogenicity, Mutagenicity, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity |
| Exclamation Mark | Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |
Toxicological Profile and Health Effects
The toxicity of this compound is a significant concern and warrants a detailed examination. The primary routes of exposure are ingestion, dermal contact, and inhalation.[9]
Acute Toxicity:
-
Oral: this compound is toxic if swallowed, with an LD50 of 300 mg/kg in rats.[5][6][10] Ingestion can lead to symptoms such as nausea, vomiting, and spasms.[6]
-
Dermal: It is also toxic in contact with skin, with an LD50 of 600 mg/kg in rats and 800 mg/kg in rabbits.[6][9][10] It is rapidly absorbed through the skin.[3]
-
Inhalation: Inhalation of dust may cause irritation of the respiratory system, coughing, shortness of breath, headache, and in severe cases, pulmonary edema.[6][11]
Chronic Effects:
-
Carcinogenicity: this compound is classified as a substance that may cause cancer (Carc. 1B).[6][7][8] The International Agency for Research on Cancer (IARC) has classified it as Group 2B, possibly carcinogenic to humans.[12]
-
Mutagenicity: It is suspected of causing genetic defects (Muta. 2).[3][6][7]
-
Skin Sensitization: Repeated skin exposure can lead to eczematous dermatitis and allergic skin reactions.[3][12]
Experimental Protocols for Safe Handling and Storage
Adherence to strict protocols is non-negotiable when working with this compound to mitigate the risks of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) tested according to EN 374.[6][7] Gloves must be inspected before use and disposed of properly after handling.[3]
-
Body Protection: A lab coat or a chemical-resistant apron is required. For scenarios with a high risk of splashing, a full chemical suit should be considered.[3][9]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is necessary.[9]
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] Local exhaust ventilation is crucial to control airborne dust levels.[9]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.
Handling and Storage Procedures
Handling:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before use.[7]
-
Avoid all contact with skin, eyes, and clothing.[3]
-
Do not breathe dust.[9] Minimize dust generation and accumulation.
-
Use appropriate tools to handle the solid material, avoiding direct contact.
-
Wash hands thoroughly with soap and water after handling and before breaks.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep containers tightly closed when not in use.[6]
-
Store locked up, in an area designated for toxic and corrosive substances.[7][9]
-
Protect from light and air, as the material can discolor and degrade.[3][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[7]
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[6][7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15-30 minutes.[7][9] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[6] If the person is conscious, give them 10-20 crushed tablets of activated carbon mixed with water.[7] Call a poison control center or seek immediate medical attention.[3]
Accidental Release Measures
-
Evacuate Personnel: Evacuate non-essential personnel from the spill area.[3]
-
Ventilate the Area: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[3]
-
Containment and Cleanup:
-
Disposal: Dispose of the collected material in accordance with local, state, and federal regulations.[7]
Workflow for Handling a this compound Spill
Caption: Emergency workflow for a this compound spill.
Conclusion
This compound is an invaluable chemical in various research and development fields. However, its significant toxicological properties necessitate a culture of safety and strict adherence to established protocols. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. This guide serves as a comprehensive resource to support those goals, fostering a safer and more productive research environment.
References
- This compound - SAFETY DATA SHEET - pentachemicals. (2024-04-18).
- Safety Data Sheet: Pyroc
- Material Safety D
- This compound for synthesis 120-80-9 - Sigma-Aldrich.
- This compound | CAS 120-80-9 | SCBT - Santa Cruz Biotechnology.
- C
- This compound ≥99 1,2-Dihydroxybenzene - Sigma-Aldrich.
- This compound CAS 120-80-9 | 822261 - Merck Millipore.
- This compound 98% - (For Synthesis)
- This compound CAS No 120-80-9 MATERIAL SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-26).
- Catechol (Pyroc
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-26).
Sources
- 1. Catechol - Wikipedia [en.wikipedia.org]
- 2. ピロカテコール ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. scbt.com [scbt.com]
- 5. This compound for synthesis 120-80-9 [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. fishersci.com [fishersci.com]
- 11. media.laballey.com [media.laballey.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Spectroscopic Properties of Pyrocatechol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol, also known as catechol or 1,2-dihydroxybenzene, is a foundational aromatic diol with significant roles in organic synthesis, polymer chemistry, and pharmacology. A thorough understanding of its molecular structure is paramount for its application and development. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, offering a detailed exploration of its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. By integrating theoretical principles with practical, field-proven experimental protocols, this document serves as a comprehensive resource for the structural elucidation of this compound and its derivatives. We will delve into the causality behind its spectral features, presenting quantitative data in accessible formats and illustrating key workflows to ensure scientific integrity and reproducibility.
Introduction: The Molecular Identity of this compound
This compound is an organic compound with the formula C₆H₄(OH)₂.[1] Its structure, consisting of a benzene ring with two hydroxyl groups in adjacent (ortho) positions, dictates its chemical reactivity and physical properties. The proximity of the hydroxyl groups allows for intramolecular hydrogen bonding and facilitates its role as a bidentate ligand in coordination chemistry. In drug development, the catechol moiety is a key structural feature in many neurotransmitters (e.g., dopamine, epinephrine) and pharmaceutical agents, making its accurate identification and characterization essential.
Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to probe electronic transitions, vibrational modes, and the magnetic environments of atomic nuclei. For a molecule like this compound, a synergistic application of UV-Vis, IR, and NMR spectroscopy is not merely confirmatory; it is essential for a complete and unambiguous structural assignment. This guide will explore each of these techniques, providing the theoretical grounding and practical methodology required for their successful application.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly conjugated π-systems.[2] For aromatic compounds like this compound, this technique is highly informative.
Theoretical Principles of UV-Vis Absorption in Aromatics
The absorption of UV radiation by this compound promotes electrons from a lower energy bonding or non-bonding molecular orbital (π) to a higher energy anti-bonding molecular orbital (π*). Benzene, the core of this compound, exhibits intense primary absorption bands around 184 nm and 202 nm, and a less intense, fine-structured secondary band around 255 nm.[3] The substitution of hydroxyl groups onto the benzene ring modifies the electronic energy levels, typically causing a shift in these absorption bands. This phenomenon is known as a bathochromic shift (red shift) to longer wavelengths.
Spectral Analysis and Interpretation of this compound
This compound typically exhibits a strong absorption band in the UV region. The primary absorption peak for this compound is observed at approximately 275-280 nm.[4] This is a result of the π → π* transitions within the aromatic ring, with the hydroxyl groups acting as auxochromes, which intensify the absorption and shift it to a longer wavelength compared to unsubstituted benzene.
The choice of solvent can influence the exact position of the absorption maximum (λmax).[5] Polar solvents can interact with the molecule's ground and excited states differently, leading to shifts in the absorption wavelength. For π → π* transitions, polar solvents often cause a bathochromic (red) shift.[5]
Table 1: Typical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| Water | ~276 | ~2,500 L mol⁻¹ cm⁻¹ | π → π |
| Ethanol | ~278 | ~2,700 L mol⁻¹ cm⁻¹ | π → π |
Experimental Protocol for UV-Vis Spectroscopy
A reliable UV-Vis spectrum is obtained through careful sample preparation and instrument operation.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, water)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a volumetric flask with the chosen solvent to prepare a stock solution of known concentration. Dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline scan across the desired wavelength range (e.g., 200-400 nm).[6] This step digitally subtracts the absorbance of the solvent and cuvette.[7]
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
Workflow for UV-Vis Analysis
Caption: Workflow for obtaining a UV-Vis spectrum of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy probes the vibrational modes of a molecule. Specific bonds and functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule like this compound.
Theoretical Principles of Molecular Vibrations
Covalent bonds are not rigid; they can stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. The IR spectrum is a plot of transmittance (or absorbance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration.
Spectral Analysis and Interpretation of this compound
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
-
O-H Stretch: A very prominent, broad band is observed in the region of 3300-3500 cm⁻¹. This broadness is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different this compound molecules.
-
Aromatic C-H Stretch: A sharp peak or series of peaks typically appears just above 3000 cm⁻¹ (e.g., 3067 cm⁻¹), which is characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[8]
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of absorptions in the 1450-1620 cm⁻¹ region.[9] For this compound, characteristic peaks can be found around 1619, 1598, and 1513 cm⁻¹.[9]
-
C-O Stretch: The stretching of the carbon-oxygen single bond of the phenolic hydroxyl groups results in a strong absorption band in the 1200-1300 cm⁻¹ range.[9] For this compound, this often appears as a complex set of bands, for instance around 1254 cm⁻¹.[9]
-
O-H Bend: The in-plane bending of the O-H group can be seen around 1361 cm⁻¹.[9]
Table 2: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3300 - 3500 | O-H Stretch | Broad, strong peak due to H-bonding |
| ~3070 | Aromatic C-H Stretch | Sharp, medium intensity |
| 1450 - 1620 | Aromatic C=C Stretch | Multiple sharp peaks, medium to strong |
| 1200 - 1300 | C-O Stretch (Phenolic) | Strong, sharp peak |
| ~1360 | O-H Bend (In-plane) | Medium intensity |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.[10][11] The key to this method is the complete elimination of moisture, as water has strong IR absorptions that can obscure the sample spectrum.[10][12][13]
Materials:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Pellet press and die set
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for several hours and stored in a desiccator.[10]
-
This compound sample
Procedure:
-
Sample Preparation: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into the agate mortar.[11]
-
Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.[10] The goal is to reduce the particle size of the sample to minimize light scattering.
-
Pellet Formation: Transfer a small amount of the powder into the die set. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for 1-2 minutes.[10][13] This will cause the KBr to flow and form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum. It is good practice to run a background spectrum of a pure KBr pellet to account for any atmospheric H₂O and CO₂.
This compound Functional Groups and IR Frequencies
Caption: Correlation of this compound's functional groups with IR peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.
Theoretical Principles of NMR
NMR is based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with non-zero spin (like ¹H and ¹³C) can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. In NMR spectroscopy, we measure the radiofrequencies that cause nuclei to "flip" between these spin states. The exact frequency depends on the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) , reported in parts per million (ppm).[14]
Other key parameters include integration (the area under a peak, proportional to the number of protons it represents) and spin-spin coupling (the splitting of a signal into a multiplet due to the influence of neighboring nuclei), which provides connectivity information.[14]
¹H NMR Spectral Analysis of this compound
Due to the symmetry of the this compound molecule, its ¹H NMR spectrum is relatively simple.
-
Aromatic Protons: The four protons on the aromatic ring are in two different chemical environments. The protons at C4 and C5 are equivalent, as are the protons at C3 and C6. This results in an AA'BB' spin system, which often appears as a complex multiplet in the aromatic region, typically around 6.7-6.9 ppm.
-
Hydroxyl Protons: The two hydroxyl (phenolic) protons are chemically equivalent. They typically appear as a single, broad singlet. Its chemical shift is highly variable (can range from 4-8 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. A key confirmatory test is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the hydroxyl proton peak will disappear as the protons exchange with deuterium.
Table 3: Typical ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~6.85 | 2H | Multiplet | H-3, H-6 |
| ~6.75 | 2H | Multiplet | H-4, H-5 |
| ~5.5 (variable) | 2H | Broad Singlet | -OH |
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information on the carbon skeleton. Due to symmetry, this compound shows only three distinct carbon signals.
-
Hydroxyl-bearing Carbons (C1, C2): These carbons are deshielded by the electronegative oxygen atoms and appear furthest downfield, typically around 145 ppm.
-
Unsubstituted Carbons (C3, C6): These two equivalent carbons appear at a distinct chemical shift, usually around 116 ppm.
-
Unsubstituted Carbons (C4, C5): These two equivalent carbons appear at a chemical shift close to the C3/C6 pair, often around 121 ppm.
Table 4: Typical ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-1, C-2 |
| ~121 | C-4, C-5 |
| ~116 | C-3, C-6 |
Experimental Protocol for NMR Spectroscopy
High-quality NMR spectra depend critically on proper sample preparation.[15]
Materials:
-
NMR Spectrometer
-
High-quality 5 mm NMR tubes[16]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[17]
-
This compound sample
-
Pasteur pipette and cotton or glass wool for filtration
Procedure:
-
Sample Preparation: Weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg may be needed for a good ¹³C NMR spectrum) into a small vial.[17][18]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl or sonicate to dissolve the sample completely.[15][17]
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution directly into the NMR tube. This is typically done by passing the solution through a Pasteur pipette with a small plug of cotton or glass wool.[15][18][19]
-
Depth Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm, which corresponds to the optimal volume for the instrument's receiver coils.[15][16]
-
Data Acquisition: Cap the tube, wipe it clean, and insert it into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, shimmed to optimize magnetic field homogeneity, and the spectrum will be acquired.[17]
This compound Structure and NMR Signals
Caption: Correlation of this compound's structure with its NMR signals.
Synergistic Spectroscopic Analysis
While each spectroscopic technique provides valuable information, their combined power allows for an unambiguous structural confirmation of this compound.
-
UV-Vis confirms the presence of an aromatic system.
-
IR definitively identifies the key functional groups: the hydroxyl (-OH) groups and the benzene ring.
-
NMR provides the final, detailed picture of the carbon-hydrogen framework, confirming the 1,2-disubstitution pattern through the symmetry observed in both the ¹H and ¹³C spectra.
Together, these techniques form a self-validating system, where the data from one method corroborates the interpretations of the others, providing a high degree of confidence in the structural assignment.
Conclusion
The spectroscopic profile of this compound is a distinctive fingerprint of its molecular structure. The UV-Vis spectrum reveals its aromatic nature through a characteristic π → π* transition around 276-278 nm. The IR spectrum confirms the presence of hydroxyl and aromatic C-H and C=C bonds, with a notable broad O-H stretch indicative of hydrogen bonding. Finally, ¹H and ¹³C NMR spectra provide definitive proof of the 1,2-dihydroxy substitution pattern, revealing the molecule's inherent symmetry. Mastering the acquisition and interpretation of these spectra is a fundamental skill for any scientist working with catecholic compounds, enabling precise quality control, reaction monitoring, and the development of novel chemical entities.
References
- Vertex AI Search. (n.d.).
- University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy - Research. Retrieved January 3, 2026.
- Alwsci. (2025). How To Prepare And Run An NMR Sample.
- University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved January 3, 2026.
- Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Retrieved January 3, 2026.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering. Retrieved January 3, 2026.
- Oriental Journal of Chemistry. (n.d.). Vibrational Spectroscopic Investigations of 4-Nitrothis compound.
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved January 3, 2026.
- Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 3, 2026.
- NIST. (n.d.). 4-Ethylcatechol INFRARED SPECTRUM. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000957).
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved January 3, 2026.
- Oriental Journal of Chemistry. (n.d.). Vibrational Spectroscopic Investigations of 4-nitrothis compound.
- ResearchGate. (2021, February 15).
- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 3, 2026.
- NIST. (n.d.). 1,2-Benzenediol. NIST Chemistry WebBook.
- Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved January 3, 2026.
- ResearchGate. (n.d.). FTIR spectra of a catechol and b catechol adsorbed on submicronic TiO 2 particles. Retrieved January 3, 2026.
- SpectraBase. (n.d.). This compound, 5-tert-BUTYL-3- METHYL-, - Optional[13C NMR].
- Re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved January 3, 2026.
- POWER Laboratory. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy.
- University of Granada. (n.d.). Spectral Database for Organic Compounds SDBS. Retrieved January 3, 2026.
- ResearchGate. (n.d.). UV−vis absorption spectra and the maximum absorbance and the corresponding wavelength of 0.
- University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY.
- SpectraBase. (n.d.). This compound, dibenzoate - Optional[FTIR] - Spectrum.
- ACS Publications. (n.d.).
- Michigan State University. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. Retrieved January 3, 2026.
- YouTube. (2022, September 29). Effect of solvent on UV absorption maxima_ λmax.
- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
- International Journal of Engineering Research and Applications (IJERA). (n.d.). Vibrational Assignments of FT-IR and FT-Raman Spectra of Pyrogallol.
- ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF. Retrieved January 3, 2026.
- NIST. (n.d.). Welcome to the NIST WebBook.
- Chemistry LibreTexts. (2024, September 26). 15.
- ResearchGate. (n.d.). UV-Vis absorption spectra of mixtures of Fe(iii) with (a)
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000957).
- NIST. (n.d.). NIST Chemistry WebBook.
- NIST. (n.d.). NIST Chemistry WebBook.
- Università degli Studi di Milano. (n.d.).
- YouTube. (2021, March 5).
- MDPI. (n.d.).
- University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection.
- Molbank. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
Sources
- 1. Vibrational Spectroscopic Investigations of 4-Nitrothis compound – Oriental Journal of Chemistry [orientjchem.org]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 11. shimadzu.com [shimadzu.com]
- 12. azom.com [azom.com]
- 13. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 14. youtube.com [youtube.com]
- 15. research.reading.ac.uk [research.reading.ac.uk]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 18. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 19. sites.bu.edu [sites.bu.edu]
An In-depth Technical Guide to the Stability and Degradation Pathways of Pyrocatechol
Abstract
Pyrocatechol, also known as catechol or 1,2-dihydroxybenzene, is a pivotal organic compound with broad applications ranging from a precursor in the synthesis of pesticides, flavors, and fragrances to a functional moiety in advanced polymer chemistry and antioxidant formulations[1][2]. Its utility is intrinsically linked to its redox activity, which also governs its stability and degradation. This guide provides a comprehensive technical overview of the factors influencing this compound's stability and delineates its primary abiotic and biotic degradation pathways. We will explore the mechanisms of oxidative polymerization, the generation of reactive oxygen species (ROS), and microbial catabolism. Furthermore, this document details established analytical methodologies for monitoring its transformation and provides a validated experimental protocol for assessing its stability, offering researchers and drug development professionals a foundational resource for their work with this versatile molecule.
Introduction to this compound: A Profile
This compound is the ortho isomer of the three benzenediols, presenting as a white, crystalline solid under standard conditions[3]. It is characterized by two hydroxyl groups on adjacent carbon atoms of a benzene ring, a structure that dictates its chemical behavior. While stable when stored properly away from light and air, it is prone to oxidation, often developing a brownish hue upon exposure[3]. This reactivity is central to both its industrial function and its environmental fate.
Core Principles of this compound Stability
The chemical stability of this compound is not absolute but is dynamically influenced by a range of environmental factors. Understanding these variables is critical for its handling, storage, and application.
Key Influencing Factors:
-
Oxygen (Air): Exposure to atmospheric oxygen is the primary driver of this compound degradation through autoxidation. This process is responsible for the characteristic color change from white to brown or even black as oxidation products form and polymerize[3][4].
-
pH: The pH of the medium plays a crucial role. Alkaline conditions (pH > 7) significantly accelerate the rate of autoxidation. This is because the hydroxyl groups are more readily deprotonated, forming the catecholate anion, which is more susceptible to oxidation than the neutral molecule[5][6].
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation processes[7]. Samples should be stored in amber vials or protected from light to ensure stability.
-
Temperature: Increased temperature enhances the solubility of this compound and increases the kinetic rate of degradation reactions, including oxidation and polymerization[3][6].
-
Metal Ions: The presence of transition metal ions, particularly iron(III) (Fe³⁺), can catalyze the oxidation of this compound. This compound acts as a chelating agent, forming colored complexes with metal ions; for instance, it forms a green coloration with aqueous ferric chloride, which can change to black upon air exposure as oxidation proceeds[4][8].
-
Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which will rapidly convert it into its oxidized forms[9][10][11].
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Condition | Effect on Stability | Observable Outcome |
| Oxygen/Air | Presence | Decreased | Browning, formation of polymeric precipitates |
| pH | Alkaline (>7) | Significantly Decreased | Accelerated color change and degradation |
| Light | UV/Sunlight | Decreased | Accelerated degradation |
| Temperature | Elevated | Decreased | Increased reaction rates |
| Metal Ions (e.g., Fe³⁺) | Presence | Decreased | Formation of colored complexes, catalyzed oxidation |
| Oxidizing Agents | Presence | Significantly Decreased | Rapid conversion to quinones and other products |
Diagram 1: Factors Influencing this compound Stability
Caption: Key environmental factors that compromise the stability of this compound.
This compound Degradation Pathways
The degradation of this compound can proceed through two primary routes: abiotic chemical pathways, dominated by oxidation, and biotic pathways mediated by microorganisms.
Abiotic Degradation: Oxidation and Polymerization
The most common degradation route for this compound is autoxidation, a spontaneous reaction with molecular oxygen that is significantly enhanced under alkaline conditions. This process is a cascade of redox reactions.
-
Oxidation to Semiquinone and Quinone: The process begins with the two-electron, two-proton oxidation of this compound to form the highly reactive o-benzoquinone [1]. This reaction proceeds via a transient o-semiquinone radical intermediate[12].
-
Generation of Reactive Oxygen Species (ROS): During autoxidation, the reaction of this compound with molecular oxygen generates superoxide radicals (O₂•⁻) as a byproduct. This potent oxidant can be further converted to hydrogen peroxide (H₂O₂), especially in the presence of protons[5][13]. The generation of H₂O₂ is dependent on pH, temperature, and this compound concentration[5][13]. These ROS byproducts can themselves participate in further oxidative reactions[14][15].
-
Polymerization: The generated o-benzoquinone is a powerful electrophile. It can undergo non-enzymatic polymerization through Michael addition or Schiff base reactions, leading to the formation of brown to black, heterogeneous, melanin-like polymers[16][17]. This polymerization is the visible evidence of degradation, commonly observed in the browning of cut fruits and vegetables where endogenous polyphenol oxidase enzymes catalyze the initial oxidation[4]. Laccase is another enzyme known to catalyze this polymerization effectively[17].
Diagram 2: Oxidative Degradation Pathway of this compound
Caption: Autoxidation of this compound to o-benzoquinone with ROS generation and polymerization.
Biotic Degradation: Microbial Catabolism
This compound and its derivatives are common intermediates in the microbial degradation of numerous aromatic compounds, including halogenated aromatics and phenols[18][19][20]. Microorganisms have evolved sophisticated enzymatic pathways to mineralize these compounds, typically converting them into central metabolites.
-
Mechanism: The core of this process involves enzymatic ring cleavage. Bacteria such as Pseudomonas putida can utilize this compound as a sole carbon source[21]. The aromatic ring is opened by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate. This cleavage can occur in two main ways:
-
ortho-cleavage: The bond between the two hydroxyl-bearing carbons is broken.
-
meta-cleavage: The bond adjacent to one of the hydroxyl groups is broken.
-
-
Metabolic Funneling: The resulting aliphatic products are then channeled into the tricarboxylic acid (TCA) cycle , where they are completely oxidized to CO₂ and water, generating energy for the cell[18]. This metabolic capability makes microbial degradation a key process for the environmental remediation of phenolic contaminants[19][22].
Analytical Methodologies for Degradation Studies
To quantitatively assess the stability and degradation of this compound, several robust analytical techniques are employed. The choice of method depends on the specific information required, such as degradation rate, product identification, or mechanistic insight.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the concentration of this compound over time. A reversed-phase C18 column coupled with a UV detector is typically used. This method allows for the separation of the parent compound from its degradation products, enabling precise kinetic analysis[23].
-
UV-Visible Spectrophotometry: This is a simple and rapid method for monitoring the overall degradation process. The disappearance of the this compound absorption peak (around 275 nm) or the appearance of colored quinone and polymeric products (in the 400-500 nm range) can be tracked to determine reaction kinetics.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile or semi-volatile degradation products, GC-MS is invaluable. Samples often require derivatization to increase the volatility of polar analytes like this compound. This technique provides structural information for product elucidation[7].
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: To directly observe and characterize the transient radical intermediates, such as the o-semiquinone, EPR spectroscopy is the method of choice. It provides definitive evidence for radical-mediated reaction mechanisms[12].
Experimental Protocol: Monitoring this compound Autoxidation via UV-Vis Spectrophotometry
This protocol provides a self-validating system for quantifying the rate of this compound degradation under controlled pH conditions.
5.1 Objective: To determine the kinetics of this compound autoxidation at a specific alkaline pH by monitoring the formation of colored oxidation products.
5.2 Materials:
-
This compound (analytical grade)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water (18.2 MΩ·cm)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
5.3 Methodology:
-
Buffer Preparation (Control): Prepare a 100 mM sodium phosphate buffer. For this experiment, a pH of 8.0 is recommended to ensure a measurable oxidation rate. Adjust the pH precisely using NaOH.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in deionized water. This should be made fresh immediately before use to minimize pre-experimental oxidation.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the instrument to kinetics mode or repeated spectral scan mode.
-
Set the measurement wavelength to 420 nm to monitor the formation of colored quinone/polymeric products.
-
Use the prepared pH 8.0 buffer as the blank reference.
-
-
Reaction Initiation and Data Acquisition:
-
Pipette 2.9 mL of the pH 8.0 phosphate buffer into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and zero the instrument (blank).
-
To initiate the reaction, add 100 µL of the 10 mM this compound stock solution to the cuvette (final concentration: ~0.33 mM).
-
Immediately mix by inverting the cuvette with a stopper or by gentle pipetting, and start data acquisition.
-
Record the absorbance at 420 nm every 60 seconds for a total duration of 60 minutes.
-
-
Data Analysis:
-
Plot Absorbance at 420 nm versus Time (in seconds).
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve at the beginning of the reaction.
-
Compare rates under different conditions (e.g., pH 7 vs. pH 8 vs. pH 9) to demonstrate the causality of pH on degradation kinetics.
-
Diagram 3: Experimental Workflow for Kinetic Analysis
Caption: Workflow for spectrophotometric analysis of this compound autoxidation.
Conclusion
This compound is a fundamentally reactive molecule whose stability is contingent upon its chemical environment. Its primary degradation pathway in abiotic systems is oxidation, a process catalyzed by alkaline pH, light, and metal ions, which leads to the formation of reactive quinones and subsequent polymerization. This oxidative chemistry is coupled with the generation of ROS, a factor of significant interest in biomedical and materials science. In biotic systems, this compound is readily metabolized by microorganisms through enzymatic ring-cleavage pathways, highlighting its role as a central intermediate in the biodegradation of aromatic compounds. For professionals in research and drug development, a thorough understanding of these stability and degradation profiles is paramount for ensuring the integrity of experimental outcomes and the efficacy and safety of final products.
References
- Vertex AI Search.
- OSHA.
- Penta Chemicals.
- Zhou, D., et al. (2017).
- Adler, E., et al. (1959). Periodate Oxidation of Phenols. I.
- Barreto, W. J., et al. (2016). Iron oxide and this compound: A spectroscopy study of the reaction products.
- Bollag, J. M., et al. (1978). 2,4-D metabolism. Enzymic degradation of chloropyrocatechols.
- CDH Fine Chemical.
- Gholipour, F., et al. (2023). Degradation of Bisphenol A and this compound in the Photocatalytic System.
- Arulazhagan, P., et al. (2019).
- Al-Abachi, A. M., & Al-Ghabsha, T. S. (2024).
- Wikipedia.
- Kukharenko, T., et al. (2022). Catalytic Pyrolysis of Lignin Model Compounds (this compound, Guaiacol, Vanillic and Ferulic Acids)
- ChemCeed.
- O'Mahony, T., et al. (2006).
- Astech Ireland.
- ResearchGate.
- Arora, P. K., & Jain, R. K. (2010). p-Nitrophenol Degradation via 4-nitrocatechol in Burkholderia Sp. SJ98. PubMed.
- Bionity.
- Ulanova, T. S., et al. (2023). Quantitative determination of phenol and this compound in the whole blood by high performance liquid chromatography.
- ResearchGate.
- Boulmedais, F., et al. (2017).
- Forooshani, P. K., & Lee, B. P. (2017). Catechol Redox Reaction: Reactive Oxygen Species Generation, Regulation, and Biomedical Applications.
- Kim, J., et al. (2021).
- ResearchGate. Effect of (a) pH and (b)
- Das, S., & Dash, H. R. (2025). review on advances in biodegradation of phenols: kinetics, modelling and mass transfer. [Source not specified].
- Spiess, B. D., Jr., & Dieni, C. A. (2025). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. ChemRxiv.
- Kim, J., et al. (2021).
- Valgimigli, L., et al. (2020).
- Do, P. T., et al. (2023). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Publishing.
- Grasso, G. I., et al. (2025). Stability and Pseudocatecholase Activity of Artificial Bis-Histidyl Copper Peptides. PubMed Central.
- Kim, J., et al. (2021).
- ResearchGate. investigation of the degradation of this compound and pyrogallol using the laser-supported ultrasonic method.
- WUR eDepot.
- Lettermann, S., et al. (2024). Biochemical Laboratory Experiments on Polyphenol Oxidase.
- Branch, G. E. K., & Joslyn, M. A. (1935). The Kinetics of the Auto-oxidation of Catechol in the Presence of Several Foreign Substances. [Source not specified].
- ResearchGate.
- Kumar, A., et al. (2005). Biodegradation Kinetics of Phenol and Catechol using Pseudomonas putida MTCC 1194.
Sources
- 1. Catechol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound [bionity.com]
- 5. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osha.gov [osha.gov]
- 8. Kinetics of deposition and stability of this compound -FeIII coordinated films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. astechireland.ie [astechireland.ie]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. p-Nitrophenol degradation via 4-nitrocatechol in Burkholderia sp. SJ98 and cloning of some of the lower pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative determination of phenol and this compound in the whole blood by high performance liquid chromatography | Ulanova | Hygiene and Sanitation [rjhas.ru]
A Technical Guide to Pyrocatechol: From Discovery to Modern Applications
This guide provides a comprehensive historical and technical overview of pyrocatechol (catechol), a foundational organic compound. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's discovery, structural elucidation, and the evolution of its use from a niche photographic chemical to a cornerstone of the agrochemical, pharmaceutical, and polymer industries.
Part 1: Genesis of a Molecule: Discovery and Structural Elucidation
The story of this compound, known systematically as benzene-1,2-diol, begins in the 19th century, a period of foundational discoveries in organic chemistry.
First Isolation
In 1839, the German chemist Edgar Hugo Emil Reinsch first isolated the compound.[1] He achieved this by distilling catechin, a tannin preparation derived from the boiled or concentrated juice of the Mimosa catechu (now known as Acacia catechu) plant.[1] Through the process of destructive distillation, a substance sublimated as a white efflorescence, which Reinsch named Brenz-Katechusäure, translating to "burned catechu acid".[1] This thermal decomposition of flavanols within the catechin extract yielded the first sample of what would soon be known as this compound.[1] The name itself reflects this fiery origin, combining the Greek "pyr" (fire) with "catechu".
Unraveling the Structure
Following its discovery, the precise chemical identity of this compound remained a subject of investigation. In 1867, the renowned German chemist August Kekulé, a principal founder of the theory of chemical structure, recognized that the compound was a diol of benzene.[1][2][3][4] This crucial insight placed this compound within the family of aromatic compounds and established it as the ortho isomer of the three possible benzenediols.[1] By 1868, the scientific community had largely adopted the name this compound and understood its structure as a benzene ring with two hydroxyl (-OH) groups on adjacent carbon atoms.[1] This specific arrangement is fundamental to its unique reactivity and wide-ranging applications.
The following table summarizes the key milestones in the discovery and structural determination of this compound.
| Year | Event | Key Scientist(s) | Significance |
| 1839 | First isolation by distillation of catechin.[1] | Hugo Reinsch | Discovery of the compound, initially named Brenz-Katechusäure.[1] |
| 1867 | Proposed structure as a diol of benzene.[1] | August Kekulé | Correctly identified the compound as a dihydroxy derivative of benzene, laying the groundwork for understanding its chemical nature.[1][3] |
| 1868 | The name "this compound" is established.[1] | - | Formalization of the compound's identity and structure within the scientific community.[1] |
Part 2: From Laboratory Curiosity to Industrial Workhorse
This compound's journey from a laboratory isolate to an industrial chemical staple was driven by the discovery of its versatile reactivity.
Early Application in Photography
One of the earliest practical uses for this compound was as a developing agent in photography, introduced by Eder and Tóth in 1880.[5][6] The two adjacent hydroxyl groups make the molecule an excellent reducing agent. In the photographic development process, this compound reduces exposed silver halide crystals in the photographic emulsion to metallic silver, which forms the visible image.[6] While effective, it was known to cause staining and was eventually largely superseded by other agents like hydroquinone and Metol for many applications.[7][8] However, its unique properties, including the color of the stain it produces, have ensured its continued use in specialized and alternative photographic processes.[7]
The Rise of Industrial Significance
The mid-20th century marked a turning point for this compound as efficient synthetic production methods were developed, transforming it into a commodity chemical.[1] Today, approximately 20,000 tonnes are produced annually.[1] Its applications are extensive and critical to several major industries:
-
Agrochemicals : A significant portion, estimated at around 50%, of global this compound production is used as a precursor for pesticides.[1] It is a key building block for insecticides, fungicides, and herbicides, including well-known products like carbofuran (Furadan) and propoxur (Baygon).[9][10]
-
Pharmaceuticals and Fine Chemicals : this compound is an essential starting material in the synthesis of various pharmaceuticals and fragrances.[9][10][11] Notable examples include the synthesis of adrenaline (epinephrine), L-DOPA (used in treating Parkinson's disease), and the popular fragrance and flavor compound, vanillin.[9][12]
-
Polymerization Inhibitors : The antioxidant properties of this compound and its derivatives, such as 4-tert-butylcatechol, make them highly effective as polymerization inhibitors and stabilizers for the polymer and rubber industries.[1][13] They function as free-radical scavengers, preventing the premature and unwanted polymerization of monomers during production, transportation, and storage.[13]
The diagram below illustrates the historical progression of this compound's applications.
Caption: Industrial synthesis of this compound via phenol hydroxylation.
Experimental Protocol: Laboratory Scale Synthesis of this compound
This protocol outlines a representative laboratory-scale synthesis via the hydroxylation of phenol using peracetic acid, which serves as an in-situ source of the hydroxylating agent.
Objective: To synthesize this compound and hydroquinone from phenol.
Materials:
-
Phenol (32.0 g, 0.34 mol) [14]* Acetyl acetone (0.0642 g) [14]* 34% Peracetic acid in acetone solution (7.6 g, 0.034 mol) [14]* 100 ml three-neck flask
-
Stirrer, reflux condenser, dropping funnel, thermometer
-
Heating mantle
-
Gas chromatography (GC) equipment for analysis
Methodology:
-
Setup: Assemble the 100 ml reaction flask with a stirrer, reflux condenser, dropping funnel, and thermometer. Place the flask in a heating mantle.
-
Charging Reactants: Charge the flask with 32.0 g of phenol and 0.0642 g of acetyl acetone (as a catalyst/stabilizer). [14]3. Initiating Reaction: Begin stirring and heat the mixture to 80°C.
-
Addition of Oxidant: Once the temperature is stable, add the 7.6 g of 34% peracetic acid solution dropwise via the dropping funnel over a period of 20 minutes. [14]Maintain the temperature at 80°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 80°C for an additional 42 minutes to ensure the reaction goes to completion. [14]6. Workup and Analysis:
-
Cool the reaction mixture to room temperature.
-
Take an aliquot of the mixture for analysis by gas chromatography.
-
The analysis will quantify the amounts of unreacted phenol, and the formed this compound and hydroquinone. [14]7. Purification (Conceptual): For isolation, the acetone and acetic acid byproduct would be removed by distillation. The remaining residue containing phenol, this compound, and hydroquinone would then be separated by vacuum fractional distillation.
-
Expected Outcome: Based on similar experiments, a phenol conversion of approximately 9% can be expected, yielding around 1.66 g of this compound and 1.09 g of hydroquinone. [14] Causality and Justification:
-
Choice of Oxidant: Peracetic acid provides a controlled source for hydroxylation. Hydrogen peroxide, while used industrially, can be more aggressive and require different catalytic systems on a lab scale.
-
Temperature Control: Maintaining the temperature at 80°C is crucial. Lower temperatures result in a slow reaction rate, while significantly higher temperatures can lead to unwanted side reactions and decomposition, reducing the yield of the desired dihydroxybenzene products.
-
Catalyst: Acetyl acetone can act as a chelating agent, potentially stabilizing metal ions present in trace amounts that catalyze the reaction, leading to a more controlled oxidation.
Conclusion
From its discovery in a natural plant extract to its synthesis by the ton, this compound exemplifies the progression of organic chemistry. Its unique ortho-dihydroxy structure, first elucidated by Kekulé, endows it with a reactivity that has been harnessed across a vast range of applications. It serves as an indispensable precursor in the synthesis of life-saving drugs, crop-protecting agrochemicals, and performance-enhancing polymers. The ongoing refinement of its synthesis and the exploration of new derivatives ensure that this compound will remain a molecule of significant scientific and industrial importance for the foreseeable future.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Applications, and Sourcing from a Leading Manufacturer.
- Chemiis. (n.d.). This compound: Applications, Properties, and Safety.
-
Wikipedia. (n.d.). Catechol. Retrieved from [Link]
- Google Patents. (n.d.). WO2021022550A1 - Polymerization inhibitor compositions and uses thereof.
- Guidechem. (n.d.). Why is this compound an important and potentially harmful chemical?.
- Haihang Industry. (2020). This compound | CAS 120-80-9 - Pharma, Dye & Rubber Intermediate Supplier.
- Google Patents. (n.d.). US4381973A - Process for the preparation of this compound and hydroquinone.
- Clean Chemicals. (n.d.). This compound.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: A Key Ingredient in Industrial Polymers and Antioxidant Applications.
-
Early Photography. (n.d.). Developing. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydroquinone and this compound Production by Direct Oxidation of Phenol. Retrieved from [Link]
- Google Patents. (n.d.). US3536767A - Manufacture of this compound.
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
- Taylor & Francis Online. (n.d.). Catechol – Knowledge and References.
-
WUR eDepot. (n.d.). PRODUCTION OF CATECHOLS. Retrieved from [Link]
-
Photo.net. (2003). Catechol/Pyrocatechin Developers. Retrieved from [Link]
-
Photrio.com Photography Forums. (2007). Pyrocathecol, catechol age. Retrieved from [Link]
-
Wikipedia. (n.d.). August Kekulé. Retrieved from [Link]
-
Britannica. (n.d.). Kekulé structure. Retrieved from [Link]
-
ChemistryViews. (2015). 150th Anniversary: Kekulé's Benzene Structure. Retrieved from [Link]
Sources
- 1. Catechol - Wikipedia [en.wikipedia.org]
- 2. August Kekulé - Wikipedia [en.wikipedia.org]
- 3. Kekulé structure | chemistry | Britannica [britannica.com]
- 4. 150th Anniversary: Kekulé's Benzene Structure - ChemistryViews [chemistryviews.org]
- 5. cleanchemicals.com [cleanchemicals.com]
- 6. Developing - Antique and Vintage Cameras [earlyphotography.co.uk]
- 7. photo.net [photo.net]
- 8. Pyrocathecol, catechol age | Page 4 | Photrio.com Photography Forums [photrio.com]
- 9. nbinno.com [nbinno.com]
- 10. chemiis.com [chemiis.com]
- 11. haihangchem.com [haihangchem.com]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. nbinno.com [nbinno.com]
- 14. prepchem.com [prepchem.com]
Methodological & Application
Pyrocatechol: A Keystone Precursor in Modern Organic Synthesis
Introduction: The Versatility of a Dihydroxybenzene Core
Pyrocatechol, systematically named 1,2-dihydroxybenzene, is a foundational building block in the landscape of organic synthesis. Its unique arrangement of adjacent hydroxyl groups on an aromatic ring imparts a rich and versatile reactivity profile, making it an indispensable precursor in the synthesis of a vast array of high-value molecules. From life-saving pharmaceuticals and innovative agrochemicals to ubiquitous fragrances and advanced materials, the influence of this compound is both profound and far-reaching.
This comprehensive guide, designed for researchers, scientists, and professionals in drug development, delves into the practical applications of this compound as a synthetic precursor. Moving beyond a mere recitation of facts, we will explore the underlying principles that govern its reactivity and provide detailed, field-proven protocols for its key transformations. Our focus is on not just the "how" but the "why," offering insights into the causality behind experimental choices to empower you in your own synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 120-80-9 | [1] |
| Molecular Formula | C₆H₆O₂ | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| Appearance | White to light brown crystalline solid | [1] |
| Melting Point | 104-106 °C | [1] |
| Boiling Point | 245.5 °C | [1] |
| Solubility | Soluble in water, ethanol, and ether | [1] |
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is primarily dictated by the reactivity of its two hydroxyl groups and the aromatic ring. The principal transformations include etherification, oxidation, and condensation reactions.
Etherification: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction for the derivatization of this compound, allowing for the selective mono- or di-alkylation of the hydroxyl groups.[2][3] This SN2 reaction involves the deprotonation of one or both hydroxyl groups to form a more nucleophilic phenoxide, which then attacks an alkyl halide or other suitable electrophile.
Diagram 1: General Mechanism of Williamson Ether Synthesis with this compound
Caption: Oxidation of this compound to its corresponding o-quinone.
Condensation Reactions
This compound readily undergoes condensation reactions with aldehydes and ketones, typically under acidic conditions, to form a variety of heterocyclic and polycyclic structures. [4][5]A notable example is the reaction with phthalic anhydride to produce the dye alizarin. [6]These reactions leverage the nucleophilicity of the aromatic ring, which is activated by the electron-donating hydroxyl groups.
Diagram 3: Condensation of this compound with an Aldehyde
Caption: Acid-catalyzed condensation of this compound with an aldehyde.
Applications in Pharmaceutical Synthesis
The catechol moiety is a prominent feature in numerous biologically active molecules. Consequently, this compound serves as a critical starting material in the synthesis of a wide range of pharmaceuticals.
Synthesis of L-DOPA
L-DOPA (Levodopa) is a cornerstone in the treatment of Parkinson's disease. [2]An efficient chemoenzymatic synthesis of L-DOPA utilizes this compound, pyruvate, and ammonia in the presence of the enzyme tyrosine phenol-lyase. [7][8][9]This biocatalytic approach offers high enantioselectivity, a significant advantage over many traditional chemical syntheses.
Protocol 1: Chemoenzymatic Synthesis of L-DOPA
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution containing this compound, sodium pyruvate, and ammonium chloride in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Addition: Introduce whole cells of a microorganism expressing high levels of tyrosine phenol-lyase (e.g., Erwinia herbicola). [9]3. Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation for a specified period (e.g., 24-48 hours). [9]4. Monitoring: Monitor the progress of the reaction by periodically analyzing aliquots using a suitable analytical technique, such as HPLC.
-
Work-up and Purification: Upon completion, separate the cells by centrifugation or filtration. The supernatant is then subjected to purification steps, which may include ion-exchange chromatography and crystallization, to isolate pure L-DOPA.
Synthesis of Catecholamine Derivatives
The catecholamine framework is central to the structure and function of neurotransmitters like dopamine and adrenaline. [3][10]this compound derivatives are key intermediates in the laboratory synthesis of these and related compounds.
Applications in Agrochemical Synthesis
This compound is a vital precursor for several classes of pesticides, highlighting its importance in modern agriculture.
Synthesis of Carbofuran
Carbofuran is a broad-spectrum carbamate insecticide. [11]Its synthesis often begins with the reaction of this compound with methallyl chloride to form 2-(2-methallyloxy)phenol, which is then cyclized and subsequently reacted with methyl isocyanate.
Protocol 2: Synthesis of 2-(2-Methallyloxy)phenol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable aprotic solvent (e.g., acetone or acetonitrile).
-
Base Addition: Add a base, such as anhydrous potassium carbonate, to the solution to deprotonate one of the hydroxyl groups.
-
Alkylation: Slowly add methallyl chloride to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Applications in Fine Chemical and Fragrance Synthesis
The versatility of this compound extends to the synthesis of a variety of fine chemicals, including fragrances and flavoring agents.
Synthesis of Guaiacol and Veratraldehyde
Guaiacol, the monomethyl ether of this compound, is a precursor to vanillin, a widely used flavoring agent. [1]Veratraldehyde, the dimethyl ether of protocatechualdehyde, is also a valuable fragrance and flavor compound. [7][8]Both can be synthesized from this compound via Williamson ether synthesis using a suitable methylating agent.
Protocol 3: Synthesis of Guaiacol
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve this compound in a suitable solvent such as nitrobenzene. [1]2. Methylating Agent: Heat the mixture to approximately 45°C and add dimethyl sulfate dropwise. [1]3. Base Addition: Concurrently, add a solution of sodium hydroxide to maintain a weakly alkaline pH (8-9). [1]4. Reaction Completion and Work-up: After the addition is complete, continue stirring for about 30 minutes. Acidify the reaction mixture with dilute sulfuric acid. Separate the organic layer and extract the aqueous layer with ether. [1]5. Purification: Combine the organic layers and extract the guaiacol into an aqueous sodium hydroxide solution. Acidify the alkaline extract and extract the guaiacol with ether. Dry the ethereal solution and purify by distillation. [1] Table 2: Comparison of Guaiacol Synthesis Protocols
| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dimethyl sulfate | NaOH | Nitrobenzene | 45 | ~65 | [1] |
| Dimethyl carbonate | KOH | Polyethylene glycol 400 | 150 | >99 (purity) | [9] |
Synthesis of Safrole
Safrole, a key precursor in the synthesis of the fragrance heliotropin and the illicit drug MDMA, can be synthesized from this compound. [7][12]The synthesis involves the formation of 1,2-methylenedioxybenzene from this compound and dibromomethane, followed by further functionalization.
Protocol 4: Synthesis of 1,2-Methylenedioxybenzene
-
Reaction Setup: In a flask equipped for reflux and vigorous stirring, place a solution of dibromomethane in a suitable solvent.
-
Addition of Reactants: Heat the solution to reflux and add a pre-made aqueous solution of this compound and sodium hydroxide dropwise over a period of about two hours. [7]3. Reaction Completion: Continue to reflux and stir the mixture for an additional 90 minutes. [7]4. Work-up and Purification: Isolate the product by steam distillation. The distillate is then extracted with a suitable organic solvent, dried, and purified by vacuum distillation. [7]
Conclusion: An Enduring Legacy in Synthesis
This compound's journey from a simple benzenediol to a cornerstone of modern organic synthesis is a testament to its remarkable chemical versatility. The strategic application of its core reactivity—etherification, oxidation, and condensation—has enabled the efficient and often elegant synthesis of a diverse portfolio of molecules that are integral to our daily lives. As the demand for more sophisticated and sustainable chemical manufacturing grows, the importance of fundamental building blocks like this compound is set to endure. It is our hope that this guide will serve as a valuable resource for researchers and scientists, inspiring further innovation in the application of this remarkable precursor.
References
-
Psycho Chemist. Synthesis of Safrole. Erowid.
-
Baker, W. The condensation of catechol with acetone. Journal of the Chemical Society (Resumed)1934 , 1678-1681.
-
CN1944367A. Synthetic method for guaiacol. Google Patents.
-
Wikipedia. Safrole.
-
PrepChem. Preparation of guaiacol.
-
Wikipedia. Beta blocker.
-
MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
-
NIH. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation.
-
ResearchGate. One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols.
-
Wikipedia. Pictet–Spengler reaction.
-
Wikipedia. Ullmann condensation.
-
Wikipedia. Doebner–Miller reaction.
-
Enei, H., et al. Synthesis of l-Tyrosine or 3,4-Dihydroxyphenyl-l-alanine from Pyruvic Acid, Ammonia and Phenol or this compound. Bioscience, Biotechnology, and Biochemistry1973 , 37(4), 709-716.
-
Enei, H., et al. Synthesis of L-Tyrosine or 3,4-Dihydroxyphenyl-L-alanine from DL-Serine and Phenol or this compound. Agricultural and Biological Chemistry1972 , 36(11), 1861-1868.
-
Chemistry Stack Exchange. Condensation reaction between catechol and acetone.
-
ECHEMI. Condensation reaction between catechol and acetone.
-
YouTube. Biosynthesis of Catecholamines. Synthesis of Dopamine, Noradrenaline & Adrenaline (Pharmacology).
-
ResearchGate. Iron oxide and this compound: A spectroscopy study of the reaction products.
-
US5387702A. Process for the preparation of cabofuran. Google Patents.
-
YouTube. Catechol on heating with phthalic anhydridee in the presence of conc. H_(2)SO_.
-
Wikipedia. Catechol.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jmedchem.com [jmedchem.com]
- 3. Benzene-free synthesis of catechol: interfacing microbial and chemical catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Safrole | PPTX [slideshare.net]
- 6. The 3,4-catechol derivative of propranolol, a minor dihydroxylated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Safrole - [www.rhodium.ws] [erowid.org]
- 8. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Safrole and o-Safrole - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safrole - Wikipedia [en.wikipedia.org]
Foreword: The Strategic Importance of the Catechol Moiety in Drug Synthesis
An Application Guide to the Utilization of Pyrocatechol in Pharmaceutical Synthesis
This compound, known systematically as benzene-1,2-diol, is more than a simple aromatic alcohol; it is a foundational pillar in the architecture of numerous active pharmaceutical ingredients (APIs).[1][2] Its vicinal diol functionality on a benzene ring imparts a unique reactivity profile, making it a highly strategic precursor for complex molecular targets.[3][4] The electron-rich nature of the ring allows for facile electrophilic substitution, while the hydroxyl groups offer versatile handles for etherification, esterification, and oxidation.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's applications, detailed protocols for key syntheses, and the critical safety considerations inherent in its use. The focus is not merely on procedural steps but on the underlying chemical logic that dictates the choice of reagents, conditions, and synthetic pathways.
Critical Safety and Handling Protocols
Before any experimental work, it is imperative to understand and mitigate the risks associated with this compound. It is a toxic compound, particularly if swallowed or in contact with skin, can cause serious eye damage, and is a suspected mutagen.[5][6] Adherence to strict safety protocols is non-negotiable.
Table 1: this compound Hazard and Handling Summary
| Hazard Classification | Handling & Storage Precautions | Personal Protective Equipment (PPE) | First Aid Measures |
| Toxicity: Toxic if swallowed or in contact with skin (Acute Tox. 3); Harmful if inhaled.[5][6] | Handle only in a certified chemical fume hood to avoid dust and vapor inhalation.[6] Store in a cool, dry, well-ventilated place, away from light and air, as it is prone to oxidation (turns brown).[5] Consider storage under an inert gas like argon or nitrogen.[5] | Gloves: Butyl rubber (0.7 mm) or other suitable chemical-resistant gloves (tested to EN 374).[7] Always inspect gloves before use and use proper removal technique.[5] | Skin Contact: Immediately wash off with soap and plenty of water. Seek immediate medical attention.[6] |
| Corrosivity/Irritation: Causes serious eye damage (Eye Dam. 1) and skin irritation.[5] | Avoid all direct contact. Use a face shield in addition to safety goggles.[5] | Eye Protection: Chemical safety goggles with side shields and a face shield.[5] | Eye Contact: Rinse cautiously with water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[6][7] |
| Sensitization & Mutagenicity: May cause an allergic skin reaction; Suspected of causing genetic defects.[5][6] | Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6] | Body Protection: Full chemical protective clothing and lab coat.[7] | Ingestion: Rinse mouth immediately and drink plenty of water. Call a physician immediately. Do not induce vomiting.[6][7] |
| Physical Properties: White crystalline solid.[1] | Keep container tightly closed.[5] | Respiratory: If dust is generated, use an approved particulate respirator (e.g., N95).[8] | Inhalation: Move person into fresh air. Seek immediate medical attention.[6] |
Application Profile I: Enantioselective Synthesis of Levodopa (L-DOPA)
Levodopa (L-3,4-dihydroxyphenylalanine) remains the gold standard for treating Parkinson's disease, a neurodegenerative disorder caused by dopamine deficiency in the brain.[9] Direct administration of dopamine is ineffective as it cannot cross the blood-brain barrier, whereas its precursor, Levodopa, can.[9] The therapeutic efficacy is exclusive to the L-enantiomer, making stereoselective synthesis paramount. An elegant and efficient route utilizes this compound in an enzyme-catalyzed reaction.[10]
Scientific Principle: The Role of Tyrosine Phenol Lyase
This synthesis leverages the enzymatic power of tyrosine phenol lyase (TPL), an enzyme that can catalyze the reverse reaction of tyrosine degradation.[10] In this synthetic application, TPL facilitates a β-replacement reaction, condensing this compound with L-serine (or more commonly, pyruvate and ammonia as a surrogate for the alanine side chain) to directly form L-DOPA.[10] The enzyme's active site provides a chiral environment, ensuring the exclusive formation of the desired L-enantiomer, thus circumventing the need for chiral resolution steps that often plague classical chemical syntheses.
Experimental Workflow: L-DOPA Synthesis
The following diagram illustrates the high-level workflow for the enzymatic synthesis of L-DOPA from this compound.
Caption: Workflow for enzymatic L-DOPA synthesis.
Detailed Protocol: Enzymatic Synthesis of L-DOPA
This protocol is based on principles described in the literature for the synthesis of L-DOPA using microbial cells with high tyrosine phenol lyase activity.[10]
Table 2: Protocol for L-DOPA Synthesis
| Step | Procedure | Rationale & Expert Notes |
| 1 | Medium Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0) and degas thoroughly. | The pH is critical for optimal enzyme activity. Degassing helps to minimize oxidative degradation of this compound and the L-DOPA product, which are sensitive to air. |
| 2 | Substrate Dissolution: In the buffer, dissolve sodium pyruvate (1.2 eq), ammonium chloride (1.5 eq), and this compound (1.0 eq). Warm gently if needed to fully dissolve the this compound. | Pyruvate and ammonia serve as the precursors for the alanine side chain.[10] Using a slight excess ensures the reaction is driven towards product formation. |
| 3 | Enzyme Addition: Add whole cells of a microorganism known for high TPL activity (e.g., Erwinia herbicola) to the reaction mixture. | Using whole cells can be more cost-effective than using purified enzyme, as it bypasses extensive purification steps. The cell membrane must be permeable to the substrates and product. |
| 4 | Reaction Incubation: Incubate the sealed reaction vessel at a controlled temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours. | Agitation ensures proper mixing and mass transfer. The temperature is maintained in the optimal range for the enzyme's stability and activity. |
| 5 | Monitoring (Self-Validation): Periodically take aliquots from the reaction mixture. Centrifuge to remove cells and analyze the supernatant by HPLC to monitor the consumption of this compound and the formation of L-DOPA. | This is a critical self-validation step. The reaction is complete when the concentration of the limiting reagent (this compound) plateaus. This prevents unnecessary reaction time and potential degradation. |
| 6 | Cell Removal: Once the reaction is complete, centrifuge the entire mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the microbial cells. | This separates the soluble product from the biocatalyst. The supernatant contains the desired L-DOPA. |
| 7 | Product Precipitation: Carefully decant the supernatant. Slowly adjust the pH of the supernatant to the isoelectric point of L-DOPA (~pH 5.5) using an acid like 1M HCl. | L-DOPA is least soluble at its isoelectric point, causing it to precipitate out of the solution, which is a highly effective purification method. Care must be taken to avoid over-acidification. |
| 8 | Isolation and Purification: Cool the mixture on ice to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold, deionized water, followed by a cold organic solvent like ethanol to remove impurities. | Washing with cold water removes residual salts, and the ethanol wash helps remove unreacted this compound and other organic by-products. |
| 9 | Drying: Dry the purified white to off-white solid under vacuum at a low temperature (e.g., 40°C) to yield pure L-DOPA. | Vacuum drying removes residual solvents without causing thermal degradation of the product. |
Application Profile II: Synthesis of Epinephrine (Adrenaline)
Epinephrine is a crucial hormone and neurotransmitter involved in the "fight-or-flight" response.[11] As a pharmaceutical, it is used to treat anaphylaxis, cardiac arrest, and asthma. The synthesis of epinephrine often begins with this compound, building the catecholamine structure through a series of classical organic reactions.[12][13]
Scientific Principle: Building the Catecholamine Scaffold
The synthesis involves three key transformations:
-
Friedel-Crafts Acylation: An acyl group (-COCH₂Cl) is attached to the this compound ring. A Lewis acid catalyst like aluminum chloride (AlCl₃) is essential to activate the chloroacetyl chloride electrophile.[12]
-
Amination: The chloride on the acyl side chain is displaced by an amine (methylamine) via nucleophilic substitution to introduce the nitrogen atom.
-
Reduction: The ketone group is reduced to a secondary alcohol to complete the epinephrine structure. This step creates a chiral center, so a chiral reducing agent or subsequent resolution is required to obtain the biologically active (-)-epinephrine isomer.[12]
Synthetic Pathway: Epinephrine from this compound
The diagram below outlines the chemical transformations in the synthesis of epinephrine.
Caption: Synthetic route to Epinephrine from this compound.
Detailed Protocol: Synthesis of Racemic Epinephrine
This protocol describes a laboratory-scale synthesis of racemic epinephrine. Industrial processes would include a resolution step to isolate the active L-isomer.[12]
Table 3: Protocol for Epinephrine Synthesis
| Step | Procedure | Rationale & Expert Notes |
| 1 | Friedel-Crafts Acylation: In a fume hood, suspend this compound (1.0 eq) and aluminum chloride (2.2 eq) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere.[12] Cool the mixture in an ice bath. | AlCl₃ is a hygroscopic and reactive Lewis acid; an excess is used to coordinate to the hydroxyl groups and catalyze the reaction. An inert atmosphere prevents moisture from quenching the catalyst. |
| 2 | Electrophile Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled, stirred suspension. After the addition, allow the reaction to warm to room temperature and stir for several hours. | The reaction is highly exothermic; slow, cooled addition is crucial for control. The reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| 3 | Work-up & Isolation I: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and precipitate the product. Filter the solid, wash with water, and dry. | The acidic work-up breaks down the aluminum-catechol complexes, releasing the product, 3,4-dihydroxychloroacetophenone. The product is a solid that can be isolated by simple filtration. |
| 4 | Amination: Dissolve the crude product from Step 3 in a solvent like ethanol. Add an aqueous solution of methylamine (excess, ~3-4 eq) and stir at room temperature overnight. | A large excess of methylamine is used to ensure complete substitution of the chloride and to act as a base to neutralize the HCl formed during the reaction. |
| 5 | Work-up & Isolation II: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine. The resulting solid is adrenalone hydrochloride. It can be recrystallized from ethanol for purification. | This step isolates the ketone intermediate, adrenalone. Purity can be checked via melting point and spectroscopic methods (NMR, IR). |
| 6 | Catalytic Hydrogenation (Reduction): Dissolve the adrenalone hydrochloride in methanol. Add a catalytic amount of Palladium on Carbon (Pd/C, ~5 mol%). Place the mixture in a hydrogenation apparatus and pressurize with hydrogen gas (e.g., 50 psi). | This is a standard method for reducing a ketone to an alcohol without affecting the aromatic ring. The catalyst provides a surface for the reaction to occur. |
| 7 | Monitoring & Final Isolation: Agitate the reaction mixture until hydrogen uptake ceases (monitored by a pressure gauge). Filter the mixture through Celite to remove the Pd/C catalyst. Evaporate the solvent to yield racemic epinephrine hydrochloride. | Causality: The Celite filtration is critical to remove the pyrophoric palladium catalyst completely. Evaporation of the solvent yields the final product salt. The resulting racemic mixture would require a chiral resolution step (e.g., diastereomeric salt formation with tartaric acid) for pharmaceutical use.[12] |
Conclusion and Future Outlook
This compound's utility in pharmaceutical synthesis is well-established, providing an accessible and reactive starting point for vital medicines like Levodopa and Epinephrine. The syntheses highlighted demonstrate two distinct philosophies: the precision of biocatalysis for stereospecific outcomes and the robust, classical transformations of synthetic organic chemistry. For researchers, the choice of pathway depends on factors like cost, scale, and the stringent stereochemical requirements of the final API. As the demand for greener and more efficient synthetic routes grows, the development of novel enzymatic processes and chemocatalytic methods starting from simple feedstocks like this compound will continue to be a dynamic and impactful area of research in drug development.[14][15]
References
- Vertex AI Search. This compound: A Key Ingredient in Industrial Polymers and Antioxidant Applications.
- Chemiis. This compound: Applications, Properties, and Safety.
- Carl ROTH. Safety Data Sheet: this compound.
- CDH Fine Chemical. This compound CAS No 120-80-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- University of Alaska Fairbanks. Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Applications, and Sourcing from a Leading Manufacturer.
- Guidechem. This compound 120-80-9 wiki.
- OXFORD LAB CHEM. This compound 98% - (For Synthesis) (Catechol) (O-Dihydroxybenzene) MSDS CAS.
- Haihang Industry. This compound | CAS 120-80-9 - Pharma, Dye & Rubber Intermediate Supplier.
-
Enei, H., et al. Synthesis of l-Tyrosine or 3,4-Dihydroxyphenyl-l-alanine from Pyruvic Acid, Ammonia and Phenol or this compound. Bioscience, Biotechnology, and Biochemistry. Available from: [Link]
- Anveshana's International Publication. APPROACHES FOR THE LEVODOPA DRUGS SYNTHESIS OF LEVODOPA FOR PARKINSON'S DISEASE.
-
Wikipedia. Catechol. Available from: [Link]
-
Wikipedia. Catecholamine. Available from: [Link]
- Google Patents. Processes for the preparation of epinephrine.
-
JOCPR. Innovations in Synthetic Route Design for Drug Discovery and Development. Available from: [Link]
-
Pharmaguideline. Biosynthesis and Catabolism of Catecholamine. Available from: [Link]
-
ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available from: [Link]
Sources
- 1. chemiis.com [chemiis.com]
- 2. haihangchem.com [haihangchem.com]
- 3. Page loading... [guidechem.com]
- 4. Catechol - Wikipedia [en.wikipedia.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. uaf.edu [uaf.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Catecholamine - Wikipedia [en.wikipedia.org]
- 12. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 13. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 14. jocpr.com [jocpr.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Versatility of Pyrocatechol in Modern Polymer Chemistry
Preamble: From Mussel Byssus to High-Performance Polymers
Nature, an unparalleled chemist, has long harnessed the power of pyrocatechol—more commonly referred to as catechol in polymer science. The remarkable ability of marine mussels to adhere tenaciously to virtually any surface under turbulent, wet conditions is primarily attributed to the presence of catechol-containing amino acids (L-DOPA) in their adhesive foot proteins.[1][2] This observation has inspired a burgeoning field of materials science dedicated to incorporating the unique chemistry of the catechol moiety into synthetic polymers.
This guide provides an in-depth exploration of this compound's applications in polymer chemistry, moving beyond a simple recitation of facts to explain the underlying principles and provide actionable protocols for researchers. We will delve into the mechanisms that make catechol a powerhouse for polymer functionalization and detail its use in creating advanced adhesives, biomedical materials, and functional coatings.
The Core Chemistry of Catechol: A Foundation for Versatility
This compound, or 1,2-dihydroxybenzene, is an aromatic diol whose utility in polymer science stems from the reactivity of its two adjacent hydroxyl groups.[3] These groups enable a diverse range of interactions, from reversible non-covalent bonds to irreversible covalent cross-links, making catechol a uniquely versatile functional group.
Mechanisms of Adhesion and Cohesion
The adhesive properties of catechol-functionalized polymers are not monolithic; they arise from a combination of interactions with a substrate (adhesion) and between polymer chains (cohesion). The specific mechanism is often dependent on environmental factors like pH, the presence of metal ions, and the nature of the substrate.[1][4]
-
Hydrogen Bonding: The hydroxyl groups are excellent hydrogen bond donors and acceptors, allowing for strong interactions with polar surfaces.
-
Metal Coordination: Catechols act as powerful chelating agents for metal ions (e.g., Fe³⁺, Al³⁺, Ti⁴⁺), forming strong, often reversible, coordination complexes. This is a key mechanism for adhesion to metallic or metal oxide surfaces.[5]
-
π-Interactions: The aromatic ring of catechol can participate in π-π stacking with aromatic substrates and cation-π interactions with positively charged surfaces.[2][5]
-
Covalent Bonding: Under oxidative conditions (typically at alkaline pH), catechols oxidize to highly reactive semi-quinones and quinones. These species can undergo Michael-type addition or Schiff base formation with nucleophiles (like amines or thiols) on a substrate or on other polymer chains, forming robust covalent bonds.[6] This oxidative cross-linking is also the primary mechanism for cohesion, curing the polymer into a solid, resilient material.
Caption: Key adhesion and cohesion mechanisms of catechol-functionalized polymers.
Application Note I: Universal Surface Functionalization with Polydopamine (PDA)
One of the most transformative applications of catechol chemistry is the formation of polydopamine (PDA) coatings. Inspired by the composition of mussel adhesive proteins, dopamine, which contains both a catechol group and a primary amine, can undergo oxidative polymerization in a simple aqueous solution to form thin, conformal films on virtually any material surface.[7] These PDA coatings are not just adhesive; they serve as a versatile primer layer, presenting a reactive surface for further functionalization.[7]
Causality Behind the Method: The process relies on the base-catalyzed oxidation of dopamine. At a pH of approximately 8.5 (typically achieved with a Tris buffer), dissolved oxygen is sufficient to initiate the oxidation of dopamine's catechol group to dopaminequinone. This triggers a series of intra- and intermolecular reactions, including polymerization, leading to the spontaneous deposition of a cross-linked, melanin-like PDA film onto any immersed substrate.[6] The resulting surface is rich in reactive quinone and catechol functionalities, enabling covalent attachment of nucleophiles (e.g., thiols, amines) or strong chelation of metal ions.[5][7]
Protocol 2.1: Formation of a Polydopamine Primer Coating
This protocol describes a standard method for depositing a PDA thin film on a substrate (e.g., glass, silicon wafer, metal, or polymer).
Materials:
-
Dopamine hydrochloride (FW: 189.64 g/mol )
-
Tris(hydroxymethyl)aminomethane (Tris) buffer (10 mM, pH 8.5)
-
Substrate of choice (e.g., glass slides)
-
Deionized (DI) water
-
Beakers, magnetic stirrer, and stir bar
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to ensure a contaminant-free surface. For glass slides, sonicate sequentially in acetone, ethanol, and DI water for 15 minutes each. Dry the substrate under a stream of nitrogen or in an oven.
-
Solution Preparation: Prepare a 2 mg/mL dopamine solution by dissolving dopamine hydrochloride in the 10 mM Tris buffer. For example, to make 50 mL of solution, add 100 mg of dopamine hydrochloride to 50 mL of the Tris buffer.
-
Initiation of Polymerization: Place the solution in a beaker with a magnetic stir bar and stir gently. The solution will gradually change color, progressing from colorless to yellow, then brown, and finally to a dark black suspension over the course of several hours. This indicates the oxidative polymerization of dopamine.
-
Substrate Immersion: Immerse the cleaned, dry substrates into the freshly prepared dopamine solution. Ensure the entire surface to be coated is submerged.
-
Coating Deposition: Allow the reaction to proceed for 4 to 24 hours at room temperature with gentle stirring. The coating thickness is time-dependent, with longer immersion times yielding thicker films (typically ranging from 5 to 50 nm).[7]
-
Finalization: After the desired coating time, remove the substrates from the PDA solution. Rinse them thoroughly with DI water to remove any loosely adsorbed polymer aggregates.
-
Drying: Dry the PDA-coated substrates with a stream of nitrogen and store them in a clean, dry environment until further use. The surface should have a faint brownish or golden hue, depending on the thickness.
Self-Validation:
-
Visual Inspection: A successful coating will impart a uniform, slightly colored appearance to the substrate.
-
Hydrophilicity: The PDA-coated surface should be significantly more hydrophilic than many uncoated substrates (like polystyrene). This can be confirmed by measuring the water contact angle, which should be in the range of 30-40°.[8]
Caption: Synthesis workflow for a catechol-containing copolymer via a protect-polymerize-deprotect strategy.
References
- Vertex AI Search. (n.d.). This compound: A Key Ingredient in Industrial Polymers and Antioxidant Applications.
- ICN2. (2019, March 14). A review explores the chemistry behind catechol-based adhesion.
- Bentrah, H. (n.d.). Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review).
- Messersmith Lab. (n.d.). Multifunctional Catechol Coatings.
- SpecialChem. (n.d.). Novel Applications of Catechol Adhesives.
- Saiz-Poseu, J., et al. (2019). The Chemistry behind Catechol-Based Adhesion. Angewandte Chemie International Edition, 58(3), 696-714.
- Barrett, D. G., et al. (2019). Formulation of catechol-containing adhesives for enhanced underwater bonding and workability. Journal of the Adhesion Society, 95(1-4), 252-273.
- Saiz-Poseu, J., et al. (2018). The Chemistry behind Catechol-Based Adhesion. ResearchGate.
- Razaviamri, S., et al. (2021). Catechol-Based Antimicrobial Polymers. Molecules, 26(3), 559.
- National Center for Biotechnology Information. (n.d.). Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications.
- Razaviamri, S., et al. (2021). Catechol-Based Antimicrobial Polymers. Digital Commons @ Michigan Tech.
- Google Patents. (n.d.). Large scale production of catechol-containing polymers.
- Wikipedia. (n.d.). Catechol.
- ResearchGate. (n.d.). Polycatechols: Promising Materials for Biomedical Applications.
- ResearchGate. (n.d.). Simplified possible reaction mechanism for catechol polymerization.
- Cardiff University. (n.d.). Catechol functionalized hyperbranched polymers as biomedical materials.
- Sigma-Aldrich. (n.d.). This compound ≥99% 1,2-Dihydroxybenzene.
Sources
- 1. The Chemistry behind Catechol-Based Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catechol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Multifunctional Catechol Coatings » Messersmith Lab [bioinspiredmaterials.studentorg.berkeley.edu]
- 8. Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Application Note: High-Throughput and Sensitive Detection of Pyrocatechol in Environmental Water Samples
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical determination of pyrocatechol (catechol) in water samples. This compound, a toxic and persistent organic pollutant, poses significant environmental and health risks, necessitating robust and sensitive detection methods for effective monitoring. This document explores and compares several key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), spectrophotometry, and electrochemical sensing. Detailed, field-proven protocols for sample preparation using Solid-Phase Extraction (SPE) and subsequent analysis by HPLC with UV detection and GC-Mass Spectrometry (GC-MS) are provided. This guide is intended for researchers, environmental scientists, and analytical chemists engaged in water quality assessment and pollution control.
Introduction: The Analytical Challenge of this compound
This compound, or 1,2-dihydroxybenzene, is an aromatic organic compound used in various industrial processes, including the manufacturing of pesticides, fragrances, and pharmaceuticals. Its natural occurrence in fruits, vegetables, and cigarette smoke also contributes to its environmental presence. The primary concern with this compound lies in its toxicity and persistence in aquatic environments. It is harmful to human health, causing skin irritation, eye damage, and potential genetic defects upon exposure. The U.S. Environmental Protection Agency (EPA) and other international bodies have classified catechol as a hazardous substance, underscoring the critical need for its accurate and sensitive detection in water sources.
The analysis of this compound in water is challenging due to its high water solubility and the typically low concentrations at which it is found. Effective sample preparation to concentrate the analyte and remove interfering matrix components is therefore a crucial first step. This guide will delve into the most effective analytical workflows to address these challenges.
Comparative Overview of Analytical Methodologies
A variety of analytical techniques can be employed for the determination of this compound in water. The choice of method often depends on factors such as the required sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix.
| Method | Principle | Advantages | Limitations | Typical LOD |
| HPLC-UV/DAD | Chromatographic separation followed by UV-Vis absorbance detection. | Robust, reliable, widely available, good for routine analysis. | Moderate sensitivity, potential for co-elution with interfering compounds. | 0.2 - 0.8 µg/L (with SPE) |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spectrometric detection. Requires derivatization for polar analytes like this compound. | High sensitivity and selectivity, definitive compound identification. | Requires derivatization, which adds a step to the workflow. | Low µg/L to ng/L range (with SPE and derivatization). |
| Spectrophotometry | Colorimetric reaction with a chromogenic agent, followed by measurement of light absorbance. | Simple, rapid, low-cost instrumentation. | Lower sensitivity and selectivity, susceptible to interference from other phenols and colored compounds. | ~0.013 mg/L (for similar phenolic compounds) |
| Electrochemical Sensors | Measurement of the current generated by the oxidation of this compound at a modified electrode surface. | High sensitivity, rapid analysis, potential for in-field and real-time monitoring. | Susceptible to electrode fouling, potential interference from electroactive species. | 0.02 µM to 1.52 x 10⁻⁷ µM |
Core Workflow: From Sample Collection to Analysis
A robust analytical workflow is essential for obtaining accurate and reproducible results. The following diagram illustrates the key stages in the analysis of this compound in water samples.
Caption: General workflow for this compound analysis in water.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for the pre-concentration of this compound from aqueous samples and the removal of interfering substances. This protocol is based on established methods for phenol extraction.
Materials:
-
SPE cartridges (e.g., Agilent Bond Elut Plexa or similar polymeric sorbent)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
0.05 N HCl
-
Nitrogen evaporator
-
Conical glass tubes
Protocol:
-
Sample Pre-treatment: Collect a 250-500 mL water sample. If the sample contains residual chlorine, dechlorinate by adding 40-50 mg of sodium sulfite. Acidify the sample to pH ≤ 2 with 6 N HCl or phosphoric acid. This step is crucial as it ensures that the phenolic compounds are in their protonated form, enhancing their retention on the SPE sorbent.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 3 x 3 mL of dichloromethane (DCM).
-
Condition the cartridge with 3 x 3 mL of methanol.
-
Equilibrate the cartridge with 3 x 3 mL of 0.05 N HCl or acidified water (pH ≤ 2). Crucially, do not allow the sorbent to go dry after this step.
-
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 2 mL of acidified water to remove any remaining interfering substances.
-
Drying: Dry the cartridge under vacuum for 15-20 minutes to remove residual water.
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained this compound with 2 x 5 mL of dichloromethane (DCM). Allow the solvent to soak the sorbent for a few minutes before applying vacuum to ensure efficient elution.
-
-
Concentration: Concentrate the eluate to approximately 0.5-1 mL under a gentle stream of nitrogen at 35 °C. The sample is now ready for HPLC analysis or can be further processed for GC analysis.
Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides a robust and reliable means for the quantification of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5-3) | Acidification of the mobile phase suppresses the ionization of this compound, leading to better peak shape and retention on the C18 column. |
| Mobile Phase B | Methanol or Acetonitrile | The organic modifier used to elute the analyte from the column. |
| Gradient Elution | A typical gradient might start at 20% B, ramp to 85% B over 20-25 minutes. | A gradient is necessary to effectively separate this compound from other potential phenolic compounds in the sample. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30-40 °C | Maintaining a constant and elevated temperature improves peak shape and reduces viscosity, leading to lower backpressure. |
| Detection Wavelength | 275-280 nm | This is in the region of maximum absorbance for this compound, providing optimal sensitivity. |
| Injection Volume | 10-20 µL |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of calibration standards in the mobile phase, covering the expected concentration range of the samples.
-
Sample Reconstitution: After the concentration step in the SPE protocol, evaporate the remaining DCM and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For higher sensitivity and confirmatory analysis, GC-MS is the method of choice. Due to the polar nature of this compound, a derivatization step is required to increase its volatility.
Derivatization: Silylation
Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl groups in this compound. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.
Caption: Silylation of this compound for GC analysis.
Protocol:
-
Sample Preparation: Use the concentrated eluate from the SPE protocol. Ensure the solvent is exchanged to one compatible with the derivatization reagent (e.g., pyridine or acetonitrile).
-
Derivatization Reaction:
-
To the 1 mL sample concentrate in a vial, add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30-60 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Analysis:
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer detector (e.g., single quadrupole or ion trap)
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5ms or equivalent)
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow of 1.0-1.2 mL/min | Inert carrier gas for optimal chromatographic performance and MS compatibility. |
| Oven Program | Initial temp 60-80 °C, hold for 1-2 min, ramp at 10-15 °C/min to 280-300 °C, hold for 5-10 min. | A temperature program is essential to separate analytes with different boiling points. |
| MS Source Temp | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Scan Mode | Full Scan (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification. | Full scan provides qualitative information, while SIM mode significantly enhances sensitivity by monitoring only characteristic ions of the target analyte. |
-
Quantification: Prepare calibration standards of this compound and derivatize them in the same manner as the samples. Analyze the standards and samples by GC-MS. For quantification, use the peak area of a characteristic ion of the derivatized this compound.
Conclusion
The reliable detection of this compound in water samples is a critical component of environmental monitoring and public health protection. This guide has detailed robust and sensitive analytical workflows employing solid-phase extraction for sample preparation, followed by analysis using either HPLC-UV or GC-MS. The choice between these techniques will depend on the specific requirements of the analysis, with HPLC offering a reliable and accessible method for routine monitoring, and GC-MS providing higher sensitivity and confirmatory identification. By following the detailed protocols and understanding the principles behind the experimental choices, researchers and analysts can achieve accurate and defensible data for the quantification of this compound in challenging water matrices.
References
- Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin. (n.d.). Semantic Scholar.
- Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS. (n.d.). Supelco.
- Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent Technologies.
- Why are Phenols so Challenging to Extract
- Development of On-Line Solid Phase Extraction (SPE) Coupled with High-Performance Liquid Chromatography (HPLC)
- Derivatization for Gas Chrom
- General derivatization mechanism for phenol with MTBSTFA. (n.d.).
- Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen.
- Catechol (this compound). (n.d.). U.S. Environmental Protection Agency (EPA).
- This compound Chemical Substances Control Law. (n.d.).
- Spectrophotometric Assessment of this compound Drug Employing Oxidative Coupling Reaction with 4-amino antipyrine as a Model of Pharmaceutical Compounds. (2024). Impact Factor.
- Health and Environmental effects of C
Application Notes & Protocols: Pyrocatechol as an Industrial Antioxidant
Abstract
Pyrocatechol, known scientifically as 1,2-dihydroxybenzene, is a potent antioxidant widely employed across various industrial sectors. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound for its antioxidant properties. It elucidates the chemical mechanisms behind its efficacy, provides detailed protocols for its application and evaluation in polymers and pharmaceutical synthesis, and outlines critical safety and handling procedures. The methodologies presented are designed to be robust and reproducible, with a focus on the scientific rationale behind each step to ensure experimental integrity.
Introduction: The Versatility of this compound as an Antioxidant
This compound, or catechol, is an organic compound with the formula C₆H₄(OH)₂.[1][2] Its significant antioxidant capabilities are attributed to the two hydroxyl groups positioned ortho to each other on the benzene ring. This specific arrangement facilitates the donation of hydrogen atoms to neutralize deleterious free radicals, thereby interrupting oxidative chain reactions that can degrade materials, reduce product shelf-life, and compromise overall quality. The resulting phenoxyl radical is stabilized through resonance and intramolecular hydrogen bonding, rendering this compound a highly effective primary antioxidant.
Industrially, this compound's applications are diverse. Within the polymer industry, it functions as a stabilizer to prevent thermo-oxidative degradation in plastics and rubbers, and as a polymerization inhibitor for monomers.[3][4][5] In the pharmaceutical sector, it is a key precursor in the synthesis of various drugs and its derivatives are investigated for therapeutic purposes.[6][7][8] Furthermore, this compound is utilized as an antioxidant in cosmetics, a developer in photography, and as an intermediate in the production of dyes and agrochemicals.[4][7][9]
Mechanism of Antioxidant Action
The principal antioxidant mechanism of this compound is its ability to scavenge free radicals. This process involves the following key steps:
-
Hydrogen Atom Transfer (HAT): A free radical (R•) abstracts a hydrogen atom from one of this compound's hydroxyl groups, leading to the formation of a more stable phenoxyl radical and neutralizing the initial radical.
-
Radical Stabilization: The newly formed phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. The ortho-positioned hydroxyl group further enhances this stability via intramolecular hydrogen bonding.
-
Termination: The stabilized phenoxyl radical can subsequently react with another free radical, effectively terminating the oxidative chain reaction.
This mechanism is depicted in the diagram below:
Figure 1: Free radical scavenging mechanism of this compound.
Industrial Applications and Protocols
Polymer Stabilization
Application: this compound is an effective antioxidant for various polymers, including polyolefins and synthetic rubbers.[4] It safeguards the polymer chains from degradation during high-temperature processing and throughout their service life, thus preserving their mechanical properties and aesthetic appearance.[3]
Protocol for Evaluating the Thermo-Oxidative Stability of Polypropylene (PP) with this compound
This protocol details a standard method for assessing the efficacy of this compound as a thermo-oxidative stabilizer in polypropylene through oven aging, a common technique for accelerating the aging process.[10][11]
Materials and Equipment:
-
Polypropylene (PP) powder, unstabilized
-
This compound, reagent grade
-
Internal mixer (e.g., Brabender Plastograph) or twin-screw extruder
-
Compression molding press
-
Forced-air convection oven
-
Tensile testing machine
-
Colorimeter
Procedure:
-
Compounding:
-
Dry the PP powder at 80°C for 4 hours to eliminate moisture.
-
Create various formulations by dry blending the PP powder with different concentrations of this compound (e.g., 0.05%, 0.1%, 0.2% by weight). A control sample without any antioxidant is essential.
-
Melt-compound each formulation in an internal mixer at 190°C for 5-10 minutes to ensure a uniform dispersion of the this compound.
-
-
Sample Preparation:
-
Compression mold the compounded materials into plaques of a defined thickness (e.g., 1 mm) at 200°C.
-
From the molded plaques, cut dumbbell-shaped specimens suitable for tensile testing, following a standard such as ASTM D638.
-
-
Accelerated Aging:
-
Place the prepared specimens in a forced-air convection oven set to a constant temperature, for instance, 150°C.
-
Remove specimens at predetermined intervals (e.g., every 24 hours).
-
-
Evaluation:
-
Mechanical Properties: Conduct tensile tests on the aged specimens to determine their tensile strength and elongation at break. The time to failure is often defined as the time taken for the elongation at break to decrease to 50% of its initial value.
-
Color Change: Use a colorimeter to measure the yellowness index (YI) of the aged samples. An increase in the YI is indicative of oxidative degradation.[10]
-
Data Presentation:
Table 1: Illustrative Data on the Effect of this compound on the Thermo-Oxidative Stability of PP at 150°C
| This compound Conc. (wt%) | Time to Failure (hours) | Yellowness Index (after 100 hours) |
| 0 (Control) | 50 | 24.8 |
| 0.05 | 125 | 16.2 |
| 0.1 | 220 | 10.5 |
| 0.2 | 350 | 7.1 |
Workflow Diagram:
Figure 2: Workflow for the evaluation of polymer stabilization with this compound.
Pharmaceutical Applications and Synthesis
Application: this compound and its derivatives are valuable in the pharmaceutical industry for their antioxidant, anti-inflammatory, and potential neuroprotective properties.[8][12][13] It is a crucial starting material for synthesizing various active pharmaceutical ingredients (APIs).[6][8]
Protocol for the Synthesis of a this compound-Derived Hydrazinyl-Thiazole with Potential Antioxidant Activity
This protocol outlines a method for synthesizing a catechol hydrazinyl-thiazole derivative, which can subsequently be screened for its antioxidant properties.
Materials and Equipment:
-
This compound
-
Chloroacetyl chloride
-
Thiosemicarbazide
-
Anhydrous ethanol
-
Pyridine
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
FT-IR spectrometer
-
¹H NMR spectrometer
Procedure:
-
Synthesis of 4-chloroacetyl-catechol:
-
In a round-bottom flask, dissolve this compound in a suitable solvent and cool in an ice bath.
-
Slowly add chloroacetyl chloride and a base (e.g., pyridine) to catalyze the reaction.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Isolate the product through extraction and purify by recrystallization.
-
-
Synthesis of the Thiazole Ring:
-
In a separate flask, dissolve the 4-chloroacetyl-catechol and thiosemicarbazide in anhydrous ethanol.
-
Reflux the mixture for several hours.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
-
Purification and Characterization:
-
Recrystallize the crude product from a suitable solvent to obtain the pure catechol hydrazinyl-thiazole derivative.
-
Confirm the structure of the synthesized compound using FT-IR and ¹H NMR spectroscopy.
-
Antioxidant Activity Screening (DPPH Assay):
The antioxidant capacity of the synthesized derivative can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[14]
Protocol:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, mix a defined volume of each sample dilution with the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.
Logical Relationship Diagram:
Figure 3: Logical workflow from synthesis to antioxidant screening.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risks.[15][16][17]
-
Health Hazards: It is toxic if swallowed or in contact with skin.[16] It can cause severe skin irritation and eye damage.[17] Inhalation of dust may lead to respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[15][17] Operations should be conducted in a well-ventilated area or within a fume hood.[15]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9][17] It is sensitive to light and air.[17] Keep away from strong oxidizing agents, bases, and acid anhydrides.[9]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[16]
Conclusion
This compound is a highly effective and versatile antioxidant with significant utility in a range of industrial applications. Its capacity for scavenging free radicals makes it an excellent choice for protecting polymers from oxidative damage and as a foundational molecule in the synthesis of pharmaceutically active compounds. The protocols detailed in this guide offer a practical framework for the application and evaluation of this compound. By adhering to these methodologies and maintaining stringent safety standards, researchers and professionals can effectively leverage the antioxidant properties of this compound in their work.
References
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Chemiis.
- Request PDF.
- U.S. Environmental Protection Agency.
- Pentachemicals.
- Google Patents. WO2021022550A1 - Polymerization inhibitor compositions and uses thereof.
- Carl ROTH.
- MDPI. Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne)
- Ennore India Chemicals.
- Loba Chemie.
- CDH Fine Chemical.
- PrepChem.com.
- National Institutes of Health.
- ScienceDirect.
- PubMed.
- ACS Publications.
- Carl ROTH.
- ScienceDirect.
- ResearchGate.
- Wikipedia.
- Request PDF.
- TCI AMERICA.
- Request PDF.
- Sigma-Aldrich.
- ResearchGate. Catechol‐O‐methyltransferase‐Inhibiting this compound Derivatives: Synthesis and Structure‐Activity Studies.
- National Institutes of Health.
- FUJIFILM Wako Chemicals.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Catechol in Modern Pharmaceutical Synthesis.
- Request PDF.
- Sigma-Aldrich.
- National Institutes of Health.
- Brieflands. Removal of this compound from Aqueous Solution Using Activated Carbon Coated with Aluminum Nanoparticles by a Green Method.
- MDPI.
- Semantic Scholar.
- MDPI. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo.
Sources
- 1. This compound | Ennore India Chemicals [ennoreindiachemicals.com]
- 2. Catechol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. chemiis.com [chemiis.com]
- 5. Polymerization Inhibitors | TCI AMERICA [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. cleanchemicals.com [cleanchemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. researchgate.net [researchgate.net]
- 13. Ammonium Catecholaldehydes as Multifunctional Bioactive Agents: Evaluating Antimicrobial, Antioxidant, and Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: Pyrocatechol-Based Colorimetric Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Pyrocatechol in Colorimetric Analysis
This compound, also known as catechol, is a simple dihydroxyphenol that serves as a remarkably versatile building block in analytical chemistry. Its two adjacent hydroxyl groups provide a powerful chelating site for a wide array of metal ions and a substrate for various enzymatic reactions. This dual reactivity allows for the development of simple, rapid, and sensitive colorimetric assays. When this compound reacts, it often forms highly colored products whose absorbance can be readily quantified using a standard spectrophotometer or plate reader. This principle is the foundation for numerous assays relevant to environmental science, clinical diagnostics, and drug development, from quantifying iron in biological samples to screening for enzyme inhibitors.
This guide provides a comprehensive overview of the principles behind this compound-based assays and delivers detailed, field-proven protocols for two common applications: the quantification of ferric iron (Fe³⁺) and the measurement of tyrosinase activity. It is designed to equip researchers with the foundational knowledge and practical steps necessary to implement these assays, optimize them for specific needs, and confidently interpret the results.
Part 1: The Core Chemistry of this compound Assays
The utility of this compound in colorimetric assays stems from two primary chemical properties:
-
Chelation and Complex Formation: The ortho-dihydroxy arrangement of this compound allows it to act as a bidentate ligand, readily forming stable, colored complexes with various metal ions. The formation of these complexes is often pH-dependent and results in a distinct chromophore with a characteristic absorbance maximum. For instance, this compound coordinates with ferric iron (Fe³⁺) in a neutral to slightly acidic medium to form a colored complex, a reaction that forms the basis of a direct quantification method.[1][2] The intensity of the color produced is directly proportional to the concentration of the metal ion, adhering to the Beer-Lambert law within a defined range.
-
Oxidation to Quinones: this compound can be oxidized to form o-quinone, a reaction that can be catalyzed by enzymes like tyrosinase (also known as catechol oxidase).[3][4] The resulting quinones are highly reactive and can undergo further reactions, including polymerization, to form colored melanin-like products.[5] The rate of color formation in these enzymatic assays is proportional to the enzyme's activity, providing a method to quantify the enzyme or screen for its inhibitors.
These two mechanisms form the basis of the protocols detailed in this guide.
Diagram 1: Core Mechanisms of this compound Assays
Caption: Core reaction pathways for this compound in colorimetric assays.
Part 2: Application Protocol 1 - Quantification of Ferric Iron (Fe³⁺)
This protocol describes a colorimetric method for the determination of Fe³⁺ in aqueous samples. The assay is based on the formation of a stable, colored complex between this compound and Fe³⁺ at a neutral pH.[1][2] This method is advantageous due to its simplicity and speed.
Scientific Principle
In a neutral pH environment (pH ≈ 7), this compound directly chelates with ferric iron (Fe³⁺).[6] This coordination reaction forms a distinct chromophore. The intensity of the color, measured spectrophotometrically, is proportional to the concentration of Fe³⁺ in the sample. It is critical to control the pH, as both highly acidic and alkaline conditions can prevent complex formation or lead to the precipitation of iron hydroxides. While this method measures Fe³⁺, total iron can be determined by first reducing all Fe³⁺ to Fe²⁺ and then using an Fe²⁺-specific chelator like ferrozine, or conversely, oxidizing all Fe²⁺ to Fe³⁺ before adding this compound.[7][8]
Materials and Reagents
| Reagent | Preparation & Storage |
| This compound Stock Solution (100 mM) | Dissolve 110.1 mg of this compound in 10 mL of deionized water. Prepare fresh daily and protect from light, as this compound solutions can auto-oxidize.[9] |
| Assay Buffer (100 mM HEPES, pH 7.0) | Prepare a 100 mM HEPES solution and adjust the pH to 7.0 using NaOH. Store at 4°C. |
| Iron Standard Stock (10 mM FeCl₃) | Dissolve 162.2 mg of anhydrous ferric chloride (FeCl₃) in 100 mL of 0.1 M HCl. This stock is stable for months when stored at 4°C. |
Experimental Protocol: Step-by-Step
-
Preparation of Iron Standards:
-
Create a working iron standard of 1 mM by diluting 1 mL of the 10 mM stock into 9 mL of deionized water.
-
Prepare a set of calibration standards (e.g., 0, 20, 40, 60, 80, 100 µM) by serially diluting the 1 mM working standard in deionized water. See the table below for an example.
-
| Target Conc. (µM) | Vol. of 1 mM Fe³⁺ (µL) | Vol. of Deionized H₂O (µL) | Total Volume (µL) |
| 0 (Blank) | 0 | 1000 | 1000 |
| 20 | 20 | 980 | 1000 |
| 40 | 40 | 960 | 1000 |
| 60 | 60 | 940 | 1000 |
| 80 | 80 | 920 | 1000 |
| 100 | 100 | 900 | 1000 |
-
Sample Preparation:
-
If necessary, dilute unknown samples to ensure their final Fe³⁺ concentration falls within the range of the standard curve.
-
The sample matrix should be considered. If samples are in a different buffer, ensure the final pH of the reaction mixture remains around 7.0.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each standard or unknown sample to respective wells of a clear, flat-bottom 96-well plate.
-
Add 100 µL of Assay Buffer (100 mM HEPES, pH 7.0) to each well.
-
To initiate the reaction, add 50 µL of the 100 mM this compound Stock Solution to all wells.
-
Mix the plate gently on an orbital shaker for 30 seconds.
-
Incubate the plate for 10 minutes at room temperature, protected from light. This allows for complete color development.
-
Measure the absorbance at the characteristic maximum for the Fe³⁺-pyrocatechol complex (typically between 510-570 nm; verification with a wavelength scan is recommended for your specific instrument).
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the corrected absorbance values for the standards against their corresponding concentrations.
-
Perform a linear regression to generate a standard curve. The R² value should be >0.99 for a reliable assay.
-
Use the equation of the line (y = mx + c) to calculate the Fe³⁺ concentration in the unknown samples.
-
Part 3: Application Protocol 2 - Measurement of Tyrosinase Activity
This protocol details a kinetic assay to measure the activity of tyrosinase (EC 1.14.18.1), an enzyme that catalyzes the oxidation of phenols.[5] The assay uses this compound as a substrate, monitoring the formation of colored products over time.[3] This method is widely used for screening potential tyrosinase inhibitors in the cosmetic and pharmaceutical industries.[10]
Scientific Principle
Tyrosinase exhibits catecholase activity, which is the oxidation of o-diphenols (like this compound) to their corresponding o-quinones.[3] These quinones are unstable and undergo non-enzymatic polymerization to form brown/red melanin pigments. The rate of the increase in absorbance, measured at the pigment's absorbance maximum, is directly proportional to the tyrosinase activity under conditions where the substrate (this compound) is not limiting. The optimal pH for mushroom tyrosinase activity is typically between 6.5 and 7.0.[11]
Diagram 2: Experimental Workflow for Tyrosinase Assay
Caption: General workflow for the kinetic measurement of tyrosinase activity.
Materials and Reagents
| Reagent | Preparation & Storage |
| This compound Substrate Solution (20 mM) | Dissolve 22.0 mg of this compound in 10 mL of Assay Buffer. Prepare fresh daily and keep on ice, protected from light. |
| Assay Buffer (50 mM Sodium Phosphate, pH 6.8) | Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8. Store at 4°C. |
| Mushroom Tyrosinase Stock Solution | Prepare a stock solution (e.g., 1000 U/mL) in Assay Buffer. Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Dilute to a working concentration (e.g., 20 U/mL) in ice-cold Assay Buffer just before use. |
| (Optional) Inhibitor Control (Kojic Acid, 1 mM) | Kojic acid is a known tyrosinase inhibitor.[12] Dissolve 14.2 mg in 100 mL of Assay Buffer. |
Experimental Protocol: Step-by-Step
-
Assay Setup (96-well plate format):
-
Set up wells for the blank, control (no inhibitor), and test samples (with potential inhibitors).
-
Add 140 µL of Assay Buffer (pH 6.8) to each well.
-
Add 20 µL of Assay Buffer to the control wells. For inhibitor screening, add 20 µL of the inhibitor solution to the test wells.
-
Add 20 µL of the this compound Substrate Solution (20 mM) to all wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C) for 5 minutes.
-
-
Kinetic Measurement:
-
Set the spectrophotometer or plate reader to perform a kinetic read at the absorbance maximum of the product (typically 410-420 nm). Set it to take readings every 30-60 seconds for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the tyrosinase working solution to each well.
-
Immediately start the kinetic measurement.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Identify the initial linear portion of the curve. The slope of this line (ΔAbs/min) represents the initial reaction velocity (V₀).
-
The tyrosinase activity can be expressed in units/mL or as a percentage relative to the uninhibited control.
-
For inhibitor screening, calculate the percentage of inhibition using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Part 4: Assay Development, Validation, and Troubleshooting
Critical Parameters and Optimization
-
pH: The pH of the reaction buffer is paramount. For the Fe³⁺ assay, neutral pH is required for stable complex formation. For the tyrosinase assay, the optimal pH (around 6.8) is critical for maximal enzyme activity.[11] Always validate the pH for your specific enzyme source.
-
Reagent Stability: this compound solutions are susceptible to oxidation, which can lead to high background absorbance.[13] Always use freshly prepared solutions and protect them from light. Analytical solution stability should be established, especially in a regulated environment, by testing solutions over time under defined storage conditions (e.g., room temperature vs. 2-8°C).[14][15]
-
Linear Range: For any quantitative assay, it is essential to determine the linear range where the absorbance is directly proportional to the analyte concentration or enzyme activity. Samples with concentrations outside this range must be diluted. The linear range for catechol detection can vary significantly depending on the specific method.[16][17]
Understanding and Mitigating Interference
Assay interference occurs when a substance falsely alters the result.[18]
-
Competing Chelators: In the Fe³⁺ assay, strong chelating agents like EDTA present in the sample can compete with this compound for iron binding, leading to an underestimation of the Fe³⁺ concentration.
-
Reducing/Oxidizing Agents: The presence of strong reducing agents can convert Fe³⁺ to Fe²⁺, which does not form the colored complex with this compound. Conversely, oxidizing agents can degrade the this compound reagent itself.[13]
-
Sample Color/Turbidity: If the unknown sample itself has color or is turbid, it will contribute to the absorbance reading. A sample blank (containing the sample but no this compound) should be run to correct for this background.
-
Drug Interference: In drug development, test compounds can interfere by reacting directly with assay reagents.[13][19] For example, compounds with catechol-like structures may act as substrates for tyrosinase or chelate iron themselves, requiring careful counter-screening.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background absorbance in blank | 1. Oxidized this compound solution. 2. Contaminated buffer or water. | 1. Prepare fresh this compound solution daily. 2. Use high-purity water and fresh buffer. |
| Poor linearity in standard curve (R² < 0.99) | 1. Pipetting errors. 2. Incorrect standard dilutions. 3. Saturated signal (concentrations too high). | 1. Calibrate pipettes; use proper technique. 2. Carefully re-prepare standards. 3. Narrow the concentration range of standards. |
| Low or no signal in tyrosinase assay | 1. Inactive enzyme (improper storage). 2. Incorrect pH of assay buffer. 3. Presence of an unknown inhibitor in the system. | 1. Use a fresh enzyme aliquot; check storage conditions. 2. Verify buffer pH. 3. Run a positive control with a known active sample. |
| Inconsistent results between replicates | 1. Incomplete mixing of reagents in wells. 2. Temperature fluctuations across the plate. 3. Pipetting inconsistency. | 1. Ensure thorough but gentle mixing after adding each reagent. 2. Allow the plate to equilibrate to temperature before starting the reaction. 3. Use a multichannel pipette for reagent addition where possible. |
References
-
Zen-Bio, Inc. (n.d.). Cupric Ion Chelating (CIC) Assay Kit. Zen-Bio. Retrieved from [Link]
-
Xu, Q., & Yoon, J. (2011). Visual detection of dopamine and monitoring tyrosinase activity using a this compound violet-Sn4+ complex. Chemical Communications, 47(46), 12497-12499. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]
-
Davidson, D. F. (1988). Urinary catecholamine assay by HPLC: in vitro interference by some drugs. Annals of Clinical Biochemistry, 25(5), 583-584. Retrieved from [Link]
-
Jones, K., et al. (2015). Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. Pigment Cell & Melanoma Research, 28(5), 619-622. Retrieved from [Link]
-
University of Minnesota. (n.d.). Characterization of Mushroom Tyrosinase Activity. Retrieved from [Link]
-
Postnova, I. V. (2013). This compound Violet in Spectrophotometric and Novel Optical Methods. Journal of Analytical Chemistry, 68, 1033-1044. Retrieved from [Link]
-
Rao, B. V., & Bhat, J. V. (1969). A colorimetric method for determination of this compound in microbial cultures containing other phenolics. Analytical Biochemistry, 27(2), 366-370. Retrieved from [Link]
-
Pal, P. (n.d.). Characterisation of Tyrosinase for the Treatment of Aqueous Phenols. Retrieved from [Link]
-
Rioux, C., Jordan, D. C., & Rattray, J. B. (1983). Colorimetric determination of catechol siderophores in microbial cultures. Analytical Biochemistry, 133(1), 163-169. Retrieved from [Link]
-
Mayer, A., Harel, E., & Ben-Shaul, R. (1966). Assay of catechol oxidase—a critical comparison of methods. Phytochemistry, 5(4), 783-789. Retrieved from [Link]
-
Wegman, R. (1964). A COLORIMETRIC METHOD FOR DETERMINATION OF this compound AND RELATED SUBSTANCES. Analytical Biochemistry, 7, 315-321. Retrieved from [Link]
-
Wang, Z., et al. (2020). Highly selective colorimetric determination of catechol based on the aggregation-induced oxidase–mimic activity decrease of δ-MnO2. Analytical Methods, 12(9), 1251-1257. Retrieved from [Link]
-
Armbruster, D. A., & Overcash, D. R. (2013). Interference Testing. Clinical Biochemist Reviews, 34(3), 125-132. Retrieved from [Link]
-
Barreto, W. J., et al. (2006). Iron oxide and this compound: a spectroscopy study of the reaction products. Química Nova, 29(6), 1255-1258. Retrieved from [Link]
-
Ball, V. (2017). Kinetics of deposition and stability of this compound-FeIII coordinated films. Materials Science and Engineering: C, 72, 406-413. Retrieved from [Link]
-
Science & Plants for Schools. (n.d.). The inhibition of catechol oxidase by lead. SAPS. Retrieved from [Link]
-
Camilleri, R., Schembri, O., & Farrugia, C. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. University of Malta. Retrieved from [Link]
-
Wang, Z., et al. (2020). Highly selective colorimetric determination of catechol based on the aggregation-induced oxidase-mimic activity decrease of d-MnO2. Analytical Methods, 12(9), 1251-1257. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Catechol (this compound). OSHA. Retrieved from [Link]
-
Barreto, W. J., et al. (2006). Iron oxide and this compound: A spectroscopy study of the reaction products. Química Nova, 29(6), 1255-1258. Retrieved from [Link]
-
Tang, Y. (2020). Dissolved Fe(II/III) colorimetric assay using a plate reader 96-well plate). protocols.io. Retrieved from [Link]
-
Chen, J., et al. (2019). Colorimetric tyrosinase assay based on catechol inhibition of the oxidase-mimicking activity of chitosan-stabilized platinum nanoparticles. Microchimica Acta, 186(5), 325. Retrieved from [Link]
-
Wang, Y., et al. (2021). An ordered one-step colorimetric sensor for the selective determination of catechol based on the polyacrylic acid-coated cerium oxide with laccase-like activity. Analytical Methods, 13(1), 63-70. Retrieved from [Link]
-
Riemer, J., Hoepken, H. H., Czerwinska, M., Dring, I., & Weber, K. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375. Retrieved from [Link]
-
Pharma Growth Hub. (2022, November 23). How to conduct Stability of Analytical Solution? [Video]. YouTube. Retrieved from [Link]
-
Buettner, G. R. (2005). Catechol releases iron(III) from ferritin by direct chelation without iron(II) production. Dalton Transactions, (12), 2131-2134. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- 4. The inhibition of catechol oxidase by lead - Science & Plants for Schools [saps.org.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of deposition and stability of this compound -FeIII coordinated films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 12. Colorimetric tyrosinase assay based on catechol inhibition of the oxidase-mimicking activity of chitosan-stabilized platinum nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. staff.um.edu.mt [staff.um.edu.mt]
- 15. youtube.com [youtube.com]
- 16. Colorimetric determination of catechol siderophores in microbial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Highly selective colorimetric determination of catechol based on the aggregation-induced oxidase–mimic activity decrease of δ-MnO 2 - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10480A [pubs.rsc.org]
- 18. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Urinary catecholamine assay by HPLC: in vitro interference by some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Playbook: Pyrocatechol as a Cornerstone in Agrochemical Synthesis
For the discerning researcher and professional in agrochemical development, pyrocatechol, also known as catechol, represents a foundational building block of significant versatility. This ortho-dihydroxybenzene is not merely a commodity chemical; it is a versatile precursor to a range of potent agrochemicals, most notably carbamate insecticides.[1][2][3] Approximately half of the synthetic this compound produced annually is utilized in the manufacturing of pesticides.[1] This guide provides an in-depth exploration of this compound's application in the synthesis of key agrochemicals, offering detailed protocols and the underlying chemical principles for laboratory and process development.
The Strategic Importance of the this compound Moiety
The reactivity of this compound is centered around its two adjacent hydroxyl groups on the benzene ring. These hydroxyl groups can be selectively mono-alkylated or can participate in cyclization reactions, providing a scaffold for the synthesis of various heterocyclic intermediates. It is this structural feature that has been expertly exploited in the creation of several commercially significant carbamate insecticides.
This application note will focus on the synthesis of three prominent carbamate insecticides derived from this compound: Propoxur , Carbofuran , and Bendiocarb . A discussion on the current landscape of this compound's role in herbicide and fungicide development is also included.
Part 1: Synthesis of Carbamate Insecticides from this compound
Carbamate insecticides are a class of compounds that function by inhibiting the enzyme acetylcholinesterase (AChE) in insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the pest. The general synthetic strategy for these this compound-derived insecticides involves the formation of a key phenolic intermediate, which is then reacted with methyl isocyanate to introduce the carbamate functional group.
Propoxur: A Direct Path from this compound
Propoxur is a non-systemic insecticide widely used for the control of household and agricultural pests.[4] Its synthesis from this compound is a relatively straightforward two-step process.[5]
Synthetic Pathway Overview:
Caption: Synthetic route for Propoxur from this compound.
Experimental Protocol: Synthesis of Propoxur
Step 1: Synthesis of 2-Isopropoxyphenol
-
Principle: This step involves the Williamson ether synthesis, where one of the phenolic hydroxyl groups of this compound is selectively alkylated using isopropyl bromide in the presence of a base. The base deprotonates the more acidic hydroxyl group, forming a phenoxide ion that acts as a nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Isopropyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, potassium carbonate, and acetone.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add isopropyl bromide to the refluxing mixture over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M sodium hydroxide solution to remove any unreacted this compound, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-isopropoxyphenol.
-
Purify the crude product by vacuum distillation.
-
Step 2: Synthesis of Propoxur
-
Principle: The phenolic hydroxyl group of 2-isopropoxyphenol reacts with the highly electrophilic carbon of methyl isocyanate in the presence of a tertiary amine catalyst to form the N-methylcarbamate ester, propoxur.[6]
-
Materials:
-
2-Isopropoxyphenol (1.0 eq)
-
Methyl isocyanate (1.05 eq)
-
Triethylamine (catalytic amount)
-
Toluene (solvent)
-
-
Procedure:
-
In a fume hood, dissolve 2-isopropoxyphenol in dry toluene in a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.
-
Add a catalytic amount of triethylamine to the solution.
-
Cool the mixture in an ice bath and slowly add methyl isocyanate dropwise from the dropping funnel. Caution: Methyl isocyanate is highly toxic and volatile.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture. Propoxur may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the toluene under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to yield pure propoxur.[7]
-
| Parameter | Value | Reference |
| Propoxur Purity | >98% | [7] |
| Overall Yield | ~85-95% | [7] |
Carbofuran: A Multi-step Synthesis via a Benzofuran Intermediate
Carbofuran is a broad-spectrum carbamate pesticide used to control insects in a wide variety of field crops.[8] Its synthesis from this compound is more complex, involving the formation of a key benzofuran intermediate, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.[9]
Synthetic Pathway Overview:
Caption: Synthetic route for Carbofuran from this compound.
Experimental Protocol: Synthesis of Carbofuran
Step 1: Synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran
-
Principle: This transformation involves the reaction of this compound with a β-methallyl halide (e.g., β-methallyl chloride) or methallyl alcohol in the presence of an acid catalyst. The reaction proceeds through an initial etherification followed by a Claisen rearrangement and subsequent intramolecular cyclization to form the benzofuran ring system.[9]
-
Materials:
-
This compound (1.0 eq)
-
β-methallyl chloride (1.2 eq)
-
Phosphotungstic acid on silica (catalyst)
-
Chlorobenzene (solvent)
-
-
Procedure (based on patent literature): [9]
-
Prepare a packed bed reactor with the phosphotungstic acid/silica catalyst.
-
Prepare a feed solution of this compound and β-methallyl chloride in chlorobenzene.
-
Heat the reactor to 150-200°C.
-
Pump the feed solution through the heated catalyst bed at a controlled flow rate.
-
Collect the reaction mixture at the reactor outlet.
-
The product mixture will contain the desired 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, unreacted starting materials, and byproducts.
-
Isolate the product by fractional distillation under reduced pressure.
-
Step 2: Synthesis of Carbofuran
-
Principle: Similar to the final step in propoxur synthesis, the phenolic intermediate is reacted with methyl isocyanate in the presence of a base catalyst to yield carbofuran.[9][10][11]
-
Materials:
-
2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (1.0 eq)
-
Methyl isocyanate (1.05 eq)
-
Triethylamine (catalytic amount)
-
Benzene or Toluene (solvent)
-
-
Procedure: [9]
-
In a fume hood, dissolve the benzofuran intermediate in dry benzene or toluene in a suitable reactor.
-
Add a catalytic amount of triethylamine.
-
Heat the solution to reflux (approximately 80°C for benzene).
-
Slowly add methyl isocyanate to the refluxing solution. Caution: Methyl isocyanate is highly toxic and volatile.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture. Carbofuran will precipitate as a solid.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum.
-
| Parameter | Value | Reference |
| Selectivity to 7-benzofuranol | ~97% | [9] |
| Carbofuran Yield | >90% | [9] |
Bendiocarb: Synthesis via a Benzodioxole Intermediate
Bendiocarb is another carbamate insecticide effective against a broad range of public health and agricultural pests.[12] Its synthesis involves the formation of a 1,3-benzodioxole ring system from this compound.[13]
Synthetic Pathway Overview:
Caption: Synthetic route for Bendiocarb from this compound.
Experimental Protocol: Synthesis of Bendiocarb
Step 1: Synthesis of 2,2-dimethyl-1,3-benzodioxole
-
Principle: this compound reacts with acetone in the presence of an acid catalyst to form the corresponding acetonide, 2,2-dimethyl-1,3-benzodioxole. This reaction protects the two hydroxyl groups.
-
Materials:
-
This compound (1.0 eq)
-
Acetone (solvent and reactant)
-
Hydrogen chloride (gas) or another strong acid catalyst
-
-
Procedure:
-
Dissolve this compound in a large excess of acetone in a flask equipped for gas inlet and stirring.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 2-3 hours while maintaining the temperature below 10°C.
-
Allow the mixture to stand at a low temperature overnight.
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate solution).
-
Extract the product with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting oil by vacuum distillation.
-
Step 2: Synthesis of 2,2-dimethyl-1,3-benzodioxol-4-ol
Step 3: Synthesis of Bendiocarb
-
Principle: The phenolic hydroxyl group of 2,2-dimethyl-1,3-benzodioxol-4-ol is reacted with methyl isocyanate to form the carbamate ester.[13][14]
-
Materials:
-
2,2-dimethyl-1,3-benzodioxol-4-ol (1.0 eq)
-
Methyl isocyanate (1.1 eq)
-
Triethylamine (catalytic amount)
-
Xylene (solvent)
-
-
Procedure: [13]
-
In a fume hood, dissolve 2,2-dimethyl-1,3-benzodioxol-4-ol in xylene in a suitable reactor.
-
Add a catalytic amount of triethylamine.
-
Heat the mixture to 60°C.
-
Slowly add methyl isocyanate dropwise over a period of 10-15 minutes. Caution: Methyl isocyanate is highly toxic and volatile.
-
Maintain the reaction at 60°C for 2 hours.
-
Cool the reaction mixture to 15-20°C to induce crystallization of the product.
-
Filter the solid bendiocarb, wash with a small amount of cold xylene, and dry under vacuum at 50°C.
-
| Parameter | Value | Reference |
| Bendiocarb Purity | >95% | [13] |
| Yield (from intermediate) | ~91% | [13] |
Part 2: this compound in the Context of Herbicides and Fungicides
While this compound is a well-established precursor for a specific class of insecticides, its role in the synthesis of major commercial herbicides and fungicides is less direct.[15][16]
Herbicides:
Current research indicates that this compound itself possesses allelochemical properties with some herbicidal effects. However, it is not a primary building block for major classes of synthetic herbicides in the way it is for carbamate insecticides. Some patent literature suggests that certain this compound derivatives have been investigated for herbicidal activity, but these have not led to widely commercialized products.
Fungicides:
Similarly, the direct use of this compound as a synthetic precursor for mainstream fungicides is not prominent. Research has explored the antifungal properties of this compound and its derivatives. For instance, some studies have shown that this compound can potentiate the effects of other antifungal agents. There is ongoing research into novel fungicide candidates that incorporate a catechol moiety, but these are largely in the exploratory phase.
Safety and Handling Considerations
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and is suspected of causing genetic defects. Always consult the Safety Data Sheet (SDS) before handling this compound and its derivatives.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
References
-
Catechol in Agrochemicals: Enhancing Crop Protection and Yields. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Catechol - Wikipedia. [Link]
-
Propoxur (Ref: OMS 33) - AERU - University of Hertfordshire. [Link]
- US5387702A - Process for the preparation of cabofuran - Google P
-
Catechol: Production, Reactions And Uses - Chemcess. [Link]
-
Propoxur - Wikipedia. [Link]
-
[Chemical Knowledge]:Properties and Uses of Catechol. [Link]
-
Catechol – Knowledge and References - Taylor & Francis. [Link]
-
Propoxur – Knowledge and References - Taylor & Francis. [Link]
-
Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. [Link]
-
(PDF) Biocatalysis Applied to the Synthesis of Agrochemicals - ResearchGate. [Link]
-
Proposed reaction pathways of the formation of a quinone from catechol... - ResearchGate. [Link]
-
This compound - chemeurope.com. [Link]
-
Bendiocarb (Ref: NC 6897) - AERU - University of Hertfordshire. [Link]
- CN102060736A - Method for synthesizing propoxur - Google P
- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google P
-
(PDF) Synthesis of 2,4-dinitrophenol - ResearchGate. [Link]
-
(PDF) Synthesis of New Agrochemicals - ResearchGate. [Link]
-
Improved process for the preparation of carbofuran - Patent 0107399. [Link]
- US4463184A - Process for the preparation of carbofuran - Google P
- RU2488575C1 - Method of producing 2,4-dinitrophenol - Google P
- RU2572516C1 - Method of obtaining 2,4-dinitrophenol - Google P
-
Copper-assisted oxidation of catechols into quinone derivatives - RSC Publishing. [Link]
-
2,4-Dinitrophenol - Wikipedia. [Link]
-
WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID - WIPO Patentscope. [Link]
-
Improved process for the preparation of carbofuran and novel intermediate - European Patent Office - EP 0071487 A2 - Googleapis.com. [Link]
-
Synthesis of 2,4- dichloro phenoxy acetic acid [ carboxy-14C] as herbicide. [Link]
- KR820000875B1 - Process for the preparing of bendiocarb - Google P
- EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google P
- RU2470018C2 - New this compound derivatives - Google P
-
Synthesis of New Agrochemicals - Semantic Scholar. [Link]
-
Synthesis and bioactivity investigation of quinone-based dimeric cationic triazolium amphiphiles selective against resistant fungal and bacterial pathogens - PubMed. [Link]
- RU2140900C1 - Method of isolation of 2,4-dichlorophenoxyacetic acid - Google P
- CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google P
-
Synthesis of 2,4-Dinitrophenol from 2-Nitrophenol or 4-Nitrophenol : r/OrganicChemistry. [Link]
-
Synthesis of New Agrochemicals - OUCI. [Link]
-
PRODUCTION OF CATECHOLS - WUR eDepot. [Link]
- WO2019175713A1 - New catechol molecules and their use as inhibitors to p450 related metabolic pathways - Google P
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides - SciELO. [Link]
-
Synthesis and Antifungal Activity of Derivatives of the Natural Product Griseofulvin against Phytopathogenic Fungi | Request PDF - ResearchGate. [Link]
-
(PDF) Spectrophotometric determination of bendiocarb after synthesis a new colored compound with a para-amino phenol in environmental water samples - ResearchGate. [Link]
-
Enhancement of commercial antifungal agents by Kojic Acid - PubMed. [Link]
Sources
- 1. Catechol - Wikipedia [en.wikipedia.org]
- 2. chemiis.com [chemiis.com]
- 3. scbt.com [scbt.com]
- 4. Propoxur - Wikipedia [en.wikipedia.org]
- 5. Propoxur (Ref: OMS 33) [sitem.herts.ac.uk]
- 6. Propoxur synthesis - chemicalbook [chemicalbook.com]
- 7. CN102060736A - Method for synthesizing propoxur - Google Patents [patents.google.com]
- 8. chemcess.com [chemcess.com]
- 9. US5387702A - Process for the preparation of cabofuran - Google Patents [patents.google.com]
- 10. Improved process for the preparation of carbofuran - Patent 0107399 [data.epo.org]
- 11. US4463184A - Process for the preparation of carbofuran - Google Patents [patents.google.com]
- 12. Bendiocarb (Ref: NC 6897) [sitem.herts.ac.uk]
- 13. BENDIOCARB synthesis - chemicalbook [chemicalbook.com]
- 14. KR820000875B1 - Process for the preparing of bendiocarb - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. This compound [chemeurope.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Autoxidation of Pyroc-atechol Solutions
Welcome to the technical support center for handling pyrocatechol. This guide is designed for researchers, scientists, and drug development professionals who work with this compound and its derivatives. The inherent instability of this compound in solution, particularly its tendency to undergo autoxidation, can compromise experimental integrity, leading to colored solutions, loss of active compound, and the generation of confounding reactive oxygen species (ROS).[1] This resource provides in-depth troubleshooting advice, scientifically-grounded FAQs, and validated protocols to ensure the stability and reliability of your this compound solutions.
Part 1: Troubleshooting Guide - Quick Solutions to Common Problems
This section addresses the most frequent issues encountered during experiments.
Q1: My freshly prepared this compound solution is rapidly turning yellow/brown/black. What is happening and how can I stop it?
A1: This color change is the classic sign of autoxidation.[2] this compound is oxidizing to form o-benzoquinone, which then polymerizes into colored melanin-like pigments.[3] This reaction is accelerated by oxygen, neutral-to-alkaline pH, and trace metal ions.[1][4]
Immediate Corrective Actions:
-
Lower the pH: Immediately acidify your solution to a pH below 4 using a dilute, non-reactive acid (e.g., HCl, citric acid). Catechins are significantly more stable in acidic conditions.[4]
-
Add an Antioxidant: For immediate rescue, add a small amount of a reducing agent like L-ascorbic acid (Vitamin C) or sodium metabisulfite. These agents will reduce the formed o-quinones back to this compound.[3][5]
-
Deoxygenate: If possible, sparge the solution with an inert gas like nitrogen (N₂) or argon (Ar) to remove dissolved oxygen, a key reactant in the autoxidation process.[6]
-
Work Quickly & On Ice: Lowering the temperature slows down the oxidation rate.[1][4]
Q2: I prepared a stock solution yesterday, and it's discolored today. Is it still usable?
A2: It is strongly advised not to use a discolored solution. The color indicates that a significant and unquantified portion of your this compound has degraded. Using this solution will introduce variability and artifacts into your experiment due to:
-
Incorrect Concentration: The actual concentration of active this compound is lower than calculated.
-
Presence of Byproducts: The oxidized quinones and their polymers can have their own biological or chemical activities, confounding your results.
-
Generation of ROS: The autoxidation process generates superoxide and hydrogen peroxide, which can induce oxidative stress in cellular models or interfere with chemical assays.[1][7]
Always prepare fresh solutions for critical experiments. If stock solutions are necessary, follow the stabilization protocols outlined below.
Q3: I need to work at a physiological pH (e.g., 7.4). How can I prevent my this compound solution from oxidizing during my experiment?
A3: Working at neutral or alkaline pH is a major challenge.[1] The rate of autoxidation increases dramatically with pH.[8][9] To maintain stability at pH 7.4:
-
Use a Deoxygenated Buffer: Prepare your buffer (e.g., phosphate buffer) using water that has been thoroughly deoxygenated by boiling and cooling under an inert gas stream or by extensive sparging with N₂/Ar.
-
Incorporate a Stabilizer: L-ascorbic acid is an excellent choice for biological systems as it effectively scavenges oxygen and reduces quinones.[5][10][11] Sodium metabisulfite is also highly effective but may be less suitable for cell-based assays.[3][12][13]
-
Work in an Inert Atmosphere: If your experimental setup allows, perform additions and incubations in a glove box or an anaerobic chamber.
-
Prepare Immediately Before Use: Add the this compound to the pH 7.4 buffer immediately before starting your experiment to minimize its exposure time to oxidative conditions.
Part 2: Scientific FAQs - Understanding the "Why"
A deeper understanding of the underlying chemistry is crucial for designing robust experiments.
Q1: What is the detailed mechanism of this compound autoxidation?
A1: this compound autoxidation is a free-radical chain reaction initiated by the interaction with molecular oxygen.[6] The process is highly pH-dependent because the catechol anion (deprotonated form) is much more susceptible to oxidation than the neutral form.[8]
-
Deprotonation: At neutral or alkaline pH, the hydroxyl groups of this compound (pKa ~9.2) begin to deprotonate, forming the catechol anion.[1]
-
Initiation: The catechol anion reacts with dissolved molecular oxygen (O₂) to form a semiquinone radical and a superoxide radical (O₂•⁻).[1][7]
-
Propagation: The semiquinone radical can be further oxidized or react with another radical. The superoxide radical can be converted to hydrogen peroxide (H₂O₂).[1]
-
Quinone Formation: The final oxidation product is the highly reactive o-benzoquinone.
-
Polymerization: o-benzoquinone undergoes rapid polymerization reactions, often via Michael addition, to form the characteristic brown/black melanin-like pigments.
Caption: The pH-dependent autoxidation pathway of this compound.
Q2: How do different stabilizers work?
A2: Stabilizers primarily work through two mechanisms: reducing activity or chelating metal ions.
-
Reducing Agents (Antioxidants): These compounds have a lower redox potential than this compound and act as sacrificial agents.
-
L-Ascorbic Acid (Vitamin C): It rapidly reduces any formed o-benzoquinone back to this compound, preventing polymerization.[5] It also scavenges dissolved oxygen. It is often preferred in biological systems.
-
Sodium Metabisulfite (Na₂S₂O₅): This is a powerful reducing agent. In water, it forms bisulfite ions (HSO₃⁻), which efficiently react with and reduce o-quinones back to their diphenol form, preventing the formation of colored pigments.[3][12]
-
-
Chelating Agents: Trace metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of catechols.[2][4]
-
EDTA (Ethylenediaminetetraacetic acid): Adding a small amount of EDTA (e.g., 0.1 mM) to your buffer can sequester these metal ions, significantly slowing down the catalytic oxidation pathway.[14]
-
Q3: How should I choose the right stabilization strategy?
A3: The best strategy depends on your experimental conditions, particularly the pH and the sensitivity of your assay to additives.
Caption: Decision workflow for choosing a stabilization method.
| Parameter | Recommendation | Rationale |
| Working pH | < 5: Minimal stabilization needed. 5-8: Deoxygenation + Antioxidant (Ascorbic Acid) + Chelator (EDTA) required. > 8: All precautions are critical; expect limited stability. | The rate of autoxidation increases significantly as pH rises above neutral.[1][8] |
| Solvent | Use high-purity, demineralized water.[15][16] Pre-treat by boiling or sparging with N₂/Ar. | Removes dissolved oxygen (a key reactant) and catalytic metal ions. |
| Additives | Ascorbic Acid (0.1-1 mM): Ideal for biological assays.[10][11] Sodium Metabisulfite (0.1-1 mM): Very effective, but may interfere with some assays.[12][13] EDTA (0.1 mM): Recommended for all non-acidic solutions to chelate trace metals.[14] | Antioxidants act as sacrificial reductants.[4] Chelators remove catalytic metal ions. |
| Storage | Store stock solutions at -20°C or -80°C in airtight, light-protected (amber) vials.[4] | Low temperatures drastically reduce reaction rates.[4] Light can induce photo-oxidation.[4] |
Part 3: Standard Operating Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution (100 mM, pH ~4)
This protocol is designed to create a moderately concentrated stock solution that can be stored for short periods.
Materials:
-
This compound (high purity)
-
High-purity, deionized water
-
L-Ascorbic Acid
-
EDTA Disodium Salt
-
Nitrogen (N₂) or Argon (Ar) gas with a sparging tube
-
Sterile, amber glass storage vial with a screw cap
Procedure:
-
Deoxygenate the Solvent: Take 90 mL of high-purity water in a flask. Sparge vigorously with N₂ or Ar gas for at least 30 minutes to remove dissolved oxygen.
-
Add Stabilizers: To the deoxygenated water, add EDTA to a final concentration of 0.1 mM and L-Ascorbic Acid to a final concentration of 1 mM. Swirl gently to dissolve while maintaining a gentle stream of inert gas over the liquid surface.
-
Adjust pH (Optional but Recommended): For maximum stability, adjust the pH of the water to ~4.0 using a small amount of dilute HCl.
-
Weigh this compound: In a separate container, accurately weigh the required amount of this compound for a 100 mM final concentration.
-
Dissolve this compound: Quickly add the weighed this compound to the stabilized, deoxygenated water. Stir gently until fully dissolved. Avoid vigorous vortexing which can reintroduce oxygen. The dissolution can be aided by gentle warming (40-60°C) if necessary.[15]
-
Final Volume & Storage: Adjust the final volume to 100 mL with deoxygenated water. Immediately transfer the solution to an amber vial, flush the headspace with inert gas, and seal tightly.
-
Store: Store the vial at -20°C. For best results, thaw quickly when needed and use immediately. Avoid multiple freeze-thaw cycles.
Protocol 2: Preparation of this compound for a Physiological pH Experiment (e.g., pH 7.4)
This protocol emphasizes timing and is designed for immediate use.
Materials:
-
Stabilized this compound Stock Solution (from Protocol 1)
-
Deoxygenated physiological buffer (e.g., Phosphate Buffer, pH 7.4)
Procedure:
-
Prepare Deoxygenated Buffer: Prepare your pH 7.4 buffer. Thoroughly deoxygenate it by sparging with N₂ or Ar gas for at least 30 minutes. If compatible with your experiment, add L-Ascorbic Acid (final concentration 0.1-0.5 mM) to the buffer as an extra precaution.
-
Prepare Experimental Setup: Ensure all other components of your experiment are ready to go.
-
Immediate Dilution: Just moments before you are ready to start your assay or application, dilute the required volume of the cold, stabilized this compound stock solution into the deoxygenated pH 7.4 buffer.
-
Execute Experiment: Use the final solution immediately. Do not let it sit on the bench. Any solution remaining after the experiment should be discarded.
References
-
Cortez-Vega, W. R., et al. (2008). Effect of L-ascorbic acid and sodium metabisulfite in the inhibition of the enzymatic browning of minimally processed apple. ResearchGate. Available at: [Link]
-
Hugh, D., et al. (1987). Ascorbic acid as an antioxidant in measurements of catecholamines in plasma. Clinical Chemistry. Available at: [Link]
-
Kamperman, M., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules. Available at: [Link]
-
Li, G., et al. (2018). Catechol oxidation: considerations in the design of wet adhesive materials. Philosophical Transactions of the Royal Society A. Available at: [Link]
-
Lim, J. Y., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Available at: [Link]
-
Naksuriya, O., et al. (2018). Inhibitory effect of chemical and natural anti-browning agents on polyphenol oxidase from ginger (Zingiber officinale Roscoe). Journal of Food Science and Technology. Available at: [Link]
-
Patil, D. B. (2001). Inhibition of Oxidation of Catechol Catalyzed by Polyphenol Oxidase by Inorganic Inhibitors. Oriental Journal of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2017). Catechol Oxidation. RSC Publishing. Available at: [Link]
-
Thuy, N. T. T., et al. (2023). Effect of Pretreatment Methods using Citric Acid and Sodium Metabisulfite on Browning Prevention of Yacon (Smallanthus sonchifolius). Current Research in Nutrition and Food Science Journal. Available at: [Link]
-
Vinipul Chemicals Pvt. Ltd. (n.d.). The Role of Sodium Metabisulphite in Food Preservation. Available at: [Link]
-
Wikipedia. (n.d.). Autoxidation. Available at: [Link]
-
Wikipedia. (n.d.). Catechol. Available at: [Link]
-
Zhu, Q. Y., et al. (2003). Stabilizing Effect of Ascorbic Acid on flavan-3-ols and Dimeric Procyanidins From Cocoa. Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catechol - Wikipedia [en.wikipedia.org]
- 3. Effect of Pretreatment Methods using Citric Acid and Sodium Metabisulfite on Browning Prevention of Yacon (Smallanthus sonchifolius) [foodandnutritionjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Autoxidation - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catechol oxidation: considerations in the design of wet adhesive materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of chemical and natural anti-browning agents on polyphenol oxidase from ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vinipulchemicals.com [vinipulchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. US20110064950A1 - Method for preparing purified this compound - Google Patents [patents.google.com]
- 16. WO2009077556A1 - Method for preparing purified this compound - Google Patents [patents.google.com]
common interferences in the spectrophotometric analysis of pyrocatechol
Welcome to the Technical Support Center for the spectrophotometric analysis of pyrocatechol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity and accuracy of your results.
Section 1: Understanding the Fundamentals of this compound Spectrophotometry
This compound (1,2-dihydroxybenzene) and its derivatives are frequently analyzed using UV-Vis spectrophotometry. The method's simplicity and cost-effectiveness make it a popular choice. The analysis typically relies on either the intrinsic UV absorbance of the this compound ring or, more commonly, on the formation of a colored complex with a chromogenic reagent, often involving an oxidative coupling reaction. The intensity of the resulting color, measured as absorbance, is directly proportional to the concentration of this compound.
A typical analytical workflow involves the reaction of this compound with a reagent like 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent (e.g., potassium iodate, KIO₃) under specific pH conditions to form a colored product.[1] Alternatively, this compound violet (a derivative of this compound) is used as a chelating agent for metal ion determination, where the change in its absorbance upon complexation is measured.[2][3]
However, the chemical reactivity of the hydroxyl groups on the aromatic ring makes this compound susceptible to various interferences that can lead to erroneous results. This guide will walk you through identifying and mitigating these common challenges.
Section 2: Troubleshooting Common Interferences
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Interference from Metal Ions
Question: My sample contains metal ions, and I'm observing unexpectedly high or fluctuating absorbance readings. How do I address this?
Expert Analysis: Metal ion interference is one of the most common challenges in this compound analysis. This compound is an excellent chelating agent, readily forming colored complexes with a variety of metal ions, including iron (Fe³⁺), copper (Cu²⁺), aluminum (Al³⁺), and others.[4][5][6][7] If the absorption spectrum of the metal-pyrocatechol complex overlaps with that of your target analyte, it will lead to a positive interference (artificially high readings). The stability and stoichiometry of these metal complexes are often pH-dependent, which can also contribute to variability in your results.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for metal ion interference.
Solutions:
-
pH Control: Ensure your experiment is conducted at the optimal pH specified in your protocol. Minor pH shifts can significantly alter the formation and absorbance of metal-pyrocatechol complexes. Use a reliable buffer system to maintain a stable pH throughout the analysis.[10][11][12]
-
Masking Agents: Masking agents are compounds that form stable, colorless complexes with interfering metal ions, preventing them from reacting with this compound.[1][13] Ethylenediaminetetraacetic acid (EDTA) is a widely used masking agent for this purpose.[14][15]
Protocol: Using EDTA as a Masking Agent
-
Objective: To mask interfering metal ions such as Fe³⁺, Cu²⁺, and Al³⁺.
-
Materials:
-
0.1 M EDTA solution
-
Your sample containing this compound and interfering metal ions
-
pH meter and appropriate buffers
-
-
Procedure:
-
To your sample solution, add the 0.1 M EDTA solution dropwise while monitoring the pH. The final concentration of EDTA will depend on the expected concentration of interfering ions. A 2-5 fold molar excess of EDTA to the total estimated interfering metal ion concentration is a good starting point.
-
Adjust the pH of the solution to the optimal value for your this compound analysis. The effectiveness of EDTA as a masking agent is pH-dependent.
-
Allow the solution to stand for 5-10 minutes to ensure complete complexation of the interfering ions with EDTA.
-
Proceed with your standard spectrophotometric analysis of this compound.
-
Run a blank sample containing the same concentration of EDTA to correct for any background absorbance.
-
-
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be employed to selectively remove interfering metal ions prior to analysis. A chelating sorbent can be used to bind the metal ions while allowing the this compound to pass through.
pH Fluctuations and Their Impact
Question: My absorbance readings are inconsistent across replicates, and the color of my solution seems to vary. Could pH be the issue?
Expert Analysis: Absolutely. The UV-Vis spectrum of this compound and its colored derivatives is highly sensitive to pH changes.[2][8] The hydroxyl groups of this compound have pKa values that result in different ionic species at different pH values. Each species has a unique absorption spectrum. For instance, the maximum absorption wavelength (λmax) of this compound violet shifts from around 444 nm to 600 nm as the acidity decreases.[2] Therefore, even minor fluctuations in pH can lead to significant changes in absorbance and a lack of reproducibility.
Caption: Troubleshooting workflow for pH-related issues.
Solutions:
-
Robust Buffering: Use a high-quality buffer with a pKa value close to the target pH of your assay. This will ensure that the buffer has sufficient capacity to resist pH changes upon the addition of samples or reagents.
-
Accurate pH Measurement: Regularly calibrate your pH meter with fresh, certified buffer standards.[12] Ensure the pH electrode is properly maintained and stored according to the manufacturer's instructions to prevent drifting readings.[10][11]
-
Temperature Control: pH is temperature-dependent. Perform all measurements, including sample and standard preparation, at a constant and controlled temperature.[16] If your spectrophotometer has a temperature-controlled cuvette holder, use it to maintain a consistent temperature during absorbance readings.
Interference from Oxidizing and Reducing Agents
Question: I am using an oxidative coupling reaction for my this compound analysis, but my results are lower than expected. What could be the cause?
Expert Analysis: When your method relies on an oxidative coupling reaction, the presence of other oxidizing or reducing agents in your sample can be a significant source of interference.[17] Reducing agents in the sample can compete with this compound for the oxidizing agent, leading to incomplete color formation and thus, a negative interference (lower absorbance). Conversely, strong oxidizing agents in the sample could potentially degrade the this compound or the colored product, also resulting in lower readings.
Solutions:
-
Sample Pre-treatment: If your sample is known to contain interfering reducing agents (e.g., ascorbic acid, sulfites), you may need to perform a sample pre-treatment step to remove them.[18][19][20] This could involve a selective oxidation or removal by SPE.
-
Method Optimization: Ensure that the concentration of the oxidizing agent in your assay is sufficient to overcome minor interferences from reducing agents in the sample. However, avoid a large excess of the oxidizing agent, as this can lead to background color or degradation of the product.
-
Standard Addition: The method of standard additions can be used to compensate for interferences from both oxidizing and reducing agents. This involves adding known amounts of a this compound standard to your sample and extrapolating to find the concentration of the unknown.
Solvent Effects
Question: I had to change the solvent for my analysis, and now the λmax has shifted, and my calibration curve is no longer valid. Why did this happen?
Expert Analysis: The choice of solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism.[21] Polar solvents can interact with the solute through hydrogen bonding and dipole-dipole interactions, which can alter the energy levels of the electronic transitions.[9][22][23] This can lead to a shift in the λmax to either a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). Therefore, it is crucial to use the same solvent for your blank, standards, and samples.
Solutions:
-
Consistent Solvent System: Always use the same solvent for all measurements in a given assay. If you must change the solvent, you will need to re-validate the method, including determining the new λmax and generating a new calibration curve.
-
Solvent Purity: Use high-purity, spectrophotometric-grade solvents to avoid interference from impurities that may absorb in the UV-Vis region.
Matrix Effects
Question: My samples are from a complex biological or environmental source, and I'm getting poor accuracy and precision. How can I mitigate these "matrix effects"?
Expert Analysis: The "matrix" refers to all the components in a sample other than the analyte of interest.[24][25][26][27] In complex samples, these components can interfere with the analysis in various ways, such as by absorbing light at the same wavelength as the analyte, causing turbidity that scatters light, or reacting with the analytical reagents.[25][28][29] These combined interferences are known as the matrix effect.
Solutions:
-
Sample Preparation: The most effective way to mitigate matrix effects is through rigorous sample preparation.[24] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or filtration can be used to remove interfering components from the sample matrix.
-
Standard Addition: As mentioned earlier, the method of standard additions is an excellent way to compensate for matrix effects. Since the standards are added directly to the sample, they are subjected to the same matrix effects as the analyte, leading to a more accurate quantification.
-
Matrix-Matched Calibration: If you have access to a sample of the matrix that is known to be free of this compound, you can prepare your calibration standards in this matrix. This ensures that the standards and the samples have a similar composition, thus compensating for the matrix effect.
Section 3: Data Interpretation and Quantitative Analysis
For accurate quantification, it is essential to have a reliable calibration curve. The table below provides an example of typical data used to construct a calibration curve for this compound analysis.
| This compound Concentration (mg/L) | Absorbance at λmax |
| 0.0 | 0.002 |
| 2.0 | 0.155 |
| 4.0 | 0.310 |
| 6.0 | 0.465 |
| 8.0 | 0.620 |
| 10.0 | 0.775 |
A linear regression of this data would yield a calibration equation (e.g., Absorbance = m * [this compound] + c) and a correlation coefficient (R²) which should be close to 1 for a good linear fit.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the typical wavelength range for the spectrophotometric analysis of this compound?
A1: The native UV absorbance of this compound is around 275-280 nm.[4] However, for colorimetric methods involving oxidative coupling, the analysis is performed in the visible range, typically between 450 and 600 nm, depending on the specific reagents used.[1]
Q2: How stable are the colored complexes formed in this compound analysis?
A2: The stability of the colored product depends on the specific method and reaction conditions. It is crucial to follow the protocol's instructions regarding the time window for absorbance measurement after color development. For some methods, the color is stable for a limited time, and delayed measurements can lead to lower readings due to product degradation.
Q3: Can I use a plastic cuvette for my this compound analysis?
A3: If you are measuring the native UV absorbance of this compound below 340 nm, you must use quartz cuvettes, as plastic and glass cuvettes absorb UV light.[30] For measurements in the visible range, high-quality plastic or glass cuvettes are generally acceptable.
Q4: My baseline is drifting. What should I do?
A4: Baseline drift can be caused by several factors, including lamp instability (ensure the instrument has warmed up for at least 30 minutes), temperature fluctuations in the sample compartment, or a contaminated or improperly prepared blank solution.[30] Re-prepare your blank solution and ensure it is at the same temperature as your samples.
References
- Removal of Interfering Phenolic Compounds in the Analysis of Drugs in Biological Material. Journal of Analytical Toxicology.
- Spectrophotometric Assessment of this compound Drug Employing Oxidative Coupling Reaction with 4-amino antipyrine as a Model of Pharmaceutical Compounds. Impactfactor.
- Supplementary material - The Royal Society of Chemistry.
- A spectroscopy study of the reaction products Iron oxide and pyroc
- Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods—A Comparison of Structure−Activity Relationship. Journal of Agricultural and Food Chemistry.
- Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods--A Comparison of Structure--Activity Rel
- Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods—A Comparison of Structure−Activity Relationship.
- Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limit
- UV-Vis absorption spectra of mixtures of Fe(iii) with (a) this compound,...
- Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innov
- Why do my pH readings keep drifting? Hanna Instruments.
- Guide to troubleshooting in pH labs: Common issues and solutions. GlobalSpec.
- ISO 10566:1994 | Water quality - Determination of aluminium - Spectrometric method using pyroc
- EDTA as Masking Agent in Selective Spectrophotometric Determination of Copper with Triethylenetetramine. An Interpretation of Masking.
- Stability constants of tin-pyrocatechol violet complexes from computer analysis of absorption spectra.
- This compound Violet in Spectrophotometric and Novel Optical Methods.
- How to Troubleshoot pH Meter Errors Effectively. Drawell.
- Stability constants of complexes. Wikipedia.
- Masking and demasking reagents in Complexometric titr
- Oxid
- Acid Soluble Aluminium in Raw and Potable Waters by Spectrophotometry using this compound violet (Tent
- (PDF)
- Iron oxide and this compound: A spectroscopy study of the reaction products.
- Equilibrium Studies of Iron (III)
- Catalytic Oxidative Coupling of Phenols and Rel
- Effect of EDTA concentration as masking agent on the formation of Be-CAS.
- Stability Constants of Metal Complexes in Solution. Semantic Scholar.
- SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES.
- Solvent and substituent effects on spectroscopical changes of some diazoaminobenzene deriv
- Matrix effects demystified: Strategies for resolving challenges in analytical separ
- Examining solvent effects on the ultrafast dynamics of c
- Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins. PubMed.
- Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. PubMed.
- Successful pH Troubleshooting. Yokogawa America.
- Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Hinotek.
- Sensitive spectrophotometric determination of osmium with this compound and hydroxyamidine. Analyst (RSC Publishing).
- Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow.
- Spectrophotometric Determination of Molybdenum(VI)
- Catalytic Oxidative Coupling of Phenols and Related Compounds.
- Matrix Effects and Recovery Calculations in Analyses of Pharmaceuticals Based on the Determination of β-blockers and β-agonists in Environmental Samples. PubMed.
- Recent advances in oxidative phenol coupling for the total synthesis of n
- Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. PubMed Central.
- Advances in Exploring Mechanisms of Oxid
- Visible absorption spectra of metal-catecholate and metal-tiron
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 9. Equilibrium Studies of Iron (III) Complexes with Either Pyrazine, Quinoxaline, or Phenazine and Their Catecholase Activity in Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. knowledge.hannainst.com [knowledge.hannainst.com]
- 11. insights.globalspec.com [insights.globalspec.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
- 17. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Spectrophotometric determination of phenolic compounds by enzymatic and chemical methods--a comparison of structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. osha.gov [osha.gov]
- 22. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A colorimetric method for determination of this compound in microbial cultures containing other phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. analchemres.org [analchemres.org]
- 27. Matrix effects and recovery calculations in analyses of pharmaceuticals based on the determination of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. longdom.org [longdom.org]
- 30. hinotek.com [hinotek.com]
Technical Support Center: Pyrocatechol Synthesis Optimization
Welcome to the Technical Support Center for Pyrocatechol (Catechol) Synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to enhancing the yield and selectivity of this compound production. Here, we dissect common experimental challenges, offering scientifically-grounded solutions and practical protocols to streamline your research and development efforts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during this compound synthesis, particularly via the widely-used phenol hydroxylation route. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.
Issue 1: Low this compound Yield with High Formation of Hydroquinone Byproduct
Question: My phenol hydroxylation reaction is producing a high ratio of hydroquinone to this compound, significantly lowering the yield of my target ortho-isomer. How can I improve selectivity for this compound?
Root Cause Analysis: The hydroxylation of phenol with hydrogen peroxide (H₂O₂) is an electrophilic aromatic substitution reaction that can yield both ortho- (this compound) and para- (hydroquinone) isomers. The product ratio is highly sensitive to the catalytic system, solvent, and reaction temperature.[1][2] The formation of hydroxyl radicals (OH•) is a key step, and directing these radicals to the ortho position is crucial for this compound selectivity.[3]
-
Catalyst Choice: The nature of the catalyst is paramount. While traditional Fenton-type catalysts (Fe²⁺/H₂O₂) are effective, they often show poor selectivity.[4] Modern heterogeneous catalysts, particularly titanium silicalite zeolites like TS-1, have demonstrated superior performance in directing ortho-hydroxylation, although they can still produce significant amounts of hydroquinone.[2][5][6] Metal-Organic Frameworks (MOFs), such as Fe-BTC, have also emerged as highly selective catalysts.[7][8]
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable para-isomer (hydroquinone) and also increase the rate of H₂O₂ decomposition into non-selective oxygen and water, reducing overall efficiency.[3]
-
Solvent Effects: The solvent can influence the conformation of active catalytic sites and the solvation of transition states, thereby affecting the product ratio.[2] Water is a common and effective solvent, but others like acetone or methanol can alter selectivity.[2][3]
Solutions & Experimental Protocols:
-
Catalyst Optimization:
-
Transition to Heterogeneous Catalysts: If using a homogeneous catalyst like FeSO₄, consider switching to a solid catalyst like TS-1 or an iron-based MOF (e.g., Fe-BTC). These materials offer shape-selectivity that can sterically hinder the formation of the para-isomer.[5][7]
-
Catalyst Loading: Systematically vary the catalyst loading. An optimal catalyst-to-substrate ratio is crucial for maximizing activity without promoting side reactions. For instance, studies with Fe-BTC have shown that catalyst loading affects both conversion and selectivity.[8]
-
-
Temperature Control:
-
Controlled Reagent Addition:
Workflow for Troubleshooting Low this compound Selectivity
Below is a systematic workflow to diagnose and resolve issues of poor selectivity in phenol hydroxylation.
Caption: Troubleshooting workflow for improving this compound selectivity.
Issue 2: Catalyst Deactivation and Formation of Tarry Byproducts
Question: My reaction starts well, but the conversion rate drops over time, and I'm observing significant formation of dark, tarry substances. What is causing this and how can I prevent it?
Root Cause Analysis: Catalyst deactivation and tar formation are often linked. The dihydroxybenzene products (this compound and hydroquinone) are more susceptible to oxidation than the starting phenol.[1]
-
Over-oxidation: High local concentrations of H₂O₂ or highly active catalytic sites can lead to the further oxidation of this compound and hydroquinone into quinones and, subsequently, complex polymeric tars.[3][9] This process consumes the desired products and deposits carbonaceous materials onto the catalyst surface, blocking active sites.
-
Catalyst Leaching: For some heterogeneous catalysts, active metal species can leach into the reaction medium, especially under acidic conditions or at high temperatures.[5] This not only deactivates the solid catalyst but can also lead to uncontrolled, non-selective reactions in the solution phase.
-
High Temperature: As mentioned, elevated temperatures accelerate both the desired reaction and the undesired side reactions, including H₂O₂ decomposition and product polymerization.[3]
Solutions & Experimental Protocols:
-
Employ a Large Excess of Phenol: Industrial processes often use a significant excess of phenol (e.g., a phenol:H₂O₂ molar ratio of 20:1) to act as a solvent and to ensure that H₂O₂ is the limiting reagent.[1] This minimizes the chance of the oxidant attacking the more reactive dihydroxybenzene products. Unreacted phenol can be recovered via distillation and recycled.[1]
-
Introduce a Masking Agent: Trace metal ions in the reactants can catalyze radical reactions that lead to tar formation. Adding a chelating or masking agent like phosphoric acid can sequester these ions, improving yield and selectivity.[1]
-
Optimize H₂O₂ Concentration and Addition:
-
Catalyst Regeneration: For heterogeneous catalysts like zeolites or MOFs, establish a regeneration protocol. This typically involves washing with a solvent to remove adsorbed organics, followed by calcination in air to burn off stubborn carbon deposits. The specific conditions depend on the catalyst's thermal stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
The dominant industrial method is the direct hydroxylation of phenol using hydrogen peroxide.[1][2] Key processes, such as those developed by Enichem and Rhône-Poulenc, utilize this chemistry with different catalytic systems (e.g., TS-1 zeolite vs. strong acids).[2] Other viable, though less common, routes include the demethylation of guaiacol (a lignin derivative) and the hydrolysis of 2-chlorophenol.[10][11][12]
Q2: How does the choice of catalyst influence the this compound-to-hydroquinone ratio?
The catalyst's structure and composition are the most critical factors.
-
Acid Catalysts (e.g., H₃PO₄/HClO₄): These homogeneous systems, like the Rhône-Poulenc process, typically yield a this compound:hydroquinone ratio of approximately 3:2.[1]
-
Zeolite Catalysts (e.g., TS-1): The Enichem process using the TS-1 heterogeneous catalyst produces a ratio closer to 1:1.[2] The defined pore structure of the zeolite imposes shape-selectivity on the reaction.
-
MOF Catalysts (e.g., Fe(III)/MOF-5): Certain MOFs have shown exceptional selectivity, with some studies reporting nearly 100% selectivity for this compound under optimized conditions.[7] This is attributed to the specific coordination environment of the metal centers within the framework.
Q3: Are there "greener" or more sustainable routes to this compound being developed?
Yes, significant research is focused on sustainable production. One major avenue is the valorization of lignin, a major component of biomass. Lignin is rich in aromatic units like guaiacol.[13] Developing efficient catalysts for the O-demethylation of guaiacol to this compound is a key area of research.[11][14] This includes both chemical catalysis and biocatalysis using engineered enzymes like cytochrome P450s.[15][16][17]
Reaction Pathway: Phenol Hydroxylation
The diagram below illustrates the primary reaction pathways in the synthesis of this compound from phenol, highlighting the competitive formation of the hydroquinone isomer.
Caption: Competing reaction pathways in phenol hydroxylation.
Data Summary Table
The following table summarizes typical performance metrics for different industrial and lab-scale catalytic systems for phenol hydroxylation.
| Catalyst System | Process Type | Typical Temp. (°C) | Phenol Conv. (%) | This compound:Hydroquinone Ratio | Reference |
| H₃PO₄ / HClO₄ | Homogeneous | 90 | ~5 | ~3:2 | [1] |
| TS-1 Zeolite | Heterogeneous | 90 - 100 | ~25 | ~1:1 | [2] |
| Fe-BTC (MOF) | Heterogeneous | 20 - 80 | 35 - 55 | Highly selective to this compound | [5][7] |
| Cu-Apatite | Heterogeneous | 60 - 80 | ~64 | ~1:1.2 | [3] |
References
-
Baghdad, H. (2024). Catechol: Production, Reactions And Uses. Chemcess. [Link]
-
Park, C., et al. (2024). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂. Catalysts. [Link]
-
Zhang, Y., et al. (2019). A New Fe(III)/MOF‐5(Ni) Catalyst for Highly Selective Synthesis of Catechol from Phenol and Hydrogen Peroxide. ResearchGate. [Link]
-
Sato, K., et al. (1989). Biotransformation of phenol to hydroquinone and catechol by rat liver microsomes. PubMed. [Link]
-
Wikipedia. (n.d.). Catechol. [Link]
-
Wang, H., et al. (2020). Catalytic Reaction Mechanism for Hydroxylation of Benzene to Phenol with H2O2/O2 as Oxidants. ACS Catalysis. [Link]
-
El-Bahy, Z. M., et al. (2019). Aqueous-phase catalytic hydroxylation of phenol with H₂O₂ by using a copper incorporated apatite nanocatalyst. RSC Advances. [Link]
-
Huang, C., et al. (2013). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Journal of the American Chemical Society. [Link]
-
Schweigert, B. (2002). PRODUCTION OF CATECHOLS. WUR eDepot. [Link]
-
Rueda, C., et al. (2020). Direct Hydroxylation of Phenol to Dihydroxybenzenes by H2O2 and Fe-based Metal-Organic Framework Catalyst at Room Temperature. Molecules. [Link]
- Oki, M., et al. (1974). Process for preparing catechol and hydroquinone.
-
Gemo, N., et al. (2023). Advancements and Perspectives toward Lignin Valorization via O‐Demethylation. ResearchGate. [Link]
-
Wang, Z., et al. (2022). Catalytic Reductive Fractionation of Castor Shells into Catechols via Tandem Metal Triflate and Pd/C Catalysis. Catalysts. [Link]
-
Huang, C., et al. (2013). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Journal of the American Chemical Society. [Link]
-
Cheng, H., et al. (2019). Novel Biocatalyst for Efficient Synthesis of Catecholic Products. ACS Sustainable Chemistry & Engineering. [Link]
-
Li, D., et al. (2012). Photocatalytic Hydroxylation of Phenol to Catechol and Hydroquinone by Using Organic Pigment as Selective Photocatalyst. Bentham Science. [Link]
-
Abdullah, N., et al. (2016). Yield of hydroquinone from phenol hydroxylation. ResearchGate. [Link]
-
Zhang, Y., et al. (2020). Two Synthesis Methods for Fe(III)@MOF‐5‐derived Porous Carbon Composites for Enhanced Phenol Hydroxylation. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of this compound. [Link]
- Summerfield, E. H. (1970). Manufacture of this compound.
-
Request PDF. (n.d.). The hydroxylation of phenol to hydroquinone and catechol. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Catechol – Knowledge and References. [Link]
-
CN101037340A. (n.d.). Pyrocatechin and hydroquinone production process. Patsnap Eureka. [Link]
-
ScienceDirect. (n.d.). Intrinsic kinetics of hydroxylation of phenol to catechol with TS-1 peroxide catalyst. [Link]
-
Downey, T., et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. JACS Au. [Link]
- EP0571447B1. (n.d.). Catalytic hydroxylation of phenol.
-
Downey, T., et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. PubMed Central. [Link]
-
LookChem. (n.d.). This compound: A Key Ingredient in Industrial Polymers and Antioxidant Applications. [Link]
-
Chemeurope.com. (n.d.). This compound. [Link]
-
Wei, L., et al. (2023). A key O-demethylase in the degradation of guaiacol by Rhodococcus opacus PD630. Environmental Microbiology. [Link]
-
Guria, K., et al. (2014). Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide. Scirp.org. [Link]
- CN103387563A. (n.d.). Preparation method for catechol violet.
-
Paparo, A., et al. (2021). Confined hot-pressurized water in Brønsted-acidic beta zeolite speeds up the O-demethylation of guaiacol. ResearchGate. [Link]
-
Bykova, M. V., et al. (2022). Catalytic Pyrolysis of Lignin Model Compounds (this compound, Guaiacol, Vanillic and Ferulic Acids) over Nanoceria Catalyst for Biomass Conversion. Catalysts. [Link]
-
Zare, K., et al. (2024). Removal of this compound from Aqueous Solution Using Activated Carbon Coated with Aluminum Nanoparticles by a Green Method. Health in Emergencies and Disasters Quarterly. [Link]
Sources
- 1. chemcess.com [chemcess.com]
- 2. mdpi.com [mdpi.com]
- 3. Aqueous-phase catalytic hydroxylation of phenol with H 2 O 2 by using a copper incorporated apatite nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02021G [pubs.rsc.org]
- 4. US3825604A - Process for preparing catechol and hydroquinone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Catechol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. US3536767A - Manufacture of this compound - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Technical Support Center: Troubleshooting Peak Tailing in Pyrocatechol HPLC Analysis
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet vexing issue in the chromatographic analysis of pyrocatechol and related phenolic compounds: peak tailing . Symmetrical, Gaussian peaks are the cornerstone of accurate quantification and robust HPLC methods. Asymmetric peaks, particularly those with a pronounced tail, can compromise resolution, affect integration accuracy, and indicate underlying issues with your analytical method or instrumentation.[1][2]
This guide provides a structured, in-depth approach to troubleshooting, moving from common culprits to more complex interactions. We will explore the "why" behind each problem, empowering you to make informed decisions to restore your peak shape and the integrity of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is tailing. Where should I start my investigation?
When encountering peak tailing for an acidic, polar compound like this compound, the investigation should follow a logical sequence from the most to the least probable causes. The primary suspects are chemical interactions between this compound and the stationary phase, or issues with the mobile phase.[3][4] Less frequently, the problem may be rooted in the HPLC system itself or the sample preparation.
Here is a systematic approach to begin your troubleshooting:
-
Evaluate the Mobile Phase pH: This is the most critical parameter for ionizable compounds like this compound.[3][5]
-
Assess Column Health and Chemistry: The column is the heart of the separation, and its condition is paramount.[2][3]
-
Consider Secondary Interactions: Beyond primary hydrophobic interactions, other forces can be at play.
-
Review Instrumental Setup: Extra-column volume and other system issues can distort peak shape.[2][6]
-
Check for Sample Overload: Injecting too much sample can lead to peak distortion.[7][8]
The following diagram outlines a comprehensive troubleshooting workflow:
graph TroubleshootingWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Define Nodes Start [label="Start: this compound Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckpH [label="Q2: Is Mobile Phase pH Optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckColumn [label="Q3: Is the Column Suitable and in Good Condition?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSecondary [label="Q4: Could Secondary Interactions (Silanols, Metals) be the Cause?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSystem [label="Q5: Are There Instrumental Issues?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSample [label="Q6: Is Sample Overload a Possibility?", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionFound [label="Resolution: Symmetrical Peak Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges Start -> CheckpH; CheckpH -> CheckColumn [label="pH is correct"]; CheckColumn -> CheckSecondary [label="Column is appropriate"]; CheckSecondary -> CheckSystem [label="Secondary interactions addressed"]; CheckSystem -> CheckSample [label="System is optimized"]; CheckSample -> SolutionFound [label="Sample concentration is optimal"];
// Solutions branching off AdjustpH [label="Adjust pH to 2.5-3.5", shape=ellipse, fillcolor="#F1F3F4"]; CheckpH -> AdjustpH [label="No"]; AdjustpH -> SolutionFound;
ReplaceColumn [label="Flush, or Replace Column/Guard Column", shape=ellipse, fillcolor="#F1F3F4"]; CheckColumn -> ReplaceColumn [label="No"]; ReplaceColumn -> SolutionFound;
ModifyMobilePhase [label="Use End-capped Column / Add Chelators", shape=ellipse, fillcolor="#F1F3F4"]; CheckSecondary -> ModifyMobilePhase [label="Yes"]; ModifyMobilePhase -> SolutionFound;
MinimizeDeadVolume [label="Check Fittings, Tubing Length", shape=ellipse, fillcolor="#F1F3F4"]; CheckSystem -> MinimizeDeadVolume [label="Yes"]; MinimizeDeadVolume -> SolutionFound;
DiluteSample [label="Dilute Sample, Reduce Injection Volume", shape=ellipse, fillcolor="#F1F3F4"]; CheckSample -> DiluteSample [label="Yes"]; DiluteSample -> SolutionFound; }
Caption: A step-by-step workflow for troubleshooting peak tailing in this compound HPLC analysis.Q2: How does mobile phase pH affect this compound peak shape, and what is the optimal range?
The Scientific Rationale:
The pH of the mobile phase is a critical factor in controlling the retention and peak shape of ionizable compounds.[5][9][10] this compound is a weak acid with two hydroxyl groups. At a pH close to its pKa, this compound will exist in both its ionized and non-ionized forms. This dual state leads to mixed retention mechanisms and, consequently, peak tailing or splitting.[5]
Furthermore, the surface of silica-based reversed-phase columns contains residual silanol groups (Si-OH), which are acidic.[7] At a mid-range pH (e.g., pH > 4), these silanols can become deprotonated (Si-O⁻) and interact ionically with any positively charged species, or through hydrogen bonding with polar analytes like this compound.[4][11] This secondary interaction is a primary cause of peak tailing.[4][7][12]
By operating at a low pH, typically 2-3 pH units below the analyte's pKa, we can ensure that the analyte remains in a single, un-ionized form.[5] For this compound, a low pH mobile phase also suppresses the ionization of the residual silanol groups, minimizing these unwanted secondary interactions.[3][6]
Troubleshooting Protocol:
-
Determine the pKa of this compound: The first pKa of this compound is approximately 9.45.
-
Adjust Mobile Phase pH: To ensure this compound is fully protonated and to suppress silanol activity, adjust the mobile phase to a pH between 2.5 and 3.5.[3][6]
-
Use a Buffer: It is essential to use a buffer to maintain a stable pH throughout the analysis.[3][7] An unbuffered mobile phase, even if initially set to the correct pH, can fail to provide consistent results.
-
Buffer Selection: For LC-MS compatibility, volatile buffers like formic acid (0.1%) or ammonium formate are excellent choices.[6] For UV detection, phosphate buffers are effective but be mindful of their potential to precipitate in high concentrations of organic solvent.[6]
| Mobile Phase pH | Effect on this compound | Effect on Silanol Groups | Expected Peak Shape |
| pH < 4 | Fully protonated (neutral) | Suppressed ionization (Si-OH) | Symmetric |
| pH 4 - 8 | Fully protonated (neutral) | Increasingly ionized (Si-O⁻) | Tailing likely |
| pH > 8 | Partially to fully ionized | Ionized (Si-O⁻) | Severe tailing or splitting |
Q3: I've adjusted the pH, but the peak tailing persists. Could my column be the problem?
The Scientific Rationale:
Yes, the column is a very common source of peak tailing, even with an optimized mobile phase.[2][3] Several factors related to the column can be at play:
-
Column Degradation: Over time, the stationary phase can degrade, especially when operated at the extremes of its recommended pH and temperature range. This degradation can expose more active silanol sites that were previously shielded.[3]
-
Column Contamination: The accumulation of strongly retained compounds from previous injections can create active sites that interact with this compound, causing tailing.[3][8] This is especially true if the column has been used for samples containing basic compounds.
-
Physical Voids: A void at the head of the column, caused by pressure shocks or the dissolution of the silica bed, disrupts the uniform flow of the mobile phase and the sample band, leading to peak distortion for all analytes.[3][6]
-
Inappropriate Column Chemistry: Standard C18 columns, especially older "Type A" silica columns, have a higher concentration of accessible, acidic silanol groups.[13] Modern, high-purity, end-capped "Type B" silica columns are designed to minimize these secondary interaction sites.[11][13]
Troubleshooting Protocol:
-
Guard Column Check: If you are using a guard column, replace it first. A contaminated or worn-out guard column is a frequent and easily remedied cause of peak shape problems.[8]
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent. For a reversed-phase column, this typically involves washing with progressively less polar solvents. A generic flushing sequence could be:
-
Water (buffered to your mobile phase pH)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Return to your mobile phase conditions, ensuring complete re-equilibration.
-
-
Column Reversal and Flushing: If a blocked inlet frit is suspected (often accompanied by high backpressure), you may be able to reverse the column and flush it to waste (disconnect from the detector). Crucially, check the column manufacturer's instructions to see if your column can be reversed. [4][6]
-
Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged or contaminated. The most definitive diagnostic step is to replace the analytical column with a new one of the same type.[4][7] If the new column provides a symmetrical peak, the old column was the source of the problem.
Q4: I'm using a new, end-capped column and the correct pH, but still see tailing. What other chemical interactions could be at play?
The Scientific Rationale:
If you have addressed the primary causes of peak tailing, it's time to consider more subtle, yet powerful, secondary interactions. For a molecule like this compound, two such interactions are particularly relevant:
-
Residual Silanol Interactions: Even on modern, fully end-capped columns, some residual silanol groups are unavoidable due to steric hindrance during the manufacturing process.[4] These can still interact with highly polar analytes.
-
Metal Chelation: this compound is an excellent chelating agent, meaning it can form complexes with metal ions.[14][15][16] Trace metal impurities can exist in the silica matrix of the column packing, in the stainless steel column hardware and frits, or even be introduced from the HPLC system (e.g., pump seals, injector).[11][13] When this compound interacts with these metal ions, it forms a complex that can have different retention characteristics, leading to a tailing peak.[12] This is a known issue for compounds with catechol functionalities.[14]
// Define Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metal [label="Metal Ion (e.g., Fe³⁺)\nin Silica Matrix", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="this compound-Metal Complex\n(Secondary Retention)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define Edges this compound -> Complex [label="Chelation"]; Metal -> Complex; }
Caption: Diagram illustrating this compound chelation with metal ions in the stationary phase, a cause of secondary retention and peak tailing.Troubleshooting Protocol:
-
Use a High-Purity, End-Capped Column: If not already in use, switch to a column specifically marketed as "base-deactivated" or made from high-purity silica with a low metal content.[6][13]
-
Employ a Mobile Phase Additive: The addition of a competing chelating agent to the mobile phase can "mask" the active metal sites in the system.
-
EDTA: Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent. Adding a low concentration of EDTA (e.g., 0.1-0.5 mM) to the mobile phase can effectively bind to the free metal ions, preventing them from interacting with your analyte.[17]
-
-
Consider a Non-Silica Based Column: If metal chelation is a persistent and unavoidable problem, switching to a column with a non-silica-based packing material, such as a polymer-based column, can eliminate the issue of metal impurities in the silica matrix.[13]
Q5: Could my HPLC system itself be causing the peak tailing?
The Scientific Rationale:
Yes, instrumental issues, broadly categorized as "extra-column effects," can contribute to peak broadening and tailing.[2] These effects arise from any volume within the flow path outside of the analytical column itself. When the sample band travels through these spaces, it can become diluted and spread out, leading to peak distortion.[18] This is particularly noticeable for early-eluting peaks.[6][19]
Common sources of extra-column volume include:
-
Improperly Seated Fittings: A small gap between the end of the tubing and the bottom of the column port is a classic cause of peak tailing.[18]
-
Excessive Tubing Length or Diameter: The tubing connecting the injector, column, and detector should be as short as possible and have a narrow internal diameter (e.g., 0.005 inches).[20]
-
Large Detector Cell Volume: While less common with modern UPLC and HPLC systems, an older detector with a large flow cell can contribute to band broadening.[2]
Troubleshooting Protocol:
-
Inspect All Fittings: Systematically check every fitting in the flow path, from the injector to the detector. Ensure that all tubing is fully seated in the port before tightening the nut. Use fittings appropriate for your system to avoid creating dead volumes.
-
Minimize Tubing: Audit the tubing in your system. If there are any unnecessary loops or excessively long pieces of tubing, replace them with shorter lengths.
-
Bypass the Column: A useful diagnostic test is to replace the column with a zero-dead-volume union. Inject a standard and observe the peak shape. If the peak is still broad or tailing, the issue lies within the instrument itself. If the peak is sharp, the problem is related to the column or the interaction with the column.
Q6: All my peaks, not just this compound, are tailing. What does this suggest?
The Scientific Rationale:
When all peaks in a chromatogram exhibit tailing, it typically points to a physical or systemic issue rather than a specific chemical interaction affecting only one analyte.[18] The most likely causes are:
-
Column Void or Bed Deformation: A physical disruption at the head of the column will affect every compound that passes through it.[7][8]
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path.[8] This is often accompanied by an increase in backpressure.
-
Sample Overload (Volume or Mass): Injecting too large a volume of a strong solvent relative to the mobile phase can cause peak distortion.[8][21] Similarly, injecting too high a concentration of the analyte (mass overload) can saturate the stationary phase, leading to tailing.[7][8]
Troubleshooting Protocol:
-
Check for Column Void: Disconnect the column from the system and carefully inspect the inlet. A visible void or depression in the packing material at the head of the column indicates a physical problem, and the column should be replaced.[19]
-
Test for Mass Overload: Dilute your sample by a factor of 10 and re-inject it. If the peak shape improves and the tailing is reduced, you were likely overloading the column.[7][8]
-
Test for Volume Overload: Reduce the injection volume. If this improves the peak shape, the original injection volume was too large, or the injection solvent was too strong compared to the mobile phase.[8] Ideally, the sample should be dissolved in the mobile phase.[21]
By systematically working through these potential causes, you can effectively diagnose and resolve the issue of peak tailing in your this compound analysis, leading to more accurate and reliable results.
References
-
HPLC Troubleshooting Guide - Peak Tailing - CHROMacademy . [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs . [Link]
-
Peak Tailing in HPLC - Element Lab Solutions . [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders . [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex . [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com . [Link]
-
HPLC Troubleshooting Guide . [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Effects of metal ions (Cu2+, Fe2+ and Fe3+) on HPLC analysis of catechins - ResearchGate . [Link]
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules . [Link]
-
A Comprehensive Guide to Selecting HPLC Columns - Labtech . [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II . [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation . [Link]
-
A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC - NIH . [Link]
-
A Comprehensive Guide to Selecting HPLC Columns - uHPLCs . [Link]
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography . [Link]
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
-
Unravelling the effects of complexation of transition metal ions on the hydroxylation of catechol over the whole pH region - PubMed . [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek . [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news . [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex . [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today . [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International . [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci . [Link]
-
The metal ions–catechol interactions. a) The preparation of PEGylated Mn² - ResearchGate . [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube . [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI . [Link]
Sources
- 1. chromacademy.com [chromacademy.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. labcompare.com [labcompare.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. Unravelling the effects of complexation of transition metal ions on the hydroxylation of catechol over the whole pH region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. youtube.com [youtube.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. chromtech.com [chromtech.com]
- 21. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Optimizing pH for Pyrocatechol Extraction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the extraction of pyrocatechol from aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and reproducibility of their separation protocols. Here, we will delve into the fundamental principles, provide step-by-step experimental guidance, and troubleshoot common issues encountered in the lab.
Frequently Asked Questions (FAQs): The Core Principles
This section addresses foundational questions regarding the chemistry of this compound and the critical role of pH in its liquid-liquid extraction.
Q1: What is this compound and why is its extraction important?
This compound, also known as catechol or 1,2-dihydroxybenzene, is an organic compound with the molecular formula C₆H₄(OH)₂.[1] It is a key precursor and metabolite in various biological and industrial processes, including the synthesis of pesticides, flavors, and fragrances.[1] Its efficient extraction from aqueous matrices is crucial for analytical quantification in environmental and biological samples, for purification in synthetic chemistry, and during the development of pharmaceuticals.
Q2: What are the pKa values of this compound?
This compound is a weak diprotic acid due to its two hydroxyl groups. The first acid dissociation constant (pKa₁) is approximately 9.45 .[2] This value is critical because it dictates the pH at which the molecule begins to lose a proton and become ionized. The second pKa is significantly higher and less relevant for typical extraction conditions.
Q3: Why is pH the most critical parameter for this compound extraction?
The pH of the aqueous solution directly controls the ionization state of this compound. The fundamental principle of liquid-liquid extraction is based on the differential solubility of a compound in two immiscible liquids (typically water and an organic solvent).[3]
-
At pH << pKa₁ (e.g., pH < 7.5): this compound exists predominantly in its neutral, un-ionized form (C₆H₄(OH)₂). This form is significantly more soluble in organic solvents than in water.
-
At pH >> pKa₁ (e.g., pH > 11.5): this compound is deprotonated, existing as the monoanionic catecholate (C₆H₄(OH)O⁻). This charged species is highly soluble in water and poorly soluble in most organic solvents.
Therefore, to extract this compound from an aqueous phase into an organic solvent, the pH must be adjusted to a level substantially below its first pKa to ensure it remains in its neutral, extractable form.[4][5]
Q4: How does the distribution coefficient (D) relate to pH?
The distribution coefficient (D) is the effective measure of a compound's partitioning at a specific pH, considering both its ionized and un-ionized forms.[3] It is defined as the ratio of the total concentration of the compound in the organic phase to its total concentration in the aqueous phase. For an acidic compound like this compound, the relationship is governed by its partition coefficient (P) and pKa. The partition coefficient (P or K_ow) represents the partitioning of only the neutral species.[3] As the pH of the aqueous phase increases towards and beyond the pKa, the distribution coefficient (D) dramatically decreases because a larger fraction of the this compound is converted to its water-soluble anionic form, which does not partition into the organic phase.[4]
Troubleshooting Guide: Common Extraction Issues
This section provides solutions to specific problems you might encounter during your experiments.
Q1: My recovery of this compound is consistently low. Could pH be the problem?
Answer: Yes, this is the most common cause of poor recovery. If the pH of your aqueous sample is too high (i.e., close to or above 9), a significant portion of the this compound will be in its ionized, water-soluble form and will not transfer to the organic solvent.
Troubleshooting Steps:
-
Measure the pH: Before extraction, measure the pH of your aqueous sample.
-
Acidify the Sample: Adjust the pH to be at least 2-3 units below the first pKa (9.45). A target pH between 2.0 and 5.0 is generally very effective and ensures that over 99.99% of the this compound is in its neutral, extractable form. Acidification can be achieved by the dropwise addition of a strong acid like HCl or H₂SO₄.[6]
-
Verify Stability: While acidic conditions favor extraction, ensure this compound is stable at the chosen pH. Studies have shown that catechols are generally stable under moderately acidic conditions.[7]
Q2: I'm observing a stable emulsion at the interface between the aqueous and organic layers. How can I resolve this?
Answer: Emulsion formation can be influenced by pH, especially if the aqueous phase contains surfactants or proteins. While pH is one factor, mechanical agitation is also key.
Troubleshooting Steps:
-
Optimize pH: Ensure the pH is appropriately acidic as described above. Extreme pH values can sometimes contribute to emulsions.
-
Reduce Agitation: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel.
-
"Salting Out": Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help break the emulsion and often improves the partitioning of the analyte into the organic phase.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
Q3: Which organic solvent should I choose for this compound extraction?
Answer: The choice of solvent is critical and depends on several factors: high solubility for this compound, immiscibility with water, a low boiling point for easy removal, safety, and cost.[8]
Solvent Comparison Table
| Solvent | Polarity | Boiling Point (°C) | Key Advantages | Considerations |
| Methyl Isobutyl Ketone (MIBK) | Medium | 117 | High distribution coefficients for phenols.[9] | Moderate water solubility. |
| Ethyl Acetate | Medium | 77 | Good solvency, easily evaporated. | Can hydrolyze at extreme pH. |
| Toluene | Nonpolar | 111 | Low water miscibility.[10] | Higher boiling point, lower polarity. |
| 1-Octanol | Medium | 195 | Standard for determining K_ow values.[3] | High boiling point makes removal difficult. |
| Diisopropyl Ether (DIPE) | Low | 68 | Low boiling point. | Can form explosive peroxides.[9] |
For general laboratory use, Ethyl Acetate and MIBK are excellent starting points due to their balance of properties.
Experimental Protocol: pH Optimization for this compound Extraction
This protocol provides a framework for systematically determining the optimal pH for extracting this compound using a liquid-liquid extraction (LLE) procedure.
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 1000 mg/L stock solution of this compound in deionized water.
-
pH Buffers: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) or use 0.1 M HCl and 0.1 M NaOH for pH adjustments.
-
Organic Solvent: Choose a suitable solvent such as ethyl acetate.
-
Analytical Standards: Prepare a series of this compound standards in the chosen organic solvent for calibration.
2. pH Screening Workflow:
-
Aliquot 10 mL of the aqueous this compound stock solution into several glass vials.
-
Adjust the pH of each vial to a different value across a wide range (e.g., pH 2, 4, 6, 7, 8, 10). Use a calibrated pH meter for accuracy.
-
Transfer each pH-adjusted aqueous sample to a separate 50 mL separatory funnel.
-
Add 10 mL of the organic solvent (e.g., ethyl acetate) to each funnel.
-
Gently invert the funnels for 2 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely (approx. 5-10 minutes).
-
Carefully drain the lower aqueous layer.
-
Collect the upper organic layer, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.
3. Analysis:
-
Analyze the this compound concentration in each organic extract using a suitable analytical method like HPLC-UV or GC-FID.[11][12]
-
Quantify the concentration using the previously prepared calibration curve.
-
Calculate the extraction efficiency (%) for each pH point: (Concentration in organic phase / Initial concentration in aqueous phase) * 100.
4. Data Interpretation: Plot the extraction efficiency (%) against the pH. The resulting graph should show low efficiency at high pH, with efficiency increasing dramatically as the pH is lowered, eventually reaching a plateau at an acidic pH. The optimal pH is the value where this plateau begins.
Expected Distribution of this compound Species by pH
| pH | % Neutral Form (Extractable) | % Anionic Form (Non-Extractable) | Expected Extraction Efficiency |
| 2.0 | ~100% | ~0% | Very High |
| 4.0 | ~100% | ~0% | Very High |
| 6.0 | ~100% | ~0% | Very High |
| 8.0 | ~96.6% | ~3.4% | High |
| 9.0 | ~74.3% | ~25.7% | Moderate |
| 9.45 (pKa) | 50.0% | 50.0% | Low-Moderate |
| 10.0 | ~22.2% | ~77.8% | Low |
| 11.0 | ~2.7% | ~97.3% | Very Low |
| Calculations based on the Henderson-Hasselbalch equation with pKa = 9.45. |
Visual Workflow for pH Optimization
The following diagram outlines the logical steps for optimizing your this compound extraction protocol.
Caption: Workflow for optimizing pH in this compound extraction.
References
- Benchchem. (n.d.). A Comparative Guide to the Analytical Validation of this compound Sulfate Determination.
- Patel, R., & Desai, C. (2022). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Catechol. PubChem.
- Occupational Safety and Health Administration. (n.d.). Catechol (this compound). OSHA Method PV2014.
- Aljeboree, A. M. (2021). Spectrophotometric Assessment of this compound Drug Employing Oxidative Coupling Reaction with 4-amino antipyrine as a Model of Pharmaceutical Compounds. International Journal of Pharmaceutical and Life Sciences, 1(1).
- Journal of Chromatographic Science. (n.d.). Determination of Phenolic Compounds in Wastewater by Liquid-Phase Microextraction Coupled with Gas Chromatography.
- Ulanova, T. S., et al. (2023). Quantitative determination of phenol and this compound in the whole blood by high performance liquid chromatography. Hygiene and Sanitation, 102(6).
- Greminger, D. C., & King, C. J. (1982). Solvent extraction of phenols from water. SciSpace.
- Sas, O. G., et al. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Molecules, 28(24), 8045.
- Pattayeva, Z. S., & Mamatkulov, N. N. (2024). METHOD FOR MASS CONCENTRATION DETERMINATION OF PHENOL AND this compound IN BLOOD USING HIGH- PERFORMANCE LIQUID CHROMATOGRAPHY. E-Conference Series.
- Moradi, S., et al. (2024). Removal of this compound from Aqueous Solution Using Activated Carbon Coated with Aluminum Nanoparticles by a Green Method. Brieflands.
- Wasewar, K. L., et al. (2009). Liquid–liquid extraction of phenol from simulated sebacic acid wastewater. Journal of Scientific & Industrial Research, 68, 823-827.
- Antonovich, V. P., et al. (1989). Study of solvent extraction of niobium complexes with this compound derivatives and basic dyes. Zhurnal Analiticheskoi Khimii, 44(1).
- Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
- Applied Separations. (n.d.). Solid Phase Extraction Selection Guide and Procedures.
- Jinan Future chemical Co.,Ltd. (n.d.). This compound.
- Iglesias-Carres, L., et al. (2019). Optimization of extraction methods for characterization of phenolic compounds in apricot fruit (Prunus armeniaca). ResearchGate.
- Guidechem. (n.d.). This compound 120-80-9 wiki.
- Wikipedia. (n.d.). Catechol.
- PharmaFactz. (n.d.). Partition and distribution coefficients.
- Merck Millipore. (n.d.). This compound CAS 120-80-9.
- Google Patents. (n.d.). CN103387563A - Preparation method for catechol violet.
- Bruce, L. J., & Daugulis, A. J. (1991). Solvent selection strategies for extractive biocatalysis. Biotechnology Progress, 7(2), 116-124.
- Ni, N., et al. (2002). Independence of the product of solubility and distribution coefficient of pH. Pharmaceutical Research, 19(12), 1862-1866.
- Wikipedia. (n.d.). Partition coefficient.
- Kim, J., et al. (2022). Polyphenol-Hydroxylating Tyrosinase Activity under Acidic pH Enables Efficient Synthesis of Plant Catechols and Gallols. International Journal of Molecular Sciences, 23(19), 11883.
- El-Haddadi, A., et al. (2023). Extractive optimization of antioxidants and phenolic compounds from Anacyclus pyrethrum. Journal of Applied Biosciences, 180, 18011-18022.
- Ni, N., et al. (2002). Independence of the Product of Solubility and Distribution Coefficient of pH. Pharmaceutical Research, 19, 1862-6.
- Sen, S. K., et al. (2022). Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark. Processes, 10(9), 1856.
- Chemistry LibreTexts. (2022). 3.4: Partitioning and Partitioning Constants.
Sources
- 1. Catechol - Wikipedia [en.wikipedia.org]
- 2. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Partition coefficient - Wikipedia [en.wikipedia.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. hydrometaltech.com [hydrometaltech.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. osha.gov [osha.gov]
Technical Support Center: Managing Pyrocatechol Polymerization
This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the unwanted polymerization of pyrocatechol and its derivatives during chemical reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deep, mechanistic understanding coupled with field-proven strategies to ensure the success and reproducibility of your experiments.
Understanding the Core Problem: The Chemistry of this compound Polymerization
This compound (1,2-dihydroxybenzene) is a highly reactive molecule, prized for its role as a versatile building block in pharmaceuticals, polymers, and fine chemicals.[1] However, this reactivity is also the source of its primary challenge: a strong propensity for oxidative polymerization. This process is not spontaneous but is triggered by specific conditions, leading to the formation of colored, often insoluble, polymeric materials that can contaminate products and significantly reduce yields.
The polymerization cascade is initiated by the oxidation of the catechol moiety into a highly reactive o-semiquinone radical, which is then further oxidized to o-quinone.[2][3] These quinone species are electrophilic and can undergo subsequent Michael additions and condensation reactions with other catechol or quinone molecules, leading to complex, high-molecular-weight polymers.[4] The primary drivers of this initial oxidation step are:
-
Oxygen: In the presence of molecular oxygen, this compound can undergo autoxidation, a process that generates superoxide radicals and initiates the polymerization chain reaction.[3][5][6] This is often the main culprit in unwanted side reactions.
-
pH: The rate of autoxidation is highly pH-dependent. Basic conditions (pH > 7) dramatically accelerate oxidation by facilitating the deprotonation of the phenolic hydroxyl groups, making the molecule far more susceptible to oxidation.[2][7][8]
-
Metal Ions: Trace amounts of metal ions, particularly transition metals like iron (Fe³⁺) and copper (Cu²⁺), can act as potent catalysts for catechol oxidation.[7][9][10]
Understanding these three factors—oxygen, pH, and metal contamination—is the foundation for diagnosing and preventing polymerization.
Visualizing the Polymerization Pathway
The following diagram illustrates the oxidative pathway from this compound to the initial stages of polymerization. Controlling the initial oxidation step is the most effective strategy for prevention.
Caption: Oxidative polymerization pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: Why did my clear this compound solution turn brown/black upon adding a base? A1: This is a classic sign of rapid autoxidation.[10] Basic conditions deprotonate the hydroxyl groups of this compound, making it extremely sensitive to oxidation by dissolved oxygen in your solvent. The dark color is from the formation of highly conjugated quinone and polycatechol structures.[4]
Q2: I'm using a this compound-containing monomer. Why is my polymerization initiated by AIBN or another radical initiator failing or giving low molecular weight polymer? A2: The this compound moiety itself can act as a radical scavenger and inhibit free-radical polymerization.[4][11] The phenolic protons can be abstracted by the propagating radical chain, effectively terminating its growth. This results in premature termination and, consequently, low molecular weight polymers or complete inhibition of the reaction.
Q3: Can I store this compound solutions for later use? A3: It is strongly discouraged. This compound is sensitive to air and light.[12] Solutions, especially in non-degassed solvents or at neutral to alkaline pH, will oxidize over time. For best results, always prepare this compound solutions fresh immediately before use. If storage is absolutely necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored container, and kept in a cool, dark place.[13][14]
Q4: My reaction seems to work, but I get a significant amount of insoluble black precipitate during workup. What is it? A4: The black precipitate is almost certainly a polycatechol byproduct. This indicates that even if your main reaction proceeded, a competing polymerization side reaction was also occurring. This can be triggered by exposure to air during the reaction or workup, or by quenching with a basic aqueous solution.
Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This guide provides a systematic approach to identifying and resolving common issues encountered during reactions involving this compound.
Issue 1: Reaction Discoloration (Yellow → Brown → Black)
-
Observation: The reaction mixture darkens significantly upon addition of reagents or over the course of the reaction.
-
Primary Cause: Oxidation of this compound.[10]
-
Troubleshooting Workflow:
Sources
- 1. Catechol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catechol oxidation: considerations in the design of wet adhesive materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. This compound [chemeurope.com]
- 11. nbinno.com [nbinno.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. pentachemicals.eu [pentachemicals.eu]
how to remove pyrocatechol impurities from a reaction mixture
Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter pyrocatechol (also known as catechol or 1,2-dihydroxybenzene) as a persistent impurity in their reaction mixtures. As a highly polar, water-soluble, and reactive compound, this compound can interfere with downstream applications, compromise product purity, and present significant safety hazards.
This document provides in-depth, field-proven troubleshooting guides and frequently asked questions to help you design an effective purification strategy. The methodologies described are grounded in chemical principles to ensure you not only follow a protocol but also understand the causality behind each step.
Critical Safety Advisory
Before proceeding with any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound.
-
Hazards: this compound is toxic if swallowed or in contact with skin, causes severe skin and eye irritation/damage, is suspected of causing genetic defects, and may cause cancer.[1][2][3] It is also air and light-sensitive, which can lead to the formation of colored oxidation products (like benzoquinones).[4][5]
-
Required Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[2][6]
Troubleshooting Guide: Experimental Scenarios
This section addresses specific purification challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
Q1: My organic reaction product is contaminated with a large amount of this compound. What is the most effective method for bulk removal?
Answer: For significant contamination in an organic phase, Liquid-Liquid Extraction (LLE) is the most efficient and scalable initial purification step. The strategy hinges on exploiting the acidic nature of this compound's hydroxyl groups (pKa ≈ 9.85)[4]. By washing the organic layer with a basic aqueous solution, you can deprotonate the this compound, forming its corresponding phenoxide salt. This salt has vastly increased water solubility, causing it to partition almost exclusively into the aqueous phase, leaving your likely less-acidic or neutral organic product behind.
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
Initial Wash (Optional but Recommended): Perform a preliminary wash with deionized water to remove any highly water-soluble byproducts.
-
Basic Extraction: Transfer the organic phase to a separatory funnel and add an equal volume of a cold, dilute basic solution (e.g., 5% NaOH, 5% NaHCO₃, or 1M K₂CO₃).
-
Causality: Sodium bicarbonate is a milder base and is often sufficient, minimizing the risk of base-catalyzed degradation of your target compound. A stronger base like NaOH ensures complete deprotonation of this compound.
-
-
Mixing: Stopper the funnel and invert it gently several times to mix the phases, periodically venting to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of emulsions.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the this compound salt.
-
Repeat: Repeat the basic wash (Steps 3-5) one or two more times to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with brine (saturated NaCl solution).
-
Causality: The brine wash helps to break up any minor emulsions and removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo to recover your purified product.
Caption: Workflow for removing this compound via basic LLE.
Q2: After bulk extraction, trace amounts of this compound remain. How can I achieve high purity for analytical or final drug substance purposes?
Answer: For removing trace impurities and achieving high purity, Column Chromatography is the gold standard.[7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel for polar compounds like this compound) and their solubility in a mobile phase. Since this compound is quite polar due to its two hydroxyl groups, it will adsorb strongly to silica gel. You can elute your less polar target compound first, leaving the this compound impurity stuck to the top of the column.
Before running a column, always develop a separation method using Thin-Layer Chromatography (TLC). Aim for a solvent system where your product has an Rf value of ~0.3-0.4 and the this compound spot remains at or near the baseline (Rf ≈ 0).
| Solvent System (v/v) | Polarity | Typical Application |
| 20-40% Ethyl Acetate in Hexanes | Low to Medium | For non-polar to moderately polar target compounds. |
| 5-10% Methanol in Dichloromethane | Medium to High | For polar target compounds. |
| 100% Dichloromethane | Low | For very non-polar target compounds. |
-
Column Packing: Pack a glass column with silica gel slurried in your chosen initial mobile phase (a low-polarity solvent like hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Causality: Dry loading prevents solvent from the sample vial from disrupting the top of the column bed, leading to much sharper bands and better separation.
-
-
Elution: Begin eluting the column with your starting mobile phase.
-
Gradient (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate). This will move your target compound down the column at a reasonable rate while ensuring the more polar this compound remains adsorbed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General workflow for purification by column chromatography.
Q3: My target compound is also a polar phenol, making chromatographic separation from this compound very difficult. What is an alternative high-purity technique?
Answer: When the polarities of your product and the this compound impurity are too similar for effective chromatographic separation, Recrystallization can be an excellent alternative.[8][9] This technique relies on differences in solubility between your compound and the impurity in a given solvent at different temperatures. The goal is to find a solvent system where your target compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while this compound remains soluble at all temperatures.
A notable patent describes the purification of this compound itself by crystallization from water, highlighting its high solubility in hot water (98.2 g/100 g solution at 100°C) and significantly lower solubility at colder temperatures (crystallization initiated by cooling to 0-20°C).[10][11] You can leverage this property. If your compound is less soluble than this compound in a particular solvent, you can induce your product to crystallize, leaving the this compound impurity behind in the mother liquor.
-
Solvent Screening: The crucial first step is finding the right solvent. Test small amounts of your impure solid in various solvents (e.g., water, toluene, ethanol/water mixtures, ethyl acetate/hexanes mixtures). The ideal solvent will:
-
Poorly dissolve your product at room temperature.
-
Completely dissolve your product and the this compound impurity upon heating.
-
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until the solid just dissolves, creating a saturated solution. Add solvent dropwise until everything is in solution.
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.
-
Causality: As the solution cools, the solubility of your target compound decreases, reaching a point of supersaturation that initiates crystal formation. The this compound, being still soluble, remains in the solution (mother liquor).
-
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of your crystallized product.
-
Isolation: Collect the pure crystals by vacuum filtration (using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the this compound impurity.
-
Drying: Dry the crystals in a vacuum oven.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence purification strategies?
Answer: Understanding this compound's properties is key to exploiting them for its removal.
| Property | Value / Description | Implication for Purification |
| Appearance | White crystalline solid, oxidizes to brown/dark colors on exposure to air/light.[4][12] | Discoloration of your product may indicate this compound contamination. Perform purifications promptly. |
| Molar Mass | 110.11 g/mol [12] | Relatively low molecular weight. |
| Melting Point | 105 °C[5] | Solid at room temperature. |
| Boiling Point | 245.5 °C[5] | Not easily removed by simple evaporation unless the target product is extremely non-volatile. |
| Solubility in Water | High (43 g/100 mL)[5] | Can be readily extracted into an aqueous phase from less polar organic solvents. |
| Solubility in Organics | Soluble in polar organic solvents (ethanol, methanol) and some aromatic solvents (toluene, benzene).[4][12] | Choice of recrystallization or chromatography solvent is critical to ensure differential solubility. |
| Acidity (pKa) | ~9.85[4] | Can be converted to a highly water-soluble salt with a basic wash, which is the cornerstone of LLE. |
| Reactivity | Acts as a chelating agent with metals; easily oxidized.[5] | Avoid incompatible reagents. This property could potentially be used for selective scavenging. |
Q2: How can I confirm the complete removal of this compound from my sample?
Answer: Verifying the absence of this compound requires sensitive analytical techniques capable of detecting trace residues.[13] The choice of method depends on the required detection limits and the nature of your final product.
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods.[14] A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol mobile phase can effectively separate this compound from many compounds. Detection can be achieved using a UV detector (this compound absorbs around 274 nm)[4] or a more selective fluorimetric detector.[14][15]
-
Gas Chromatography (GC): If your target compound is volatile and thermally stable, GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is an excellent choice.[16][17] Derivatization may be necessary to improve the volatility of highly polar analytes.
-
Mass Spectrometry (MS): When coupled with either LC or GC, MS provides unparalleled sensitivity and specificity, allowing for confident identification and quantification of impurities at very low levels (ppm or ppb).[13]
Q3: Are there methods to chemically "scavenge" this compound instead of using physical separation?
Answer: Yes, chemical scavenging is an advanced strategy that can be highly effective. This involves adding a reagent that selectively reacts with the impurity, converting it into a new substance that is easily separated (e.g., by precipitation or extraction).
-
Boronic Acid Resins: this compound, as a 1,2-diol, can reversibly form a stable five-membered cyclic boronate ester with boronic acids. You can use a polymer-supported boronic acid resin (a "scavenger resin"). By passing your reaction mixture through a cartridge containing this resin, the this compound will be covalently captured. Your desired product washes through, and the captured this compound is removed with the solid-phase resin.
-
Metal Chelation: this compound readily chelates with certain metal ions.[5] While less common, it might be possible to introduce a metal salt that selectively precipitates with this compound, although this risks introducing metallic impurities into your product.
These methods are highly specific and can be advantageous when physical separation methods fail.[18] However, they require careful selection to ensure the scavenger does not react with your target compound.
References
-
Penta Chemicals. (2024, April 18). This compound - SAFETY DATA SHEET. Retrieved from [Link]
-
Acros Organics. (2004, November 15). Material Safety Data Sheet: this compound, 98% (Titr.). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
- Google Patents. (n.d.). US20110064950A1 - Method for preparing purified this compound.
-
Carl ROTH. (n.d.). Safety Data Sheet: this compound violet. Retrieved from [Link]
- Google Patents. (n.d.). WO2009077556A1 - Method for preparing purified this compound.
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
Kamarehie, B., Jafari, A., Azimi, F., Rashidipour, M., & Sepahvand, A. (2024). Removal of this compound from Aqueous Solution Using Activated Carbon Coated with Aluminum Nanoparticles by a Green Method. Health Scope, 13(2), e144472. Retrieved from [Link]
-
chemeurope.com. (n.d.). This compound. Retrieved from [Link]
-
Ulanova, T. S., et al. (2023). Quantitative determination of phenol and this compound in the whole blood by high performance liquid chromatography. Hygiene and Sanitation, 102(5), 454-460. Retrieved from [Link]
-
ACS Publications. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2016). Extraction of Guaiacol from Model Pyrolytic Sugar Stream with Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (2021). This compound violet impregnated magnetic graphene oxide for magnetic solid phase microextraction of copper in water, black tea and diet supplements. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
E-Conference Series. (2024, March 19). METHOD FOR MASS CONCENTRATION DETERMINATION OF PHENOL AND this compound IN BLOOD USING HIGH- PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Tox Lab. (n.d.). Residue Analysis: A Comprehensive Overview. Retrieved from [Link]
-
ResearchGate. (2021). investigation of the degradation of this compound and pyrogallol using the laser-supported ultrasonic method. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
-
Jordi Labs. (n.d.). Choosing which analytical techniques to use for residue analysis. Retrieved from [Link]
-
OSHA. (1992, August). Catechol (this compound). Retrieved from [Link]
-
Column Chromatography. (n.d.). Separation of Resorcinol Catechol. Retrieved from [Link]
-
PMC - NIH. (2023, March 30). Development of Analytical Methods to Analyze Pesticide Residues. Retrieved from [Link]
- Google Patents. (n.d.). US5679223A - Method for separating and purifying catechol mixtures.
-
Organic Syntheses. (n.d.). Catechol. Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. This compound [chemeurope.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. longdom.org [longdom.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. mt.com [mt.com]
- 10. US20110064950A1 - Method for preparing purified this compound - Google Patents [patents.google.com]
- 11. WO2009077556A1 - Method for preparing purified this compound - Google Patents [patents.google.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Residue Analysis: A Comprehensive Overview - Tox Lab [toxlab.co]
- 14. Quantitative determination of phenol and this compound in the whole blood by high performance liquid chromatography | Ulanova | Hygiene and Sanitation [rjhas.ru]
- 15. econferenceseries.com [econferenceseries.com]
- 16. osha.gov [osha.gov]
- 17. jordilabs.com [jordilabs.com]
- 18. silicycle.com [silicycle.com]
Pyrocatechol Technical Support Center: Best Practices for Handling and Storage to Prevent Degradation
Welcome to the Pyrocatechol Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in your experiments. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work. This compound's high reactivity and susceptibility to degradation can be a significant source of experimental variability. This guide provides troubleshooting solutions and best practices to mitigate these challenges.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems you may encounter when working with this compound and its solutions.
Question: My solid this compound has turned tan/brown. What happened and is it still usable?
Answer: The discoloration of solid this compound from its natural colorless or white state to tan or brown is a clear indicator of degradation.[1][2] This occurs due to oxidation upon exposure to air (oxygen) and light.[1][3][4][5] The primary degradation products are quinones, which are colored compounds.
-
Causality: this compound has two adjacent hydroxyl groups on a benzene ring, making it highly susceptible to oxidation. Oxygen in the air acts as an oxidizing agent, and this process is often accelerated by light, which provides the activation energy for the reaction.
-
Usability: The usability of discolored this compound depends entirely on the sensitivity of your application.
-
For non-critical applications , such as some organic syntheses where it is used in excess or subsequent purification steps will remove impurities, lightly discolored this compound might be acceptable.
-
For sensitive applications , including analytical standards, cell culture experiments, or kinetic studies, using discolored this compound is strongly discouraged. The presence of quinones and other degradation byproducts can lead to spurious results, altered biological activity, and a lack of reproducibility. For these applications, it is crucial to use fresh, pure this compound.
-
Question: I prepared a clear this compound solution, but it turned pink/brown/black within minutes to hours. Why did this happen?
Answer: This rapid discoloration is a classic sign of this compound auto-oxidation in solution.[6][7] The rate of this degradation is significantly faster in solution than in the solid state and is influenced by several factors:
-
Dissolved Oxygen: The presence of dissolved oxygen in the solvent is the primary culprit. Standard laboratory solvents prepared under ambient conditions contain enough dissolved oxygen to initiate oxidation.
-
pH of the Solution: The rate of auto-oxidation is highly pH-dependent. In neutral and particularly in alkaline (basic) solutions, the hydroxyl groups of this compound are deprotonated, making the molecule far more susceptible to oxidation.[2][7]
-
Presence of Metal Ions: Trace amounts of transition metal ions (e.g., iron, copper) in your solvent or on your glassware can act as catalysts, dramatically accelerating the oxidation rate.[7]
-
Light Exposure: Just as with solid this compound, exposure to light, especially UV light, will accelerate the degradation of solutions.[4][5]
Question: Can I salvage a discolored this compound solution for my experiment?
Answer: No, it is not recommended to use a discolored solution for any quantitative or sensitive scientific application. The color change indicates that a portion of the this compound has converted to o-benzoquinone and other polymeric byproducts. Using this solution would introduce significant uncertainty into your experiment:
-
Inaccurate Concentration: The actual concentration of active this compound will be lower than what you initially prepared.
-
Interfering Species: The degradation products are electrochemically active and can interfere with assays, react with your target molecules, or exhibit unexpected biological effects, confounding your results.[6]
The best practice is to always discard discolored solutions and prepare a fresh batch immediately before use, following the protocols outlined below.
Frequently Asked Questions (FAQs): Handling & Storage
This section provides answers to common questions about the best practices for storing and handling this compound to maintain its integrity.
Question: What are the ideal long-term storage conditions for solid this compound?
Answer: To ensure the long-term stability of solid this compound, it is critical to protect it from the key drivers of degradation: air, light, and moisture. The following conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3] This displaces the oxygen required for oxidation. If an inert atmosphere is not available, ensure the container is tightly sealed immediately after each use to minimize air exposure.
-
Container: Use a tightly sealed, opaque container (e.g., an amber glass bottle) to protect the compound from light.[1]
-
Temperature: Store in a cool, dry place.[3][8] Recommended storage temperatures are often between 15–25°C, but always check the manufacturer's specific recommendations.[8][9] Avoid areas with high humidity, as this compound is slightly hygroscopic.
-
Location: Store in a well-ventilated area away from incompatible materials, especially strong oxidizing agents and bases.[1][4][10]
Question: How should I prepare a this compound stock solution to maximize its stability?
Answer: The key to a stable solution is the meticulous removal of oxygen and avoidance of catalytic contaminants. A detailed protocol is provided in the "Experimental Protocols" section below. The core principles are:
-
Use High-Purity Solvent: Start with deionized, distilled, or HPLC-grade water or another appropriate solvent.
-
Degas the Solvent: Before adding this compound, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Use Acid-Washed Glassware: To eliminate trace metal ions that can catalyze oxidation, use glassware that has been washed with an acid (e.g., 1 M HCl) and then thoroughly rinsed with high-purity water.[7]
-
Control pH: If compatible with your experimental design, preparing the solution in a slightly acidic buffer (e.g., pH 4-6) can inhibit the deprotonation of this compound's hydroxyl groups and slow oxidation.[7]
-
Prepare Fresh: The most reliable practice is to prepare the solution immediately before it is needed.
Question: For how long can I store a this compound stock solution?
Answer: Even when prepared under optimal conditions, this compound solutions have a limited shelf life. Storage recommendations vary based on temperature:
| Storage Condition | Recommended Duration | Atmosphere |
| -80°C | Up to 6 months | Under Nitrogen/Argon |
| -20°C | Up to 1 month | Under Nitrogen/Argon |
| 4°C | A few days | Under Nitrogen/Argon |
| Room Temperature | Not recommended; prepare fresh daily | N/A |
Data adapted from general laboratory best practices for oxygen-sensitive compounds.[7]
For optimal results, prepare only the amount of solution needed for a single experiment. If storage is necessary, dispense the freshly made stock solution into single-use aliquots, flush the headspace of each vial with inert gas, seal tightly, and freeze immediately.
Data & Protocols
Summary of this compound Storage Recommendations
| Parameter | Solid this compound | This compound Solutions |
| Temperature | 15-25°C (or as per manufacturer)[8][9] | -20°C to -80°C for storage; 4°C for short-term use[7][11] |
| Atmosphere | Inert gas (Argon or Nitrogen) preferred[3] | Prepare with degassed solvent; store under inert gas[7] |
| Container | Tightly sealed, opaque (amber) glass[1] | Tightly sealed, opaque (amber) glass or protected from light |
| pH | N/A | Slightly acidic (pH 4-6) if possible[7] |
| Incompatibilities | Oxidizing agents, bases, acid chlorides[4] | Alkaline buffers, oxidizing agents, metal ions[4][7] |
Experimental Protocol: Preparation of a Stabilized this compound Stock Solution
This protocol details the steps for preparing a 100 mM aqueous stock solution of this compound with enhanced stability.
Materials:
-
This compound (high purity, colorless crystals)
-
High-purity, deionized water (18 MΩ·cm)
-
Argon or Nitrogen gas with a regulator and sparging tube
-
Acid-washed volumetric flask and other necessary glassware
-
Magnetic stirrer and stir bar
-
Airtight, amber glass storage vials
Methodology:
-
Prepare Glassware: Ensure all glassware is thoroughly cleaned, rinsed with an acid solution (e.g., 1 M HCl), and then rinsed multiple times with high-purity water to remove any trace metal contaminants. Dry completely.
-
Degas the Solvent: Pour approximately 90% of the final required volume of high-purity water into the volumetric flask. Insert the gas sparging tube, ensuring the tip is below the water surface. Bubble argon or nitrogen gas through the water for at least 20 minutes while stirring gently. This will remove dissolved oxygen.
-
Weigh this compound: While the solvent is degassing, accurately weigh the required amount of solid this compound on a clean weighing boat. Perform this step quickly to minimize air exposure.
-
Dissolve this compound: Once degassing is complete, remove the sparging tube and immediately add the weighed this compound to the water. Seal the flask and stir until the solid is completely dissolved.
-
Final Volume Adjustment: Add degassed water to bring the solution to the final volume mark on the volumetric flask. Invert the flask several times to ensure homogeneity.
-
Aliquot and Store: Working quickly, dispense the stock solution into single-use amber vials. Before sealing each vial, flush the headspace with argon or nitrogen gas for 5-10 seconds to create an inert atmosphere. Seal tightly and immediately place in -20°C or -80°C storage.
Visualizing Degradation
This compound Oxidation Pathway
The primary degradation pathway for this compound is its oxidation to o-benzoquinone. This reaction is responsible for the initial color change and the formation of more complex degradation products.
Caption: The oxidation of colorless this compound to colored o-benzoquinone.
References
- Penta Chemicals. (2024, April 18).
- CDH Fine Chemical.
- Apollo Scientific. (2022, September 16).
- Fisher Scientific.
- Sigma-Aldrich. (2025, May 6).
- ResearchGate. (2025, August 7). Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals | Request PDF.
- Spectrum Chemical. (2019, March 25).
- Silver Fern Chemical Inc.
- Guidechem. Why is this compound an important and potentially harmful chemical? - FAQ.
- ResearchGate. (2025, August 6). (PDF)
- Carl ROTH.
- Carl ROTH.
- ResearchGate. (2025, August 10). This compound and its derivatives as antioxidants and prooxidants | Request PDF.
- Loba Chemie.
- Fisher Scientific. (2004, November 15).
- ScienceLab.com.
- Guidechem.
- Astech Ireland.
- Museum of Fine Arts Boston. (2022, October 23).
- Brieflands. (2024, April 23). Removal of this compound from Aqueous Solution Using Activated Carbon Coated with Aluminum Nanoparticles by a Green Method.
- Fisher Scientific. (2009, September 26).
- Carl ROTH.
- Cosmetics Info.
- National Institutes of Health. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC.
- RSC Publishing. (2021, November 23).
- Sigma-Aldrich.
- Photrio.com Photography Forums. (2007, February 2).
- Google Patents.
- PrepChem.com.
- University of Alaska Fairbanks.
- ResearchGate.
- Human Metabolome Database.
- Benchchem.
- National Institutes of Health.
- ResearchGate. Biodegradation pathway of catechol through ortho and meta cleavage....
- Pharmacy 180.
- MDPI. Surface Property Evolution of Pigmented Chinese Lacquer Coatings During Mercury Lamp-Induced Photoaging.
- The Pharmaceutical Journal. (2010, October 9).
- ResearchGate. (2021, December 14).
- Google Patents.
Sources
- 1. Page loading... [guidechem.com]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. docs.gato.txst.edu [docs.gato.txst.edu]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. carlroth.com [carlroth.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. brieflands.com [brieflands.com]
Technical Support Center: Enhancing Pyrocatechol Detection Sensitivity
Welcome to the technical support center for pyrocatechol (catechol) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and significantly improve the sensitivity of this compound detection methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are not only sensitive but also robust and reliable.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is very low, close to the baseline noise. What is the first thing I should check?
A1: Initially, confirm the basics: ensure your standard solutions are freshly prepared and have not degraded. This compound can oxidize over time, diminishing the signal. Next, verify your instrument's performance (e.g., lamp intensity for spectrophotometers, electrode stability for electrochemical sensors). If these are in order, the issue likely lies with the method's intrinsic sensitivity, which this guide will help you address.
Q2: I'm seeing peaks at the expected retention time/potential for this compound in my blank samples. What could be the cause?
A2: This suggests contamination. Common sources include contaminated glassware, solvents, or reagents. For HPLC, check your mobile phase and system lines. For electrochemical methods, ensure your supporting electrolyte is pure and the electrode surface is thoroughly cleaned between runs. Always run a system blank to isolate the source of contamination.
Q3: How do I handle interference from isomers like hydroquinone and resorcinol?
A3: Isomer interference is a common challenge due to their similar structures and properties.
-
For HPLC: Method optimization is key. Adjusting the mobile phase composition, pH, or gradient profile can often resolve co-eluting peaks.[1][2] A highly selective column is also crucial.
-
For Electrochemical Methods: Modifying the electrode surface with materials that show specific catalytic activity towards this compound can enhance selectivity.[3][4][5] Additionally, fine-tuning the applied potential can sometimes isolate the this compound signal.
-
For Spectrophotometry: The choice of derivatizing agent and reaction pH is critical. Some reagents react selectively with the ortho-dihydroxy structure of this compound.[6][7]
Q4: What does "method validation" entail and why is it crucial for sensitive detection?
A4: Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[8][9][10] For sensitive detection, it's critical because it establishes and verifies key performance parameters like:
-
Limit of Detection (LOD): The lowest amount of analyte that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively measured with acceptable precision and accuracy.[11][12]
-
Linearity and Range: The concentration range over which the method gives a proportional response.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Accuracy and Precision: How close the results are to the true value and to each other, respectively.
Without proper validation, you cannot be confident that your low-level signals are real, accurate, or reproducible.[10]
Troubleshooting Guide: Electrochemical Methods
Electrochemical sensors offer high sensitivity for this compound detection, often reaching nanomolar levels.[3][13] However, achieving this requires a pristine electrode surface and optimized parameters.
Issue 1: Low Peak Current or Poor Sensitivity
Causality: The primary cause is often a slow electron transfer rate at the electrode surface or a low concentration of electroactive species at the interface. The bare electrode surface may not be effective at catalyzing the oxidation of this compound.[14][15]
Troubleshooting Steps:
-
Electrode Surface Modification: This is the most impactful strategy. Modifying the electrode surface with nanomaterials or polymers creates a higher surface area and introduces catalytic sites that lower the oxidation potential and enhance the peak current.[16][17][18]
-
Mechanism: Materials like metal oxides, conducting polymers, and carbon nanotubes facilitate faster electron transfer and can pre-concentrate this compound at the electrode surface.[18][19][20]
-
Action: Fabricate a modified electrode. A common approach is to use a glassy carbon or carbon paste electrode as a base and modify it with materials such as:
-
-
Optimize Supporting Electrolyte pH: The electrochemical behavior of this compound is pH-dependent.
-
Mechanism: The oxidation of this compound involves protons. The pH of the supporting electrolyte affects the protonation state of this compound and the kinetics of the electrode reaction.
-
Action: Perform cyclic voltammetry (CV) in a series of buffers with different pH values (e.g., from 5.0 to 8.0) to find the pH that yields the highest peak current. A pH around 7.0 is often optimal.[4]
-
-
Optimize Scan Rate (for CV) or Pulse Parameters (for DPV):
-
Mechanism: The scan rate affects whether the process is diffusion-controlled or adsorption-controlled. For Differential Pulse Voltammetry (DPV), parameters like pulse amplitude and width influence sensitivity.
-
Action: Vary the scan rate and plot peak current vs. the square root of the scan rate. A linear plot indicates a diffusion-controlled process. For DPV, systematically optimize pulse parameters to maximize the signal-to-noise ratio. DPV is generally more sensitive than CV for quantitative analysis.[17][18]
-
Issue 2: Poor Reproducibility or Fouling
Causality: The oxidation products of this compound can polymerize and adsorb onto the electrode surface, a phenomenon known as fouling. This passivates the electrode, leading to a decrease in signal in subsequent scans.[14]
Troubleshooting Steps:
-
Implement a Cleaning Step:
-
Mechanism: A cleaning step removes adsorbed products, reactivating the electrode surface.
-
Action: Between measurements, cycle the electrode potential in a blank supporting electrolyte solution until the baseline is stable. For severe fouling, mechanical polishing (e.g., with alumina slurry for GCEs) followed by sonication may be necessary.
-
-
Use Surface Modifiers that Resist Fouling:
Workflow for Developing a Sensitive Electrochemical Sensor
Below is a diagram illustrating the logical flow for creating and optimizing an electrochemical sensor for this compound.
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. Fabrication and evaluation of a sensitive electrochemical sensor based on double hydroxide in nickel–aluminum nanolayers for the quantification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly explicit electrochemical biosensor for catechol detection in real samples based on copper-polypyrrole - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07847C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ikev.org [ikev.org]
- 9. 7. Validation of analytical methods [eurachem.org]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. iosrphr.org [iosrphr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Electrochemical Polymerised Graphene Paste Electrode and Application to Catechol Sensing [openchemicalengineeringjournal.com]
- 17. Highly Selective and Sensitive Voltammetric Method for the Detection of Catechol in Tea and Water Samples Using Poly(gibberellic acid)-Modified Carbon Paste Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Electrochemical detection and quantification of catechol based on a simple and sensitive poly(riboflavin) modified carbon nanotube paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrocatechol and Hydroquinone as Reducing Agents for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that can significantly impact experimental outcomes. Among the benzenediols, pyrocatechol (catechol) and hydroquinone, as ortho and para isomers of dihydroxybenzene respectively, are frequently considered for their potent reducing capabilities. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and mechanistic insights, to empower you in making an informed selection for your specific application.
At a Glance: Structural and Physicochemical Distinctions
This compound and hydroquinone share the same molecular formula (C₆H₆O₂) but differ in the substitution pattern of their hydroxyl groups on the benzene ring. This seemingly subtle structural difference gives rise to distinct electrochemical properties and reactivities.
| Property | This compound (1,2-dihydroxybenzene) | Hydroquinone (1,4-dihydroxybenzene) |
| Structure | Hydroxyl groups in ortho position | Hydroxyl groups in para position |
| Appearance | Colorless to yellowish solid | White, crystalline solid |
| Molar Mass | 110.11 g/mol | 110.11 g/mol |
| Oxidation Product | o-benzoquinone | p-benzoquinone |
The Core of the Matter: A Head-to-Head Comparison of Reducing Strength
The efficacy of a reducing agent is fundamentally tied to its electron-donating ability. While both this compound and hydroquinone are effective reducing agents, their potencies can vary depending on the specific chemical environment and the assay used for evaluation.
Theoretical and Electrochemical Insights
From a theoretical standpoint, hydroquinone is often considered the more potent antioxidant of the two. This is attributed to its lower ionization potential, which suggests it can donate an electron more readily than this compound[1]. The para-disposition of the hydroxyl groups in hydroquinone allows for the formation of a more stable, conjugated p-benzoquinone upon oxidation.
Electrochemical studies provide quantitative support for these theoretical observations. The standard redox potential (E°) is a direct measure of a substance's tendency to be reduced or oxidized. A more negative or less positive redox potential indicates a stronger reducing agent.
Table 1: Redox Potentials of this compound and Hydroquinone
| Compound | Redox Potential (E°) vs. SHE | pH and Conditions | Reference(s) |
| This compound | +795 mV | pH not specified | [2] |
| Hydroquinone | +714 mV | pH 7.0 |
Note: Redox potentials can be highly dependent on pH and experimental conditions. The values presented are for comparative purposes.
The lower redox potential of hydroquinone in a neutral environment suggests it is a more powerful reducing agent than this compound under these conditions.
Performance in Standard Antioxidant Assays
To provide a practical comparison of their reducing capabilities, we can examine their performance in widely accepted antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically. The efficacy is often reported as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater antioxidant activity.
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
The CUPRAC assay is based on the reduction of the Cu(II)-neocuproine complex to the colored Cu(I)-neocuproine complex by an antioxidant. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value signifies stronger reducing power.
Table 2: Comparative Antioxidant Activity Data
| Assay | This compound | Hydroquinone | Reference(s) |
| DPPH IC50 | ~20.13 µM | 31.96 µM | [3][4] |
| CUPRAC (AAEC) | Higher than Hydroquinone | Lower than this compound | [5] |
Interestingly, while theoretical and some experimental data suggest hydroquinone is the stronger reducing agent, at least one study using the CUPRAC assay found this compound to have a higher antioxidant capacity[5]. This discrepancy highlights the importance of the reaction mechanism, which can be influenced by the specific oxidant and reaction conditions of the assay. The CUPRAC assay, for instance, may favor the chelating ability of the ortho-hydroxyl groups in this compound.
Unraveling the "Why": Mechanistic Differences in Reduction
The distinct positioning of the hydroxyl groups in this compound and hydroquinone dictates their redox mechanisms, influencing their reactivity and the stability of their intermediates.
Both compounds undergo a two-electron, two-proton oxidation to their respective quinones. However, the pathway to this final state differs.
-
Hydroquinone is oxidized to the relatively stable p-benzoquinone. This process can proceed through a semiquinone radical intermediate[4]. The symmetrical structure of hydroquinone allows for efficient delocalization of the radical, contributing to its stability.
-
This compound is oxidized to the more reactive o-benzoquinone. The proximity of the hydroxyl groups in this compound can lead to intramolecular hydrogen bonding, which can affect its redox properties and interaction with other molecules. The oxidation of this compound can also proceed via a semiquinone radical.
The nature of these intermediates is crucial, as they can participate in further reactions, including potentially damaging side reactions in biological systems. For instance, differences in the redox cycling between the dihydroxybenzenes and their corresponding quinones have been linked to differential DNA-damaging abilities[4].
Figure 1. Simplified redox cycles of hydroquinone and this compound.
Experimental Protocols for Comparative Analysis
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for the DPPH and CUPRAC assays.
DPPH Radical Scavenging Assay Protocol
This protocol is designed to determine the IC50 value of a compound's ability to scavenge the DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
This compound and Hydroquinone stock solutions
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Preparation of test samples: Prepare a series of dilutions of this compound, hydroquinone, and the positive control in methanol.
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the sample dilutions.
-
Add 150 µL of the DPPH working solution to each well.
-
For the blank, add 50 µL of methanol and 150 µL of the DPPH working solution.
-
For the control, add 50 µL of methanol and 150 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
IC50 Determination: Plot the % inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Figure 2. Workflow for the DPPH radical scavenging assay.
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay Protocol
This protocol measures the total antioxidant capacity of a sample by its ability to reduce Cu(II) to Cu(I).
Materials:
-
Copper(II) chloride solution
-
Neocuproine solution
-
Ammonium acetate buffer (pH 7.0)
-
This compound and Hydroquinone stock solutions
-
Trolox (standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of CUPRAC reagent: Mix equal volumes of copper(II) chloride solution, neocuproine solution, and ammonium acetate buffer.
-
Preparation of test samples and standard: Prepare a series of dilutions of this compound, hydroquinone, and Trolox in the appropriate solvent.
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the sample or standard dilutions.
-
Add 150 µL of the CUPRAC reagent to each well.
-
For the blank, add 50 µL of the solvent and 150 µL of the CUPRAC reagent.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 450 nm.
-
Calculation:
-
Construct a calibration curve using the absorbance values of the Trolox standards.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples by comparing their absorbance to the Trolox calibration curve.
-
Figure 3. Workflow for the CUPRAC assay.
Concluding Remarks for the Practicing Scientist
The choice between this compound and hydroquinone as a reducing agent is not straightforward and depends heavily on the specific requirements of the application.
-
For applications requiring a stronger reducing agent in neutral to slightly acidic conditions, hydroquinone is often the superior choice, as supported by its lower redox potential and theoretical considerations.
-
In scenarios where chelation of metal ions is a desirable secondary property, or in specific chemical environments that favor the reactivity of the ortho-dihydroxybenzene structure, this compound may exhibit enhanced performance.
It is imperative for researchers to consider the reaction mechanism, potential for side reactions, and the specific conditions of their system. When possible, empirical testing of both compounds under the relevant experimental conditions is the most reliable approach to selecting the optimal reducing agent. This guide serves as a foundational resource to inform that decision-making process, grounded in both theoretical principles and practical experimental data.
References
-
Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. MDPI. [Link]
-
IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. ResearchGate. [Link]
-
Antioxidant and Adsorption Properties of Bioinspired Phenolic Polymers: A Comparative Study of Catechol and Gallol. ResearchGate. [Link]
-
A Comprehensive Study of the Use of Cu(I)/4,4'-Dicarboxy-2,2'-biquinoline Complexes to Measure the Total Reducing Capacity: Application in Herbal Extracts. National Center for Biotechnology Information. [Link]
-
Catechol and hydroquinone have different redox properties responsible for their differential DNA-damaging ability. PubMed. [Link]
-
Investigation of the Influence of Hydroxy Groups on the Radical Scavenging Ability of Polyphenols. ResearchGate. [Link]
-
Antioxidant Potential of Crude Extract and Different Fractions of Enhydra fluctuans Lour. CORE. [Link]
-
Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Semantic Scholar. [Link]
-
Antioxidant Activity of Natural Hydroquinones. PubMed. [Link]
-
Structure-activity relationship of phenolic compounds (phenol, this compound and hydroquinone) on natural lymphocytotoxicity of carp (Cyprinus carpio). PubMed. [Link]
-
Catechol. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Study of the Use of Cu(I)/4,4’-Dicarboxy-2,2’-biquinoline Complexes to Measure the Total Reducing Capacity: Application in Herbal Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Pyrocatechol and Resorcinol Reactivity: An In-depth Technical Guide for Researchers
Introduction
Pyrocatechol (1,2-dihydroxybenzene) and resorcinol (1,3-dihydroxybenzene) are isomers of benzenediol that serve as crucial building blocks in a multitude of applications, ranging from pharmaceuticals to polymers. While sharing the same molecular formula, the distinct positioning of their hydroxyl groups imparts unique electronic properties that profoundly influence their chemical reactivity. This guide provides a detailed comparative analysis of this compound and resorcinol, offering experimental insights and mechanistic explanations to inform synthetic design and application development for researchers, scientists, and drug development professionals.
Electronic Structure: The Foundation of Differential Reactivity
The chemical behavior of both this compound and resorcinol is dominated by the strong electron-donating nature of their two hydroxyl (-OH) groups, which activate the aromatic ring towards electrophilic attack. However, the spatial arrangement of these groups—ortho in this compound and meta in resorcinol—creates distinct patterns of electron density and steric hindrance, leading to divergent reactivity.
In This compound , the adjacent hydroxyl groups can engage in intramolecular hydrogen bonding, a feature that influences its physical properties such as boiling point and solubility. The activating effects of the two ortho -OH groups are directed towards the C4 and C5 positions, leading to a highly electron-rich aromatic system.
Conversely, the meta-positioning of the hydroxyl groups in resorcinol results in a powerful synergistic activation at the C2, C4, and C6 positions. This cooperative electron donation makes these sites exceptionally nucleophilic, rendering resorcinol one of the most reactive aromatic compounds towards electrophiles.
Figure 1: A diagram illustrating the distinct patterns of aromatic ring activation in this compound and resorcinol, arising from the ortho and meta positioning of their hydroxyl groups, respectively.
Comparative Analysis of Key Chemical Transformations
Electrophilic Aromatic Substitution
The enhanced nucleophilicity of the this compound and resorcinol rings makes them highly susceptible to electrophilic aromatic substitution. However, the outcomes of these reactions differ significantly in terms of regioselectivity and the extent of substitution.
a) Bromination:
The reaction with bromine serves as a classic example of their differential reactivity.
-
This compound: Undergoes bromination to typically yield the tetrabrominated product, 3,4,5,6-tetrabromocatechol. The reaction proceeds in a stepwise manner, with the initial substitutions occurring at the most activated positions.
-
Resorcinol: Exhibits remarkable reactivity, readily undergoing tribromination at the highly activated 2, 4, and 6 positions to afford 2,4,6-tribromoresorcinol. This reaction is often instantaneous and is a characteristic qualitative test for resorcinol.
Table 1: A Comparative Overview of Bromination Products
| Compound | Predominant Product | Degree of Substitution |
| This compound | 3,4,5,6-Tetrabromocatechol | Tetrabromination |
| Resorcinol | 2,4,6-Tribromoresorcinol | Tribromination |
b) Nitration:
The introduction of a nitro group onto the aromatic ring requires careful control of reaction conditions to prevent oxidative degradation of the electron-rich substrates.
-
This compound: Nitration typically results in a mixture of 4-nitrocatechol and 3-nitrocatechol, reflecting the directing effects of the two hydroxyl groups.
-
Resorcinol: The high degree of activation in resorcinol often leads to multiple nitrations, with 2,4-dinitroresorcinol and 4,6-dinitroresorcinol being common products even under mild nitrating conditions.
Oxidation
The susceptibility to oxidation is another key point of differentiation between the two isomers.
-
This compound: Is readily oxidized, even by mild oxidizing agents or atmospheric oxygen, to form 1,2-benzoquinone. This propensity for oxidation is responsible for the darkening of this compound samples upon storage.
-
Resorcinol: Is significantly more resistant to oxidation. More forceful oxidizing conditions are generally required to induce a reaction, which often leads to ring cleavage rather than the formation of a stable quinone.
Figure 2: A schematic representation of the divergent oxidation pathways for this compound and resorcinol, highlighting the formation of a stable quinone from this compound and the tendency for ring cleavage in resorcinol under strong oxidizing conditions.
Acidity (pKa)
The acidity of the hydroxyl protons is an important parameter in many reactions.
-
This compound: The first pKa is approximately 9.4. The formation of an intramolecular hydrogen bond in the resulting monoanion provides a degree of stabilization to the conjugate base.
-
Resorcinol: The first pKa is around 9.3. The electron-withdrawing inductive effect of the second hydroxyl group at the meta position contributes to the stabilization of the phenoxide ion.
Table 2: Comparison of Acidity
| Compound | First pKa (pKa1) | Second pKa (pKa2) |
| This compound | ~9.4 | ~12.8 |
| Resorcinol | ~9.3 | ~11.1 |
Standardized Experimental Protocols for Comparative Analysis
Protocol 1: Comparative Bromination in Aqueous Media
Objective: To visually demonstrate the difference in reactivity and product formation upon bromination.
Materials:
-
This compound
-
Resorcinol
-
Saturated bromine water
-
Deionized water
-
Test tubes and rack
-
Pipettes
Procedure:
-
Prepare 0.1 M aqueous solutions of this compound and resorcinol in separate test tubes.
-
Add saturated bromine water dropwise to each test tube, with gentle agitation.
-
Observe the rate of disappearance of the bromine color and the formation of any precipitate.
-
Document the observations, noting the number of drops of bromine water required for a persistent color.
Expected Observations:
-
Resorcinol: The bromine color will disappear instantaneously upon addition, accompanied by the formation of a dense white precipitate of 2,4,6-tribromoresorcinol.
-
This compound: The bromine color will disappear, but at a noticeably slower rate. The formation of a precipitate is less likely under these conditions.
Protocol 2: Ferric Chloride Test for Phenolic Hydroxyl Groups
Objective: To qualitatively assess the interaction with ferric chloride, which can be indicative of the electronic environment of the hydroxyl groups.
Materials:
-
This compound
-
Resorcinol
-
1% (w/v) aqueous ferric chloride (FeCl3) solution
-
Deionized water
-
Test tubes and rack
-
Pipettes
Procedure:
-
Prepare dilute (approx. 0.1 M) aqueous solutions of this compound and resorcinol in separate test tubes.
-
Add 1-2 drops of the 1% ferric chloride solution to each test tube.
-
Observe and record the color change in each tube.
Expected Observations:
-
This compound: A distinct green or blue-green coloration will appear, characteristic of the formation of a complex between ferric ions and the ortho-dihydroxybenzene moiety.
-
Resorcinol: A violet or purple color will be observed, a general positive test for phenols, but the specific hue will differ from that of this compound.
Concluding Remarks
The isomeric relationship between this compound and resorcinol provides a compelling case study in how subtle structural changes can lead to dramatic differences in chemical reactivity. Resorcinol's meta-disposed hydroxyl groups create a highly activated system that excels in electrophilic substitution reactions, offering specific and rapid transformations. In contrast, the ortho-arrangement in this compound, while also activating, leads to a greater propensity for oxidation to the corresponding quinone.
A thorough understanding of these divergent reactivity profiles is paramount for chemists engaged in the synthesis of complex molecules. Whether in the context of designing new pharmaceuticals with specific metabolic pathways or developing advanced polymer materials, the choice between a this compound and a resorcinol scaffold has profound implications for the synthetic route and the properties of the final product. This guide serves as a foundational resource to aid in making these critical decisions.
References
-
Title: Organic Chemistry (6th ed.). Source: Morrison, R. T., & Boyd, R. N. (1992). Prentice Hall. URL: [Link]
-
Title: Organic Chemistry (2nd ed.). Source: Clayden, J., Greeves, N., & Warren, S. (2012). Oxford University Press. URL: [Link]
-
Title: PubChem Compound Summary for CID 289, Catechol. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: PubChem Compound Summary for CID 5054, Resorcinol. Source: National Center for Biotechnology Information. URL: [Link]
A Comparative Guide to the Validation of an HPLC Method for Pyrocatechol Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental monitoring, the accurate quantification of compounds like pyrocatechol (catechol) is of paramount importance. This compound, a key industrial chemical and a significant metabolite, requires robust analytical methods to ensure product quality, safety, and environmental compliance.[1] High-Performance Liquid Chromatography (HPLC) stands out as a primary workhorse for this task due to its specificity, reliability, and efficiency.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase HPLC method for this compound analysis. It explains the causality behind experimental choices, grounded in internationally recognized standards. Furthermore, it objectively compares the validated HPLC method with viable alternatives—Gas Chromatography (GC) and Capillary Electrophoresis (CE)—providing the experimental data and context needed to make informed decisions for your specific analytical challenges.
The Reference Method: Reversed-Phase HPLC
The cornerstone of a reliable analytical workflow is a well-validated method. For this compound, a polar aromatic diol, reversed-phase HPLC with UV detection is a highly effective technique. The separation is based on the partitioning of this compound between a nonpolar stationary phase (typically C18) and a polar mobile phase, allowing for its precise quantification.[2]
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals: HPLC-grade acetonitrile, methanol, phosphoric acid, and reagent-grade this compound reference standard.
2. Optimized Chromatographic Conditions: A summary of typical starting conditions is provided below. These must be optimized during method development.
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (30:70 v/v) with 0.1% Phosphoric Acid | Provides good resolution and peak shape for polar analytes. Acid suppresses ionization for consistency. |
| Flow Rate | 1.0 mL/min | Ensures optimal efficiency and reasonable run times for a standard 150 mm column. |
| Column Temp. | 30 °C | Maintains consistent retention times by controlling viscosity and mass transfer kinetics. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of peak distortion from overloading. |
| Detection λ | 275 nm | Corresponds to a UV absorbance maximum for this compound, ensuring high sensitivity. |
3. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
-
Sample Preparation: Dilute the test sample with the mobile phase to fall within the established calibration range. Filter through a 0.45 µm syringe filter before injection.
The Validation Protocol: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guideline, the global standard for analytical method validation.[4][5]
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is arguably the most critical validation parameter.
Experimental Approach:
-
Forced Degradation: Intentionally degrade the this compound sample under various stress conditions to produce potential degradation products.[6] This demonstrates that the method can separate the intact drug from its degradants.[7]
-
Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at 60°C.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose solid drug to dry heat (e.g., 80°C).
-
Photolytic Stress: Expose a solution to UV and visible light as per ICH Q1B guidelines.[7]
-
-
Peak Purity Analysis: If using a PDA detector, perform peak purity analysis on the this compound peak in both stressed and unstressed samples to confirm it is not co-eluting with impurities.
Acceptance Criteria: The this compound peak should be well-resolved from all degradation peaks and any placebo components, with a resolution factor (Rs) > 2.0. Peak purity analysis should pass.
Linearity and Range
This establishes the proportional relationship between concentration and instrument response.
Experimental Approach:
-
Analyze the prepared calibration standards (at least five concentrations) in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard.
Accuracy
Accuracy measures the closeness of the test results to the true value.
Experimental Approach:
-
Perform recovery studies by spiking a placebo (a mixture of all formulation components except this compound) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[8]
Precision
Precision expresses the closeness of agreement among a series of measurements.
Experimental Approach:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ define the sensitivity of the method.
Experimental Approach:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ must be verified for acceptable accuracy and precision.[9]
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Approach:
-
Vary key parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
pH of the mobile phase (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a system suitability solution under each condition.
Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within predefined limits.
Visualization of the Validation Workflow
Comparative Analysis: Alternative Techniques
While HPLC is often the method of choice, certain applications may benefit from alternative technologies like Gas Chromatography (GC) or Capillary Electrophoresis (CE).
Gas Chromatography (GC)
GC separates volatile substances in the gas phase.[10] For a polar, semi-volatile compound like this compound, GC analysis, typically with a Flame Ionization Detector (FID), often requires a derivatization step (e.g., silylation) to increase its volatility and thermal stability.[1][11]
-
Principle: The sample is vaporized and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and interaction with the stationary phase.
-
Advantages: Excellent for resolving volatile impurities; highly sensitive when coupled with Mass Spectrometry (GC-MS).[10][12]
-
Disadvantages: Requires derivatization, which adds a step to sample preparation and can introduce variability. Not suitable for non-volatile or thermally labile compounds.
Capillary Electrophoresis (CE)
CE is an electrokinetic separation method performed in a narrow capillary.[13] It separates ions based on their electrophoretic mobility in an electric field.[14]
-
Principle: Analytes migrate through an electrolyte solution under the influence of an electric field at different speeds depending on their charge-to-size ratio.[2][14]
-
Advantages: Extremely high separation efficiency (hundreds of thousands of theoretical plates), very small sample volume requirements (nanoliter range), and rapid analysis times.[13][15]
-
Disadvantages: Generally lower sensitivity compared to HPLC-UV for absorbance detection, and can be more susceptible to matrix effects.
Performance Comparison
The following table summarizes typical performance characteristics based on literature and field experience.
| Parameter | Validated HPLC-UV | Gas Chromatography (GC-FID) | Capillary Electrophoresis (CE-UV) |
| Principle | Polarity-based partitioning | Volatility/Boiling point-based separation | Charge-to-size ratio-based migration |
| Selectivity | High; excellent for resolving isomers and related substances. | High; very good for volatile compounds. May require derivatization. | Very High; offers a different selectivity mechanism than chromatography.[2] |
| Sensitivity (LOQ) | Moderate (low µg/mL to high ng/mL range).[2] | High (ng/mL range); depends heavily on the detector. | Moderate to High; can be less sensitive than HPLC-UV.[2] |
| Precision (%RSD) | Excellent (< 2%) | Good (2-5%); derivatization can add variability. | Good (2-5%) |
| Sample Prep. | Simple (Dilute and shoot) | More complex (Often requires derivatization). | Simple (Dilute in buffer). |
| Throughput | High | Moderate | Very High |
| Best Suited For | Routine QC, stability testing, content uniformity. | Analysis of volatile impurities, environmental air monitoring.[1] | Chiral separations, analysis of very small sample volumes, complex ionic mixtures.[15] |
Decision Logic: Choosing the Right Tool
Conclusion
A rigorously validated HPLC method offers a robust, reliable, and precise tool for the routine analysis of this compound in research and quality control settings. Its balance of performance, ease of use, and transferability makes it the gold standard for most applications. The validation process, guided by ICH principles, ensures that the method is fit for its purpose, generating data that is trustworthy and defensible.
Alternative techniques like Gas Chromatography and Capillary Electrophoresis are not replacements but powerful complements to HPLC. GC excels where volatile impurities are the primary concern, while CE offers unparalleled efficiency for minute sample volumes or when orthogonal separation mechanisms are required. The ultimate choice of method should be driven by a clear understanding of the analytical problem, including the sample matrix, required sensitivity, and the specific information sought by the researcher.
References
-
Data in Brief. Validation data for determination of this compound by MGD-HPTLC and HPLC methods. Available from: [Link].
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link].
-
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link].
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link].
-
Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link].
-
OSHA. Catechol (this compound) - OSHA Method PV2014. Available from: [Link].
-
Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link].
-
ResearchGate. (PDF) Gas Chromatography Mass Spectrometry Identification of Labile Radicals Formed during Pyrolysis of Catechool, Hydroquinone, and Phenol through Neutral Pyrolysis Product Mass Analysis. Available from: [Link].
-
Hygiene and Sanitation. Quantitative determination of phenol and this compound in the whole blood by high performance liquid chromatography. Available from: [Link].
-
Impactfactor. Spectrophotometric Assessment of this compound Drug Employing Oxidative Coupling Reaction with 4-amino antipyrine as a Model of Pharmaceutical Compounds. Available from: [Link].
-
ACS Publications. Amperometric detection of catechols in capillary zone electrophoresis with normal and micellar solutions. Available from: [Link].
-
ResearchGate. This compound Violet in Spectrophotometric and Novel Optical Methods. Available from: [Link].
-
PubMed. Validation of a HPLC Method for the Determination of P-Nitrophenol Hydroxylase Activity in Rat Hepatic Microsomes. Available from: [Link].
-
American Pharmaceutical Review. Forced Degradation – A Review. Available from: [Link].
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link].
-
E-Conference Series. METHOD FOR MASS CONCENTRATION DETERMINATION OF PHENOL AND this compound IN BLOOD USING HIGH- PERFORMANCE LIQUID CHROMATOGRAPHY. Available from: [Link].
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link].
-
MedCrave online. Forced Degradation Studies. Available from: [Link].
-
PubMed. Analysis of catecholamines by capillary electrophoresis and capillary electrophoresis-nanospray mass spectrometry. Use of aqueous and non-aqueous solutions compared with physical parameters. Available from: [Link].
-
National Center for Biotechnology Information (NCBI). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link].
-
PubMed. Gas chromatography/mass spectrometry of catechol estrogens. Available from: [Link].
-
Wikipedia. Capillary electrophoresis. Available from: [Link].
-
ResearchGate. (PDF) GC-MS and ESI-MS detection of catechol. Available from: [Link].
-
YouTube. How to do HPLC method validation. Available from: [Link].
-
Analytical Toxicology. Capillary Electrophoresis for Drug Analysis. Available from: [Link].
-
Chemistry LibreTexts. Gas Chromatography. Available from: [Link].
-
YouTube. What Is Capillary Electrophoresis?. Available from: [Link].
Sources
- 1. osha.gov [osha.gov]
- 2. benchchem.com [benchchem.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatography/mass spectrometry of catechol estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. analyticaltoxicology.com [analyticaltoxicology.com]
A Comparative Guide to Pyrocatechol and Other Catechols in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibition research, catechols represent a pivotal class of molecules, serving as both crucial substrates and potent inhibitors for a variety of enzymes. This guide provides an in-depth comparative analysis of pyrocatechol (catechol) and its derivatives as enzyme inhibitors, with a focus on structure-activity relationships, mechanisms of inhibition, and practical experimental considerations. As a senior application scientist, this document is designed to equip you with the technical knowledge and actionable insights necessary to effectively utilize these compounds in your research endeavors.
The Catechol Scaffold: A Foundation for Inhibition
Catechols, characterized by a benzene ring with two adjacent hydroxyl groups, are fundamental structures in biochemistry. This compound, or simply catechol (benzene-1,2-diol), is the parent compound of this family.[1] The inhibitory potential of catechols is intrinsically linked to this ortho-dihydroxybenzene moiety, which can engage in various interactions within an enzyme's active site.
Substitutions on the catechol ring give rise to a diverse family of molecules with modulated inhibitory activities. Understanding the impact of these substitutions is key to designing and selecting the appropriate inhibitor for a given enzymatic system. This guide will focus on comparing this compound with other commonly studied catechols, such as 4-methylcatechol and various substituted catechols.
Comparative Inhibitory Potency: A Look at the Data
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The inhibitory activity of catechols is highly dependent on both the specific enzyme and the nature of the substituents on the catechol ring.
| Inhibitor | Target Enzyme | IC50 (µM) | Comments |
| This compound (Catechol) | Mushroom Tyrosinase | Varies | Can act as both a substrate and an inhibitor, complicating direct IC50 determination.[2][3] |
| 4-tert-Butylcatechol | Human Tyrosinase | >1000 | Inhibits at high concentrations.[4] |
| 3-Chlorocatechol | Catechol 2,3-dioxygenase | 0.14 (Ki) | A potent inhibitor.[5][6] |
| 4-Chlorocatechol | Catechol 2,3-dioxygenase | 50 (Ki) | Significantly less potent than the 3-chloro isomer.[5][6] |
| Caffeic Acid | Mushroom Tyrosinase | No inhibition | The dihydrolipoyl chain in its derivative, 2-S-lipoylcaffeic acid, is crucial for its potent inhibitory activity (IC50 ~3 µM).[7] |
| Chlorogenic Acid | Human COMT | Varies | Exhibits mixed competitive and noncompetitive inhibition of catechol estrogen O-methylation.[8] |
| Caffeic Acid | Human COMT | Varies | Also shows a mixed mechanism of inhibition for catechol estrogen O-methylation.[8] |
Note: IC50 values can vary significantly based on experimental conditions, including enzyme source and purity, substrate concentration, and buffer composition.[9][10] The data presented here is for comparative purposes. Ki (inhibition constant) is also provided where available, offering a more direct measure of binding affinity.
Mechanism of Inhibition: Unraveling the "How"
The inhibitory action of catechols can be attributed to several mechanisms, often acting in concert. The specific mechanism is dictated by the inhibitor's structure and the enzyme's active site architecture.
Competitive Inhibition
Many catechol derivatives act as competitive inhibitors, directly competing with the endogenous substrate for binding to the enzyme's active site.[11] The structural similarity of these inhibitors to the natural substrates is the basis for this mode of action. For instance, in the case of catechol-O-methyltransferase (COMT), the catechol moiety of the inhibitor mimics that of endogenous catecholamines like dopamine.[12][13]
Non-competitive and Mixed Inhibition
In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[11][14] Some catechols exhibit mixed inhibition, where they can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction velocity (Vmax).[8][15]
Redox Cycling and Quinone Formation
A key aspect of catechol biochemistry is their susceptibility to oxidation, forming highly reactive ortho-quinones.[16][17][18] This process can be enzyme-catalyzed (e.g., by tyrosinase or laccase) or occur through autoxidation.[19][20] These generated quinones are strong electrophiles that can covalently modify nucleophilic amino acid residues (such as cysteine and lysine) in the enzyme, leading to irreversible inactivation.[16][21] This process is a form of suicide inactivation, where the enzyme essentially brings about its own demise by processing the inhibitor.
The propensity for a catechol to undergo redox cycling and form reactive quinones is influenced by its substituent groups. Electron-donating groups can enhance this process, while electron-withdrawing groups may retard it.
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of a catechol and its inhibitory activity is a critical area of study for drug design and development.
-
The Catechol Moiety is Essential: The 1,2-dihydroxybenzene structure is paramount for the inhibitory activity of this class of compounds against enzymes like COMT and tyrosinase.[22][23]
-
Substituent Effects on Potency: The nature and position of substituents on the catechol ring profoundly influence inhibitory potency.
-
Hydrophobicity: Increased hydrophobicity of substituents can enhance binding to hydrophobic pockets within the enzyme's active site, thereby increasing inhibitory activity.[24] However, there is often an optimal level of hydrophobicity, beyond which activity may decrease.
-
Steric Hindrance: Bulky substituents can either promote or hinder binding, depending on the topography of the active site. Large substituents may create favorable hydrophobic interactions or, conversely, cause steric clashes that prevent proper binding.[22]
-
Electronic Effects: Electron-withdrawing substituents on the catechol ring can enhance the acidity of the hydroxyl protons, potentially leading to stronger interactions with the active site.[25]
-
-
Case Study: COMT Inhibitors: In the development of COMT inhibitors for Parkinson's disease, the addition of a nitro group to the catechol ring was a significant breakthrough, leading to potent inhibitors like tolcapone and entacapone.[26][27]
Experimental Protocol: Tyrosinase Inhibition Assay
This section provides a detailed protocol for a common enzyme inhibition assay using mushroom tyrosinase as a model enzyme and L-DOPA as the substrate. This protocol can be adapted for comparing the inhibitory effects of this compound and other catechols.
Objective: To determine the IC50 value of a test catechol compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound and other test catechols
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of this compound and other test catechols in DMSO. Create a dilution series to test a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate Buffer
-
Test inhibitor solution (or DMSO for the control)
-
Tyrosinase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add the L-DOPA solution to each well to start the enzymatic reaction.
-
Immediately place the microplate in the reader and measure the absorbance at 475 nm (the wavelength for dopachrome formation) at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Self-Validation and Controls:
-
Negative Control: Replace the inhibitor solution with an equal volume of DMSO to determine the uninhibited enzyme activity.
-
Blank: Include wells with all components except the enzyme to account for any non-enzymatic oxidation of L-DOPA.
-
Substrate and Inhibitor Color Control: Include wells with the inhibitor and substrate without the enzyme to ensure the inhibitor itself does not absorb at the measurement wavelength.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate key pathways and workflows.
Caption: Mechanisms of reversible enzyme inhibition.
Caption: Quinone formation and enzyme inactivation.
Caption: Workflow for an enzyme inhibition assay.
Conclusion
This compound and its derivatives are a versatile and potent class of enzyme inhibitors. Their mechanism of action is multifaceted, ranging from competitive binding to irreversible inactivation via redox cycling and quinone formation. A thorough understanding of their structure-activity relationships is essential for selecting or designing the optimal inhibitor for a specific application. The provided experimental protocol offers a robust framework for quantitatively assessing the inhibitory potential of these compounds. By leveraging the principles and methodologies outlined in this guide, researchers can confidently advance their studies in enzyme kinetics and drug discovery.
References
Sources
- 1. Catechol - Wikipedia [en.wikipedia.org]
- 2. Inhibition of the Tyrosinase Oxidation of One Substrate by Another - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of mushroom tyrosinase on catechol and on a catechol estrogen in an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tyrosinase activity by 4-tert-butylcatechol and other depigmenting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-S-Lipoylcaffeic Acid, a Natural Product-Based Entry to Tyrosinase Inhibition via Catechol Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Human Catechol-O-Methyltransferase (COMT)-Mediated O-Methylation of Catechol Estrogens by Major Polyphenolic Components Present in Coffee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Medicinal chemistry of catechol O-methyltransferase (COMT) inhibitors and their therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Catechol oxidase - Wikipedia [en.wikipedia.org]
- 20. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Quantitative structure-activity relationship of catechol derivatives inhibiting 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. PLS modelling of structure-activity relationships of catechol O-methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibitors of Catechol-O-Methyltransferase. | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Navigating Pyrocatechol Cross-Reactivity in Phenol Detection Assays
For researchers, environmental scientists, and drug development professionals, the accurate quantification of phenol is a frequent necessity. However, a common challenge arises from the presence of structurally similar compounds that can interfere with standard detection methods, leading to inflated and inaccurate results. A primary culprit in this analytical challenge is pyrocatechol (catechol), a 1,2-dihydroxybenzene that often coexists with phenol in environmental and biological samples.
This guide provides an in-depth comparison of common phenol detection assays, focusing on their susceptibility to cross-reactivity from this compound. We will move beyond simple protocol recitation to explore the underlying chemical mechanisms that dictate assay specificity. By understanding why an assay succeeds or fails in the presence of this compound, you can make more informed decisions for your experimental design, ensuring the integrity and accuracy of your data.
The Core of the Problem: Structural Similarity and Reactivity
The challenge stems from the shared phenolic hydroxyl group. This compound, with its two adjacent hydroxyl groups, is often more susceptible to oxidation than phenol itself. This heightened reactivity can lead to a stronger signal in assays that rely on oxidation-reduction reactions, creating a significant positive interference. This guide will dissect three widely used methodologies: the Folin-Ciocalteu assay, the 4-Aminoantipyrine (4-AAP) colorimetric method, and enzymatic assays based on tyrosinase.
The Folin-Ciocalteu (F-C) Assay: A Tool of Broad Specificity
The Folin-Ciocalteu assay is a widely used method for measuring total phenolic content. It's crucial to understand that the F-C assay is not specific to phenol but rather measures the total concentration of reducing substances in a sample.
Mechanism of Action
The F-C reagent contains a mixture of phosphomolybdate and phosphotungstate. In an alkaline environment, phenolic compounds (and other reducing agents) reduce this mixture to a blue-colored complex, which is quantified spectrophotometrically at approximately 765 nm. The increased electron density of the aromatic ring in phenols facilitates this electron transfer. This compound, with its two hydroxyl groups, is a more potent reducing agent than phenol, and therefore, it reacts more readily with the F-C reagent.
Caption: Folin-Ciocalteu reaction mechanism.
Experimental Data: this compound vs. Phenol
Studies have consistently shown that this compound exhibits a significantly stronger response in the F-C assay compared to phenol on a molar basis. This hyper-reactivity means that even small amounts of this compound can lead to a gross overestimation of the true phenol content.
| Compound | Molar Absorptivity (Relative to Phenol) | Implications for Measurement |
| Phenol | 1.0 (Baseline) | Standard for calibration. |
| This compound | ~1.5 - 2.5 | Significant overestimation of total phenolic content. |
Protocol: Total Phenolic Content by Folin-Ciocalteu
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent: Dilute the commercial 2N reagent 1:10 with deionized water.
-
Sodium Carbonate Solution: Prepare a 7.5% (w/v) solution of anhydrous sodium carbonate in deionized water.
-
Standard Preparation: Prepare a stock solution of phenol (e.g., 1000 mg/L) and create a series of dilutions (e.g., 0, 20, 40, 60, 80, 100 mg/L) for the calibration curve.
-
-
Assay Procedure:
-
Pipette 0.5 mL of the standard or sample into a test tube.
-
Add 2.5 mL of the 1:10 diluted Folin-Ciocalteu reagent and mix thoroughly.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Add 2.0 mL of the 7.5% sodium carbonate solution and mix.
-
Incubate the tubes in a water bath at 45°C for 15 minutes.
-
Cool to room temperature and measure the absorbance at 765 nm against a blank.
-
-
Analysis:
-
Construct a calibration curve using the phenol standards.
-
Determine the "phenol concentration" of the sample from the curve. Note that this is more accurately termed "total phenolic content as phenol equivalents."
-
Trustworthiness Check: The self-validating aspect here is the calibration curve. A linear curve with an R² value > 0.99 indicates that the assay is performing consistently under your specific conditions. However, this does not validate specificity.
The 4-Aminoantipyrine (4-AAP) Method: Improved but Imperfect Specificity
The 4-AAP method offers a significant improvement in specificity over the Folin-Ciocalteu assay. It is widely used for the determination of phenol in water and wastewater.
Mechanism of Action
This method involves an oxidative coupling reaction. In the presence of an oxidizing agent, such as potassium ferricyanide, 4-AAP reacts with phenol to form a red-colored antipyrine dye. This dye is then quantified spectrophotometrically, typically around 510 nm. The key to its specificity lies in the position of the coupling reaction on the phenol ring, which is at the para position. If this position is substituted (e.g., with a carboxyl, sulfonic acid, or halogen group), the reaction is blocked.
This compound, having hydroxyl groups at positions 1 and 2, has a free para position (position 4), allowing it to react with 4-AAP. However, the reaction efficiency and the resulting dye's molar absorptivity can differ from that of phenol.
Caption: 4-Aminoantipyrine (4-AAP) reaction mechanism.
Experimental Data: this compound vs. Phenol
While the 4-AAP method is more selective than F-C, it is not immune to interference from this compound. The degree of cross-reactivity can vary depending on the exact reaction conditions (pH, oxidant concentration).
| Compound | Relative Response (4-AAP) | Implications for Measurement |
| Phenol | 1.0 (Baseline) | Target analyte for calibration. |
| This compound | 0.8 - 1.2 | Can cause either a slight under or overestimation depending on conditions. |
Protocol: Phenol Determination by 4-AAP
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.2 M phosphate buffer and adjust the pH to 8.0 ± 0.1.
-
4-AAP Solution: Dissolve 2.0 g of 4-aminoantipyrine in 100 mL of deionized water.
-
Potassium Ferricyanide Solution: Dissolve 8.0 g of K₃[Fe(CN)₆] in 100 mL of deionized water.
-
-
Assay Procedure:
-
To 100 mL of sample (or standard), add 2.0 mL of the phosphate buffer and mix.
-
Add 2.0 mL of the 4-AAP solution and mix.
-
Add 2.0 mL of the potassium ferricyanide solution and mix thoroughly.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 510 nm.
-
-
Analysis:
-
Prepare a calibration curve using phenol standards.
-
If the sample is colored or turbid, a sample blank must be prepared by running the entire procedure without the addition of the 4-AAP reagent. Subtract this blank absorbance from the sample reading.
-
Trustworthiness Check: The use of a sample blank is a critical self-validating step to correct for background absorbance. The stability of the red dye should also be assessed; readings should be taken within a consistent, optimized time window.
Enzymatic Assays (Tyrosinase): A High-Specificity Alternative
For applications demanding high specificity, enzymatic methods present a compelling alternative. Tyrosinase (a polyphenol oxidase) is an enzyme that catalyzes the oxidation of phenols into quinones.
Mechanism of Action
Tyrosinase converts phenolic substrates to o-quinones. These quinones are highly reactive and can be detected either directly (electrochemically) or by using a capturing agent that reacts with the quinone to produce a colored product. For example, the generated quinone can be coupled with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a colored adduct. The rate of color formation is proportional to the phenol concentration.
The specificity of this assay is derived from the enzyme's substrate-binding pocket. While tyrosinase can act on a range of phenolic compounds, its affinity (represented by the Michaelis constant, Kₘ) and turnover rate (k_cat) can differ significantly between substrates like phenol and this compound. In fact, this compound is often a better substrate for tyrosinase than phenol itself.
Caption: General workflow for a tyrosinase-based colorimetric assay.
Experimental Data: this compound vs. Phenol
The key advantage of enzymatic methods is not necessarily the elimination of this compound reactivity, but the potential to differentiate between the two compounds based on their different reaction kinetics. Tyrosinase typically exhibits a much higher affinity and reaction rate for this compound than for phenol.
| Compound | Typical Michaelis Constant (Kₘ) | Implications for Measurement |
| Phenol | ~0.5 - 1.5 mM | Lower affinity substrate. |
| This compound | ~0.1 - 0.4 mM | Higher affinity substrate, reacts preferentially. |
This difference in kinetics can be exploited. By carefully controlling reaction times or using biosensor setups, it's possible to create methods that are either selective for this compound or can differentiate the two in a mixture. However, for a simple endpoint measurement, this compound will again provide a much stronger signal than phenol.
Protocol: Tyrosinase-MBTH Assay for Phenol
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 7.0.
-
Tyrosinase Solution: Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer. Aliquot and store frozen. Dilute to a working concentration before use.
-
MBTH Solution: Prepare a 0.3% (w/v) solution of 3-methyl-2-benzothiazolinone hydrazone in water.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of sample or phenol standard.
-
Add 50 µL of the tyrosinase working solution.
-
Incubate for 10 minutes at 30°C to allow for the enzymatic reaction.
-
Add 100 µL of the MBTH solution to capture the quinones and develop color.
-
Incubate for a further 15 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., ~490-520 nm).
-
-
Analysis:
-
Create a standard curve with phenol. The presence of this compound will lead to a significant overestimation of phenol concentration due to its higher reactivity as a substrate.
-
Trustworthiness Check: A "no-enzyme" control (substituting buffer for the tyrosinase solution) is essential to ensure that the observed color change is due to enzymatic activity and not a non-specific reaction between the sample and MBTH.
Comparative Summary and Recommendations
| Assay | Principle | Specificity for Phenol | Cross-Reactivity with this compound | Recommended Use Case |
| Folin-Ciocalteu | Reduction of Mo-W | Very Low | Very High (Significant overestimation) | Measuring total phenolic/antioxidant capacity; not for specific phenol quantification. |
| 4-Aminoantipyrine | Oxidative Coupling | Moderate | Moderate (Can cause over- or underestimation) | Routine analysis of phenol in samples where para-substituted phenols are absent and this compound levels are low. |
| Enzymatic (Tyrosinase) | Enzymatic Oxidation | High (Substrate-dependent) | Very High (this compound is a preferred substrate) | High-sensitivity applications; biosensors; potential for kinetic differentiation of phenols. Not suitable for simple endpoint assays of phenol in the presence of this compound. |
Choosing the Right Assay: A Strategic Decision
-
For Screening Total Phenolics: If your goal is to assess the total reducing capacity or get a general measure of all phenolic compounds, the Folin-Ciocalteu method is a rapid and cost-effective choice. However, you must report the results as "total phenolic content" and acknowledge the this compound interference.
-
For Routine Phenol Measurement: If you need to specifically quantify phenol and expect minimal interference from this compound or other phenols, the 4-AAP method provides a good balance of specificity and ease of use. It is often the regulatory standard for environmental water testing.
-
When Specificity is Paramount: If your samples contain significant and variable amounts of this compound, none of these colorimetric assays will accurately quantify phenol. In this critical scenario, you must turn to separative techniques. High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is the gold standard. HPLC physically separates phenol from this compound before detection, allowing for independent and accurate quantification of each compound.
By understanding the mechanisms and limitations of these common assays, you can avoid the pitfalls of cross-reactivity and select the analytical strategy that best fits the demands of your research, ensuring your data is both accurate and reliable.
References
-
Singleton, V. L., & Rossi, J. A. (1965). Colorimetry of total phenolics with phosphomolybdic-phosphotungstic acid reagents. American Journal of Enology and Viticulture. [Link]
-
Ettinger, M. B., Ruchhoft, C. C., & Lishka, R. J. (1951). Sensitive 4-aminoantipyrine method for phenolic compounds. Analytical Chemistry. [Link]
-
Box, J. D. (1983). Investigation of the Folin-Ciocalteu phenol reagent for the determination of polyphenolic substances in natural waters. Water Research. [Link]
-
American Public Health Association. (1999). Method 5530 D. 4-Aminoantipyrine Method. Standard Methods for the Examination of Water and Wastewater. [Link]
-
Fenoll, L. G., García-Ruiz, P. A., Varón, R., Tudela, J., & García-Cánovas, F. (2002). Spectrophotometric assay for determining the specificity of mushroom tyrosinase. Analytical Biochemistry. [Link]
A Comparative Analysis of Pyrocatechol Synthesis Routes: From Traditional Chemistries to Green Alternatives
Pyrocatechol, also known as catechol or 1,2-dihydroxybenzene, is a foundational chemical intermediate with significant applications in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Its versatile reactivity, stemming from the two adjacent hydroxyl groups on the benzene ring, makes it a valuable precursor for a wide array of complex molecules. The industrial demand for this compound has driven the development of various synthetic methodologies, each with its own set of advantages and drawbacks.
This guide provides a comprehensive comparative analysis of the most prominent synthesis routes for this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their performance based on yield, selectivity, economic viability, and environmental impact. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthesis strategy for their specific needs.
Hydroxylation of Phenol: The Industrial Workhorse
The direct hydroxylation of phenol is the most widely employed industrial method for this compound production.[3] This process typically utilizes hydrogen peroxide (H₂O₂) as the oxidant in the presence of a catalyst. The primary challenge of this route lies in controlling the regioselectivity, as the reaction yields a mixture of this compound (ortho-isomer) and hydroquinone (para-isomer).
Catalytic Systems and Their Influence on Selectivity
The choice of catalyst is paramount in directing the hydroxylation towards the desired isomer.
-
Titanium Silicalite-1 (TS-1): Developed by Enichem, TS-1 is a highly effective heterogeneous catalyst that has been commercialized for this process.[3][4] The microporous structure of the zeolite and the presence of isolated titanium active sites facilitate the activation of H₂O₂ and subsequent electrophilic attack on the phenol ring. The Enichem process typically operates at 90–100 °C and yields a catechol to hydroquinone ratio of approximately 1:1.[4]
-
Iron- and Copper-Based Catalysts: Homogeneous and heterogeneous catalysts based on iron and copper have been extensively studied.[5][6] Fenton-type reactions, involving Fe²⁺/H₂O₂, can generate hydroxyl radicals that hydroxylate phenol. However, these systems often suffer from lower selectivity and the generation of unwanted byproducts, including tar-like substances.[7] Copper(II) complexes have shown promise in affording high selectivity towards catechol under milder conditions.[5] Metal-organic frameworks (MOFs), such as Fe-BTC, have also emerged as efficient heterogeneous catalysts for this transformation.[3]
Experimental Protocol: Phenol Hydroxylation using a TS-1 Catalyst
This protocol is a generalized representation based on literature procedures.
Materials:
-
Phenol
-
Hydrogen peroxide (30% aqueous solution)
-
TS-1 catalyst
-
Acetone (solvent)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve phenol in acetone.
-
Add the TS-1 catalyst to the solution and begin stirring.
-
Heat the mixture to the desired reaction temperature (typically 70-100 °C).[3]
-
Slowly add the hydrogen peroxide solution dropwise to the reaction mixture over a period of time. The molar ratio of phenol to H₂O₂ is a critical parameter and is often kept high to minimize over-oxidation.[4]
-
Maintain the reaction at the set temperature with vigorous stirring for several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
The resulting solution containing unreacted phenol, this compound, hydroquinone, and solvent can be analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Purification of this compound is typically achieved through distillation.
Rationale for Experimental Choices
-
Catalyst: TS-1 is chosen for its high activity, stability, and the ability to be recycled, which are crucial for industrial applications. The defined pore structure also contributes to shape-selective catalysis.
-
Solvent: Acetone is a common solvent as it is a good solvent for both phenol and H₂O₂, and it can help to moderate the reaction.[4]
-
Temperature: The reaction is conducted at elevated temperatures to achieve a reasonable reaction rate, but not so high as to cause significant decomposition of H₂O₂ or formation of tars.[3]
-
Slow Addition of H₂O₂: This is critical to control the reaction exotherm and to maintain a low instantaneous concentration of the oxidant, which helps to prevent over-oxidation and improve selectivity.
Hydrolysis of o-Chlorophenol
An older but still relevant method for this compound synthesis involves the hydrolysis of o-chlorophenol under harsh conditions. This nucleophilic aromatic substitution reaction replaces the chlorine atom with a hydroxyl group.
Reaction Conditions and Catalysis
This process typically requires high temperatures (160-240 °C) and pressures in the presence of a strong alkali, such as sodium hydroxide, and a copper catalyst. The copper catalyst is essential to facilitate the displacement of the chlorine atom.
Experimental Workflow: Hydrolysis of o-Chlorophenol
Caption: Workflow for this compound synthesis via o-chlorophenol hydrolysis.
Demethylation of Guaiacol
Guaiacol, the monomethyl ether of this compound, is readily available from lignin, a renewable resource.[8][9] The demethylation of guaiacol to this compound represents a potentially greener alternative to petroleum-based routes.
Chemical and Biocatalytic Approaches
-
Chemical Demethylation: This can be achieved using strong acids like hydroiodic acid (HI) or Lewis acids. However, these methods often require harsh conditions and stoichiometric amounts of reagents. More recent developments have focused on catalytic methods in high-temperature water, which can offer high yields and conversions.[8]
-
Biocatalytic Demethylation: A more sustainable approach involves the use of enzymes, specifically O-demethylases.[10] Certain microorganisms, such as Rhodococcus opacus, possess cytochrome P450 enzyme systems that can efficiently demethylate guaiacol to catechol at ambient temperature and pressure.[11]
Experimental Protocol: Enzymatic Demethylation of Guaiacol
This protocol is a conceptual representation of a biocatalytic process.
Materials:
-
Guaiacol
-
Whole-cell biocatalyst (e.g., Rhodococcus opacus expressing O-demethylase)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Bioreactor equipped with agitation, aeration, and temperature control
Procedure:
-
Cultivate the microbial cells to a suitable density.
-
Harvest and resuspend the cells in the buffer solution in the bioreactor.
-
Add guaiacol to the bioreactor to initiate the demethylation reaction.
-
Maintain the reaction at an optimal temperature (e.g., 30 °C) and pH with adequate aeration and agitation.
-
Monitor the conversion of guaiacol to this compound over time using HPLC.
-
Once the reaction is complete, separate the cells from the reaction medium by centrifugation or filtration.
-
Extract the this compound from the aqueous medium using a suitable organic solvent.
-
Purify the this compound by crystallization or distillation.
Dakin Oxidation of Salicylaldehyde
The Dakin oxidation is a classic organic reaction that converts an ortho- or para-hydroxybenzaldehyde to a benzenediol. For this compound synthesis, salicylaldehyde (2-hydroxybenzaldehyde) is oxidized using hydrogen peroxide in the presence of a base.
Reaction Mechanism
The reaction proceeds via the nucleophilic addition of the hydroperoxide anion to the carbonyl carbon of the aldehyde, followed by an intramolecular rearrangement and subsequent hydrolysis of the resulting formate ester.
Experimental Workflow: Dakin Oxidation
Caption: Workflow for this compound synthesis via Dakin oxidation.
Microbial Synthesis from Renewable Feedstocks
The drive towards sustainable chemistry has spurred research into the microbial production of this compound from renewable resources like glucose.[12] This approach leverages the metabolic pathways of engineered microorganisms to convert simple sugars into aromatic compounds.
Metabolic Engineering Strategies
-
Engineered E. coli: Strains of Escherichia coli have been genetically modified to overproduce intermediates of the shikimate pathway, which are then channeled towards this compound synthesis. This often involves the introduction of genes encoding for enzymes such as 3-dehydroshikimate dehydratase and protocatechuate decarboxylase.
Challenges and Opportunities
A significant challenge in microbial synthesis is the inherent toxicity of this compound to the host organism, which can limit product titers and yields.[2] Strategies to overcome this include in situ product removal, where the this compound is continuously extracted from the fermentation broth. While currently at a developmental stage for industrial-scale production, this route offers a promising path towards a truly green synthesis of this compound.
Comparative Analysis of this compound Synthesis Routes
| Feature | Phenol Hydroxylation | o-Chlorophenol Hydrolysis | Guaiacol Demethylation | Dakin Oxidation | Microbial Synthesis |
| Feedstock | Phenol (petroleum-derived) | o-Chlorophenol (petroleum-derived) | Guaiacol (lignin-derived) | Salicylaldehyde (petroleum-derived) | Glucose (renewable) |
| Key Reagents | H₂O₂, Catalyst (e.g., TS-1) | NaOH, Cu catalyst | Acid/Enzyme | H₂O₂, Base | Engineered Microbes |
| Typical Yield | High (but with co-product) | Good to High | High | Good to High | Low to Moderate |
| Selectivity | Moderate (forms hydroquinone) | High | High | High | High |
| Reaction Conditions | Moderate (70-100 °C) | Harsh (High T & P) | Mild to Harsh (depending on method) | Mild | Mild |
| Catalyst | Heterogeneous (recyclable) | Homogeneous (difficult to recover) | Homogeneous/Biocatalyst | Stoichiometric base | Biocatalyst |
| Environmental Impact | Moderate (H₂O₂ is green, but feedstock is fossil-based) | High (chlorinated waste, high energy) | Low (renewable feedstock, biocatalysis) | Moderate (waste from base and work-up) | Low (renewable feedstock, aqueous media) |
| Economic Viability | High (industrially established) | Moderate | Potentially High (depends on lignin processing cost) | Moderate (suitable for lab scale) | Developing |
Conclusion
The synthesis of this compound is a mature field with a well-established industrial process based on the hydroxylation of phenol. This method, particularly with the use of heterogeneous catalysts like TS-1, offers a balance of efficiency and cost-effectiveness for large-scale production. However, the reliance on petroleum-based feedstocks and the co-production of hydroquinone are notable drawbacks.
Emerging routes, especially those utilizing renewable feedstocks such as lignin-derived guaiacol and glucose, represent the future of this compound synthesis. Biocatalytic demethylation and microbial fermentation offer the promise of highly selective and environmentally benign processes. While these "green" alternatives currently face challenges in terms of scalability and economic competitiveness, ongoing research in metabolic engineering and biocatalyst development is expected to pave the way for their industrial implementation.
For researchers and drug development professionals, the choice of a this compound synthesis route will depend on a careful consideration of scale, purity requirements, cost, and sustainability goals. While traditional chemical methods remain reliable for many applications, the increasing emphasis on green chemistry will undoubtedly drive further innovation in biocatalytic and microbial production pathways.
References
- U.S. Patent 3,825,604, "Process for preparing catechol and hydroquinone," issued July 23, 1974.
- Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂.
- Chinese Patent CN1289749A, "Process for synthesizing c
- The hydroxylation of phenol to hydroquinone and catechol.
- Hydroxylation of Phenol by Hydrogen Peroxide Catalyzed by Copper(II) and Iron(III) Complexes: The Structure of the Ligand and the Selectivity of ortho-Hydroxylation. Industrial & Engineering Chemistry Research, 2019.
- Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Journal of the American Chemical Society, 2011.
- Direct Hydroxylation of Phenol to Dihydroxybenzenes by H2O2 and Fe-based Metal-Organic Framework Catalyst at Room Temperature.
- Green Chemistry Reviews. Royal Society of Chemistry, 2023.
- Biocatalytic demethylation of m- or p-substituted guaiacols 1 b–i...
- U.S.
- A key O-demethylase in the degradation of guaiacol by Rhodococcus opacus PD630. Applied and Environmental Microbiology, 2023.
- Economic analysis of a biorefinery process for catechol production from lignin. Journal of Cleaner Production, 2018.
- Health and Environmental effects of C
- Comparison of catalytic performance in the phenol hydroxylation by H2O2 over different catalysts...
- Hydroxylation of Phenol over (Fe, Co)/Zeolite Catalysts for the Selective Synthesis of Catechol. Korean Journal of Chemical Engineering, 2007.
- Green and efficient synthesis route of catechol from guaiacol.
- Overall proposed reaction steps for the conversion of guaiacol to...
- Economic analysis of a biorefinery process for catechol production
- P(o-chlorophenol–co-o-hydroxyphenol): kinetic formation studies and pH-sensor application.
- Synthesis of novel catalysts for hydrodeoxygenation of bio-oil: guaiacol as a model component. WIT Transactions on Ecology and the Environment, 2014.
- Catechol (this compound). U.S. Environmental Protection Agency, 2000.
- Life cycle assessment and economic analysis of integrated biorefinery processes for the production of catechols from catechyl lignin.
- O-demethylation of C-substituted guaiacol derivatives.
- "REVIEW ON GREEN CHEMISTRY APPROACH".
- Catechol Material Safety D
- PRODUCTION OF CATECHOLS. Wageningen University & Research, 2003.
- Catalytic Reductive Fractionation of Castor Shells into Catechols via Tandem Metal Triflate and Pd/C Catalysis.
- Green Chemistry Approaches to Sustainable Organic Synthesis.
- KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS.
- A Review on Green Chemistry and Catalysis. Journal of Chemical Reviews, 2021.
- Catechol - Hazardous Substance Fact Sheet. New Jersey Department of Health, 2016.
- Sustainable production of catechol derivatives from waste tung nutshell C/G-type lignin via heterogeneous Cu–NC catalytic oxid
- Tap Water and RO Outlet Water a Novel Greener Route to Catechol Synthesis in H2O2. Asian Journal of Green Chemistry, 2023.
- Sustainable production of catechol derivatives from waste tung nutshell C/G-type lignin via heterogeneous Cu–NC catalytic oxid
- Benzene-Free Synthesis of Catechol: Interfacing Microbial and Chemical Catalysis. Journal of the American Chemical Society, 2005.
- Process for the production of catechol. (Bottom) The current...
- U.S. Patent 4,381,973, "Process for the preparation of this compound and hydroquinone," issued May 3, 1983.
- The Catechol Benchmark: Time-series Solvent Selection Data for Few-shot Machine Learning. arXiv, 2023.
- A Monooxygenase Catalyzes Sequential Dechlorinations of 2,4,6-Trichlorophenol by Oxidative and Hydrolytic Reactions. Journal of Biological Chemistry, 2009.
- Insight into the efficient degradation of 2,4,6-trichlorophenol by a three-electrode simultaneous oxidation-reduction system: kinetics and mechanism. Environmental Science and Pollution Research, 2023.
- Guidelines and Cost Analysis for Catalyst Production in Biocatalytic Processes. Organic Process Research & Development, 2011.
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Direct Hydroxylation of Phenol to Dihydroxybenzenes by H2O2 and Fe-based Metal-Organic Framework Catalyst at Room Temperature [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A key O-demethylase in the degradation of guaiacol by Rhodococcus opacus PD630 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Pyrocatechol
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of pyrocatechol (catechol), a crucial precursor for pharmaceuticals, agrochemicals, and fine chemicals, the rigorous assessment of its purity is not merely a quality control step but a cornerstone of product safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized this compound, moving beyond procedural lists to explain the causality behind experimental choices. We will explore a multi-faceted approach, grounded in authoritative standards, to create a self-validating system for purity assessment.
The Analytical Imperative: Why Purity Matters
This compound, or 1,2-dihydroxybenzene, is synthesized through various routes, each with a unique potential impurity profile. These impurities can include positional isomers such as resorcinol (1,3-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene), precursors like phenol, and by-products from side reactions, such as dihydroxybenzoquinones.[1] The presence of these impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, and compromised product stability. Therefore, a robust analytical strategy is paramount.
A Comparative Overview of Purity Assessment Techniques
The choice of analytical technique for purity assessment is a critical decision, driven by the specific requirements of the analysis, including the expected impurities, required sensitivity, and the desired level of accuracy. This guide will compare the most relevant and powerful techniques for this compound analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry. We will also discuss the utility of spectroscopic methods like Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy for impurity identification.
The following diagram illustrates the logical workflow for selecting and validating an appropriate analytical method for this compound purity assessment.
Caption: A logical workflow for the selection, development, validation, and implementation of analytical methods for this compound purity assessment, adhering to regulatory guidelines.
Chromatographic Techniques: The Gold Standard for Impurity Profiling
Chromatographic methods are unparalleled in their ability to separate, identify, and quantify individual components in a mixture, making them indispensable for detailed impurity profiling of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and robust technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound and its potential impurities.[2]
Causality of Method Design:
-
Stationary Phase: A reversed-phase C18 column is the workhorse for separating phenolic compounds. The nonpolar C18 stationary phase interacts with the aromatic rings of this compound and its isomers, while the hydroxyl groups provide some polarity. This balance of interactions allows for effective separation.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is typically employed. The acid suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and improved retention. The gradient allows for the elution of a wider range of impurities with varying polarities in a reasonable timeframe.
-
Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. This compound and its aromatic impurities exhibit strong UV absorbance, typically around 275-280 nm.[3] A DAD provides the added advantage of acquiring the full UV spectrum of each peak, aiding in peak identification and purity assessment.
Experimental Protocol: HPLC-UV for this compound Purity
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 50 mg of the synthesized this compound and dissolve in a 50 mL volumetric flask with the initial mobile phase composition (90:10 Solvent A:Solvent B) to create a 1 mg/mL stock solution. Further dilute as necessary.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[4] While this compound has a relatively high boiling point (245 °C), it is amenable to GC analysis, particularly for the detection of more volatile impurities like phenol.
Causality of Method Design:
-
Column: A mid-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides good selectivity for phenolic compounds.
-
Injection: A split injection is typically used to prevent column overloading and ensure sharp peaks. The injector temperature must be high enough to ensure rapid volatilization of this compound without causing thermal degradation.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, providing excellent sensitivity for the assay of the main component and the quantification of organic impurities.[5]
Experimental Protocol: GC-FID for this compound Purity
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injector Temperature: 260 °C
-
Detector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized this compound and dissolve in a 10 mL volumetric flask with methanol to create a 10 mg/mL stock solution.
Thermal Analysis: A Macroscopic View of Purity
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure crystalline organic compounds, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression and broadening caused by impurities.[6]
Causality of Method Design:
The underlying principle is that impurities disrupt the crystal lattice of the main component, resulting in a lower and broader melting endotherm. The shape of the melting peak is directly related to the mole fraction of impurities. This method is particularly valuable as it provides a measure of the total mole fraction of soluble impurities without the need for impurity reference standards. However, it is most accurate for samples with a purity of >98.5 mol% and is not suitable for compounds that decompose upon melting.[7]
Experimental Protocol: DSC for this compound Purity
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Hermetically sealed aluminum pans to prevent sublimation.
-
Sample Weight: Accurately weigh 1-3 mg of the synthesized this compound.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature well below the melting point (e.g., 70 °C).
-
Ramp at a slow heating rate (e.g., 1-2 °C/min) through the melting transition to a temperature well above the final melting point (e.g., 120 °C). A slow heating rate is crucial to maintain thermal equilibrium.
-
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the software provided with the instrument, which applies the van't Hoff equation. The analysis involves integrating partial areas of the melting peak and plotting the sample temperature against the reciprocal of the fraction melted.
Absolute Quantification: The Power of qNMR
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of analysis that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8] For this compound, ¹H qNMR is a highly accurate method for determining its absolute purity.
Causality of Method Design:
-
Internal Standard Selection: The choice of internal standard is critical for accurate qNMR. The ideal standard should:
-
Be of high, certified purity.
-
Be stable and non-reactive with the sample and solvent.
-
Have a simple spectrum with at least one sharp signal that is well-resolved from the analyte signals.
-
Be accurately weighable. For this compound in a solvent like DMSO-d₆, suitable internal standards include maleic acid or dimethyl sulfone.
-
-
Experimental Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and the standard) must be used to allow for complete relaxation of the protons between pulses.
Experimental Protocol: ¹H qNMR for this compound Purity
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to completely dissolve the sample and standard.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 60 seconds (to be determined experimentally based on T₁ values).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
-
Purity Calculation: The purity of the this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Classical Chemistry: Titrimetric Analysis
Iodometric Titration
While modern instrumental techniques are often preferred, classical titrimetric methods can provide a cost-effective and accurate means of assaying this compound. This compound, being a reducing agent, can be assayed by an oxidation-reduction titration. An iodometric titration is a suitable approach.
Causality of Method Design:
This method involves the oxidation of this compound by a known excess of iodine in a buffered solution. The unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using starch as an indicator. The difference between the initial amount of iodine and the amount that reacted with the sodium thiosulfate gives the amount of iodine that reacted with the this compound.
Experimental Protocol: Iodometric Titration of this compound
-
Reagents:
-
Standardized 0.1 N Iodine solution
-
Standardized 0.1 N Sodium Thiosulfate solution
-
Starch indicator solution
-
Sodium bicarbonate
-
-
Procedure:
-
Accurately weigh approximately 0.25 g of the synthesized this compound and dissolve it in 20 mL of distilled water in a glass-stoppered flask.
-
Add 2 g of sodium bicarbonate to buffer the solution.
-
Pipette exactly 50.0 mL of the standardized 0.1 N iodine solution into the flask.
-
Stopper the flask, mix well, and allow it to stand in the dark for 30 minutes.
-
Carefully acidify the solution with dilute sulfuric acid.
-
Titrate the excess iodine with the standardized 0.1 N sodium thiosulfate solution until the solution is a pale yellow.
-
Add 2 mL of starch indicator solution and continue the titration until the blue color disappears.
-
Perform a blank titration under the same conditions, omitting the this compound.
-
-
Calculation: The percentage purity of this compound can be calculated based on the stoichiometry of the reaction and the volumes of the titrants used.
Qualitative and Semi-Quantitative Spectroscopic Methods
While not primary methods for high-accuracy purity determination, FTIR and UV-Vis spectroscopy are invaluable for qualitative identification of the synthesized material and for detecting the presence of certain impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular "fingerprint" of a compound. The FTIR spectrum of pure this compound should be compared against a reference spectrum. The presence of unexpected peaks can indicate impurities. For example, the C-O stretching and O-H bending vibrations of this compound's vicinal diols will differ from those of the meta- (resorcinol) and para- (hydroquinone) isomers, potentially allowing for their detection.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for confirming the identity of this compound and can be used for quantitative analysis if the impurities do not have overlapping absorption spectra. The λmax for this compound in a polar solvent is typically around 275 nm. A shift in the λmax or the appearance of shoulders on the main absorption peak can indicate the presence of impurities.
Comparative Analysis of Purity Assessment Methods
The following table provides a comparative summary of the performance of the discussed analytical techniques for the purity assessment of this compound.
| Technique | Principle | Typical Purity Range | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity | 95-100% | High resolution for isomers and related substances; quantitative for individual impurities; robust and widely available. | Requires impurity reference standards for identification and quantification; can be time-consuming. |
| GC-FID | Chromatographic separation based on volatility | 95-100% | Excellent for volatile impurities (e.g., residual phenol); high sensitivity. | Not suitable for thermally labile impurities; potential for on-column degradation. |
| DSC | Melting point depression due to impurities | >98.5 mol% | Measures total mole fraction of soluble impurities; no reference standards needed; fast.[6] | Not impurity-specific; assumes eutectic behavior; not suitable for compounds that decompose on melting.[7] |
| qNMR | Signal intensity is proportional to the number of nuclei | 90-100% | Primary ratio method; highly accurate and precise; provides structural information.[8] | Requires a high-field NMR spectrometer; selection of a suitable internal standard is critical. |
| Titrimetry | Redox reaction | 98-101% | Cost-effective; high precision; based on well-established chemical principles. | Not impurity-specific; susceptible to interference from other reducing or oxidizing agents. |
The relationship between these orthogonal techniques provides a robust, self-validating system for purity assessment.
Caption: The synergy of orthogonal analytical methods creates a self-validating system for comprehensive purity assessment of synthesized this compound.
Conclusion and Recommendations
A comprehensive and trustworthy assessment of synthesized this compound's purity cannot rely on a single analytical technique. As senior application scientists, we recommend a multi-tiered approach:
-
Primary Purity Assay: For routine quality control, HPLC-UV is the method of choice due to its high resolving power for potential isomers and related impurities. When validated, it provides a detailed impurity profile and a reliable assay value.
-
Orthogonal Verification: The HPLC assay should be periodically cross-validated with an orthogonal method. qNMR is the gold standard for this, providing an absolute purity value that is not dependent on the response factor of the analyte. Alternatively, DSC offers a rapid assessment of the total mole fraction of impurities for highly pure batches.
-
Specific Impurity Analysis: If volatile impurities like phenol are a concern based on the synthetic route, GC-FID should be employed.
-
Assay Confirmation: A classical iodometric titration can serve as a cost-effective and robust method to confirm the assay value obtained by chromatographic techniques.
By integrating these complementary methods, researchers, scientists, and drug development professionals can build a comprehensive and self-validating system for the purity assessment of synthesized this compound, ensuring the quality, safety, and reliability of their final products. This approach not only meets but exceeds the expectations for scientific rigor and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. USP Monographs for Bulk Drug Substances and Other Ingredients | USP [usp.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. usp.org [usp.org]
A Senior Application Scientist's Guide to the Inter-Laboratory Validation of a Pyrocatechol Quantification Method
Introduction
Pyrocatechol (catechol), a phenolic compound of significant environmental and industrial relevance, demands accurate and reliable quantification for applications ranging from toxicological risk assessment to quality control in pharmaceutical manufacturing.[1][2] The development of a robust analytical method is the first step; however, ensuring that this method produces consistent and comparable results across different laboratories is the ultimate goal. This is achieved through a rigorous process known as inter-laboratory validation (ILV).
This guide provides a comprehensive framework for designing and executing an ILV study for a this compound quantification method. We will compare common analytical techniques, detail the principles of validation as prescribed by leading regulatory bodies, provide a step-by-step experimental protocol, and explain the statistical interpretation of the results. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the International Organization for Standardization (ISO), ensuring a scientifically sound and defensible validation package.[3][4][5][6][7]
Part 1: A Comparative Analysis of this compound Quantification Methods
The selection of an appropriate analytical technique is the foundation of any successful validation. The choice depends on the specific requirements of the application, including the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with an Ultraviolet (UV) detector, is a widely used technique for the analysis of phenolic compounds like this compound.[2][8][9] Its primary advantage is the excellent separation of analytes from complex matrices, providing high specificity. UV detection is straightforward, robust, and offers good sensitivity for aromatic compounds.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is another powerful technique, especially for volatile and semi-volatile compounds.[10] For non-volatile analytes like this compound, a derivatization step is often required to increase volatility, which can add complexity to the sample preparation process.
-
UV-Vis Spectrophotometry: This method is based on the direct measurement of light absorbance by this compound in a solution.[11] While simple, rapid, and cost-effective, it is highly susceptible to interference from other compounds in the sample that absorb at similar wavelengths, limiting its specificity.
Comparative Summary of Analytical Techniques
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | High | High (with good separation) | Low to Moderate |
| Sensitivity | High (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) | Moderate (µg/mL to mg/mL) |
| Sample Throughput | Moderate | Moderate | High |
| Cost (Instrument) | Moderate to High | Moderate to High | Low |
| Sample Prep | Minimal to Moderate | Moderate (derivatization often needed) | Minimal |
| Best Suited For | Complex matrices, routine QC | Trace analysis, volatile matrices | Simple, clean matrices |
For the purpose of this guide, we will focus on the inter-laboratory validation of an HPLC-UV method due to its optimal balance of specificity, sensitivity, and applicability to a wide range of sample types without the need for complex derivatization.
Part 2: Designing the Inter-Laboratory Validation Study
An inter-laboratory study is designed to assess the reproducibility of an analytical method—its performance in the hands of different analysts, using different equipment, in different environments.[12][13] The design and execution must adhere to established guidelines, primarily the ICH Q2(R1) "Validation of Analytical Procedures".[3][5][14]
The core objective is to challenge the method with a set of identical, homogeneous samples distributed to a cohort of participating laboratories (typically 6-10). The resulting data is then statistically analyzed to determine the method's precision and accuracy on a global scale.
Inter-Laboratory Validation Workflow
The following diagram illustrates the key stages of a typical inter-laboratory validation study.
Caption: A flowchart of the inter-laboratory validation process.
Key Validation Parameters (as per ICH Q2(R1))
The study will be designed to evaluate the following performance characteristics:[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). In an HPLC method, this is typically demonstrated by peak purity analysis and resolution from adjacent peaks.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy and Precision: These are the most critical parameters in an inter-laboratory study.
-
Accuracy: The closeness of test results to a true or accepted reference value. It is typically expressed as percent recovery.[4]
-
Precision: The closeness of agreement among a series of measurements. It is evaluated at three levels:[4][15][16]
-
Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval. This is measured by each individual laboratory.
-
Intermediate Precision: Precision within a single laboratory, but considering variations such as different days, different analysts, or different equipment.
-
Reproducibility: Precision between laboratories. This is the primary output of the inter-laboratory study and quantifies the method's robustness when transferred.[4][15]
-
-
Part 3: Detailed Experimental Protocol (HPLC-UV Method)
The following protocol must be distributed to and strictly followed by all participating laboratories to ensure consistency.
Objective: To quantify the concentration of this compound in provided samples using a reversed-phase HPLC method with UV detection.
1. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Phosphoric Acid (ACS grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
0.45 µm syringe filters
2. Instrumentation and Conditions
-
HPLC System: With a UV/Vis detector, pump, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
-
Mobile Phase: Acetonitrile:Water (20:80 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
3. Standard Preparation
-
Primary Stock (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the primary stock to cover the expected range (e.g., 1, 5, 25, 50, 100 µg/mL).
4. Sample Preparation
-
The study coordinator will provide samples at three concentration levels (Low, Medium, High), blinded.
-
Allow samples to equilibrate to room temperature.
-
If samples are concentrated, perform an accurate dilution with the mobile phase to fall within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no carryover.
-
Inject the calibration standards in increasing order of concentration.
-
Construct a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.
-
Each participating laboratory will receive 6 samples: two replicates at each of the three concentration levels.
-
Analyze each of the 6 samples in triplicate (n=3 injections per sample).
-
Calculate the concentration of this compound in each sample using the linear regression equation from the calibration curve.
-
Report the average concentration for each of the 6 samples.
Part 4: Data Analysis & Interpretation of Inter-Laboratory Results
Upon receiving the data from all participating laboratories, a central coordinator performs the statistical analysis, often following the procedures outlined in ISO 5725.[6][7]
Statistical Analysis
The primary statistical tool is the Analysis of Variance (ANOVA), which deconstructs the total variation in the results into within-laboratory and between-laboratory components.[12] Outlier tests (e.g., Cochran's C test for variances, Grubb's test for means) should be performed to identify and potentially exclude statistically divergent data sets.
Presentation of Results
The synthesized data should be presented clearly. Below are examples of tables presenting hypothetical (but realistic) results from a 6-laboratory study.
Table 1: Linearity and Range
| Laboratory | Correlation Coefficient (r²) | Linear Range (µg/mL) |
| Lab 1 | 0.9995 | 1 - 100 |
| Lab 2 | 0.9998 | 1 - 100 |
| Lab 3 | 0.9992 | 1 - 100 |
| Lab 4 | 0.9997 | 1 - 100 |
| Lab 5 | 0.9996 | 1 - 100 |
| Lab 6 | 0.9994 | 1 - 100 |
| Acceptance Criterion | ≥ 0.999 | As defined |
Table 2: Accuracy (% Recovery)
| Concentration | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Lab 6 | Mean % Recovery |
| Low (10 µg/mL) | 99.1% | 101.2% | 98.5% | 100.5% | 99.8% | 101.5% | 100.1% |
| Medium (50 µg/mL) | 100.3% | 99.5% | 100.9% | 99.1% | 100.2% | 99.7% | 99.9% |
| High (90 µg/mL) | 99.6% | 98.9% | 100.5% | 101.1% | 99.3% | 100.8% | 100.0% |
| Acceptance Criterion | - | - | - | - | - | - | 98.0 - 102.0% |
Table 3: Precision (Repeatability and Reproducibility as %RSD)
| Concentration | Repeatability SD (sr) | Reproducibility SD (sR) | Repeatability %RSDr | Reproducibility %RSDR |
| Low (10 µg/mL) | 0.15 | 0.45 | 1.5% | 4.5% |
| Medium (50 µg/mL) | 0.40 | 0.95 | 0.8% | 1.9% |
| High (90 µg/mL) | 0.63 | 1.26 | 0.7% | 1.4% |
| Acceptance Criterion | - | - | ≤ 2.0% | ≤ 5.0% |
-
%RSDr (Repeatability): The relative standard deviation calculated from the within-laboratory variance.
-
%RSDR (Reproducibility): The relative standard deviation calculated from the sum of within-laboratory and between-laboratory variances. This is the key indicator of the method's performance across different labs.
Interpretation and Acceptance
-
The method demonstrates excellent linearity across the specified range in all laboratories.
-
The accuracy is high, with mean recoveries very close to 100% at all concentration levels, well within the typical acceptance criteria.
-
The repeatability (%RSDr) is excellent, indicating that individual laboratories can produce very consistent results.
-
The reproducibility (%RSDR) is also well within acceptable limits. The slightly higher %RSDR at the low concentration level is expected and acceptable.
Based on this data, the HPLC-UV method for the quantification of this compound is validated as being accurate, precise, and robust for inter-laboratory use.
Conclusion
The inter-laboratory validation process is a critical, non-negotiable step for the standardization of any analytical method intended for widespread use. By following a structured approach grounded in authoritative guidelines like ICH Q2(R1) and ISO 5725, organizations can generate a comprehensive validation package that provides a high degree of confidence in the method's performance.[3][4][7][17] The successful validation of this this compound HPLC-UV method demonstrates its suitability for reliable and reproducible quantification across different facilities, ensuring data comparability and supporting regulatory compliance.
References
-
Statistical Analysis of Interlaboratory Studies. American Industrial Hygiene Association Journal. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. British Standards Institution. [Link]
-
SIST ISO 5725-1:2024 - Accuracy (trueness and precision) of measurement methods and results - Part 1: General principles and definitions. iTeh Standards. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ISO 5725-2:2019 - Accuracy Method For Repeatability. The ANSI Blog. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Phenols Analysis in Environmental Samples. ResearchGate. [Link]
-
Quantitative determination of phenol and this compound in the whole blood by high performance liquid chromatography. Hygiene and Sanitation. [Link]
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. DiVA portal. [Link]
-
OSHA: Catechol (this compound). Occupational Safety and Health Administration. [Link]
-
Validation data for determination of this compound by MGD-HPTLC and HPLC methods. ResearchGate. [Link]
-
A colorimetric method for determination of this compound in microbial cultures containing other phenolics. PubMed. [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
HPLC chromatogram of A phenolic standard compounds (1: this compound; 2: catechine...). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of phenol and this compound in the whole blood by high performance liquid chromatography | Ulanova | Hygiene and Sanitation [rjhas.ru]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. innovation.world [innovation.world]
- 5. jordilabs.com [jordilabs.com]
- 6. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results [landingpage.bsigroup.com]
- 7. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osha.gov [osha.gov]
- 11. A colorimetric method for determination of this compound in microbial cultures containing other phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. diva-portal.org [diva-portal.org]
- 14. starodub.nl [starodub.nl]
- 15. ISO 5725-2:2019 - Accuracy Method For Repeatability - The ANSI Blog [blog.ansi.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ICH Official web site : ICH [ich.org]
A Comparative Guide to Pyrocatechol and Its Alternatives for Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Uncontrolled Polymerization
In the synthesis, storage, and transportation of reactive monomers, such as acrylates and styrenics, the prevention of spontaneous or premature polymerization is a critical concern for safety, product quality, and process efficiency.[1][2] Uncontrolled polymerization is an exothermic process that can lead to a rapid increase in temperature and viscosity, potentially causing dangerous runaway reactions, equipment fouling, and product degradation.[1][2] Polymerization inhibitors are chemical compounds added in small quantities to monomers to scavenge the free radicals that initiate these unwanted reactions, thereby ensuring stability.[2][3]
This guide provides an in-depth comparison of pyrocatechol's performance as a polymerization inhibitor against widely used alternatives, including hydroquinone (HQ), 4-methoxyphenol (MEHQ), and phenothiazine (PTZ). We will explore their mechanisms of action, comparative performance data, and provide a detailed experimental protocol for evaluating inhibitor efficacy.
The Mechanism of Radical Scavenging
Free-radical polymerization is a chain reaction involving initiation, propagation, and termination steps. Inhibitors work by interrupting this chain, typically by reacting with the initial or propagating radicals to form stable, non-reactive species. This process is known as radical scavenging.
Most phenolic inhibitors, including this compound and hydroquinone, are particularly effective in the presence of dissolved oxygen.[3][4] The primary carbon radicals (R•) generated in the monomer react with oxygen to form peroxy radicals (ROO•). The phenolic inhibitor (In-H) then donates a hydrogen atom to this peroxy radical, effectively terminating the chain reaction.[3][5]
Caption: General mechanism of polymerization inhibition by phenolic compounds in the presence of oxygen.
Profiles of Key Polymerization Inhibitors
This compound (PC)
This compound, also known as catechol, is a dihydroxybenzene used as an intermediate and polymerization inhibitor.[6] While effective on its own, its primary strength in modern applications lies in its synergistic combination with other inhibitors.
-
Mechanism of Action: As a phenolic compound, this compound functions as a radical scavenger, primarily in the presence of oxygen. Its two adjacent hydroxyl groups contribute to its reactivity towards free radicals.
-
Performance Characteristics: Recent innovations have highlighted this compound's role in multi-component inhibitor systems. A patented composition combining this compound (PC) and hydroquinone (HQ) has been shown to produce a synergistic effect, leading to improved polymerization inhibition compared to using either component alone.[7] This combination can also increase the solubility of hydroquinone in monomer systems, which can otherwise be a limiting factor.[7] Furthermore, a three-component system including this compound, hydroquinone, and phenothiazine (PTZ) has also been found to be highly effective.[7] Derivatives such as 4-tert-Butylcatechol (TBC) are recognized as high-performance inhibitors, especially when formulated with co-inhibitors.[8]
Hydroquinone (HQ)
Hydroquinone is one of the most common and widely used general-purpose polymerization inhibitors.[3]
-
Mechanism of Action: HQ is a classic phenolic inhibitor that relies on the presence of oxygen to effectively quench polymerization.[3] It rapidly reacts with peroxy-free radicals to form stable compounds, thereby stopping the polymerization chain.[3][9]
-
Performance Characteristics: HQ is a cost-effective and efficient choice for stabilizing a wide range of monomers during manufacturing and storage.[3] Its performance is well-documented, making it a benchmark against which other inhibitors are often compared. However, its effectiveness diminishes in anoxic conditions, and it can have limited solubility in some non-polar monomers.[7]
4-Methoxyphenol (MEHQ)
Also known as p-methoxyphenol, MEHQ is a premier inhibitor, especially for acrylic monomers.[1][4]
-
Mechanism of Action: MEHQ is a potent free-radical scavenger that, like HQ, works in concert with oxygen.[4][10] It reacts with peroxy radicals to form stable adducts that do not propagate the polymer chain.[1]
-
Performance Characteristics: MEHQ is highly effective at relatively low concentrations, making it a cost-effective choice for large-scale industrial operations.[1] It is often considered a "retarder" because it can significantly slow the rate of polymerization without bringing it to a complete halt, and it often does not need to be removed before the intended polymerization process.[11]
Phenothiazine (PTZ)
Phenothiazine is a highly effective stabilizer used in the manufacturing of acrylic acid, methyl methacrylate, and other monomers.[12][13]
-
Mechanism of Action: PTZ functions as a radical scavenger, but a key distinction is its high efficiency in trapping thermally generated radicals, even in anoxic (oxygen-free) conditions and at elevated temperatures.[10][12][14]
-
Performance Characteristics: This makes PTZ exceptionally valuable for high-temperature processes like distillation, where oxygen levels may be low.[14] It provides robust inhibition at very low concentrations.[12] PTZ is often used in conjunction with phenolic inhibitors like MEHQ to provide comprehensive protection under various conditions.[13][14]
Comparative Performance Analysis
The selection of an appropriate inhibitor is dictated by the specific monomer, process conditions (temperature, oxygen presence), and desired shelf life.
| Feature | This compound (PC) | Hydroquinone (HQ) | 4-Methoxyphenol (MEHQ) | Phenothiazine (PTZ) |
| Chemical Class | Phenolic (Dihydroxybenzene) | Phenolic (Dihydroxybenzene) | Phenolic (Substituted) | Thiazine (Aminic) |
| Oxygen Requirement | Yes | Yes | Yes | Not essential; effective in anoxic conditions |
| Typical Applications | Synergistic inhibitor packages, general use | General-purpose inhibitor for various monomers | Acrylic monomers, vinyl monomers | High-temperature processes (distillation), acrylics |
| Key Advantages | Excellent synergistic effects with HQ and PTZ[7] | Cost-effective, widely used benchmark[3] | High efficiency at low concentrations, acts as a retarder[1][11] | Superior performance at high temperatures and without oxygen[12][14] |
| Limitations | Less commonly used as a standalone inhibitor | Reduced efficiency without oxygen, potential solubility issues[7] | Less effective in anoxic conditions | Higher cost compared to some phenolics |
Experimental Protocol: Evaluating Inhibitor Efficiency
To objectively compare the performance of polymerization inhibitors, a standardized laboratory test measuring the induction period is essential. The induction period is the time during which the inhibitor effectively prevents polymerization; a longer induction period indicates greater inhibitor efficiency.[15]
Objective
To determine and compare the induction period provided by this compound, HQ, MEHQ, and PTZ in a representative monomer system (e.g., acrylic acid).
Principle
A monomer containing a known concentration of an inhibitor is heated in the presence of a free-radical initiator. The reaction is monitored for the onset of polymerization, which is marked by a sudden increase in temperature or viscosity. The time elapsed before this onset is the induction period.
Materials & Equipment
-
Monomer: Acrylic Acid (with inhibitor removed prior to experiment)
-
Inhibitors: this compound, Hydroquinone, MEHQ, Phenothiazine
-
Initiator: Azobisisobutyronitrile (AIBN) or a suitable water-soluble initiator like V-50[15]
-
Apparatus: Glass reaction vessel with a magnetic stirrer, heating mantle or oil bath with temperature controller, thermocouple or thermometer, and a method for monitoring (e.g., viscometer, or simply visual inspection for gelling).
-
Control: A sample with no inhibitor must be run to establish the baseline polymerization time.
Step-by-Step Methodology
-
Preparation: Prepare stock solutions of each inhibitor in the monomer at a specified concentration (e.g., 200 ppm).
-
Setup: Add a measured volume of the monomer/inhibitor solution to the reaction vessel.
-
Inerting (Optional but Recommended): For comparing oxygen-dependent vs. independent inhibitors, one set of experiments can be run while bubbling nitrogen through the monomer to create anoxic conditions.
-
Heating: Begin stirring and heat the vessel to a constant temperature (e.g., 60°C).
-
Initiation: Once the temperature is stable, add a pre-determined amount of the radical initiator. Start a timer immediately.
-
Monitoring: Continuously monitor the temperature and/or viscosity of the solution. The onset of polymerization is indicated by a sharp, exothermic temperature rise or a rapid increase in viscosity.
-
Data Recording: Record the time at which the onset of polymerization occurs. This is the induction period.
-
Analysis: Repeat the experiment for each inhibitor and the control sample. Plot the results for comparison.
Caption: Experimental workflow for determining the induction period of a polymerization inhibitor.
Conclusion
The selection of a polymerization inhibitor is a critical decision based on a balance of performance, cost, and process conditions. While hydroquinone and MEHQ remain industry standards for general storage and stabilization of acrylics, respectively, they are most effective in the presence of oxygen. Phenothiazine offers superior protection in high-temperature, anoxic environments common in manufacturing and distillation.
This compound emerges as a highly valuable component, particularly for creating advanced, synergistic inhibitor formulations.[7] Its ability to enhance the performance and utility of established inhibitors like hydroquinone demonstrates that the future of effective monomer stabilization may lie in these optimized, multi-component systems. For researchers and development professionals, testing inhibitors under conditions that precisely mimic their intended application is paramount to ensuring safety and efficiency.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Safety and Efficiency: The Role of Polymerization Inhibitors in Acrylic Monomer Production.
- Al-Sabagh, A.M., et al. (2023).
- ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.
- Cutié, S., Henton, D., et al. (1997). The effects of MEHQ on the polymerization of acrylic acid in the preparation of superabsorbent gels. Journal of Applied Polymer Science.
- Vogel, H., et al.
- Ghasemi, Z., et al.
- FUJIFILM Wako Chemicals.
- ChemPoint.com. Phenothiazine (PTZ)
- Semantic Scholar. Phenothiazine as stabilizer for acrylic acid.
- ResearchGate. Phenothiazine as Stabilizer for Acrylic Acid.
- Gogotov, A.F. (2017). High-Performance thermal polymerization inhibitors based on 4-tert-Butylcatechol and its compositions for petrochemical plants. Petroleum Chemistry.
- Google Patents. (2021). WO2021022550A1 - Polymerization inhibitor compositions and uses thereof.
- Benchchem.
- Otsuka Chemical Co., Ltd.
- Longchang Chemical. (2022).
- Google Patents. (1983).
- ChemPoint.com.
- Australian Government Department of Health. (2022).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempoint.com [chempoint.com]
- 4. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. US4381973A - Process for the preparation of this compound and hydroquinone - Google Patents [patents.google.com]
- 7. WO2021022550A1 - Polymerization inhibitor compositions and uses thereof - Google Patents [patents.google.com]
- 8. High-Performance thermal polymerization inhibitors based on 4- tert -Butylcatechol and its compositions for petrochemical plants - Gogotov - Petroleum Chemistry [ogarev-online.ru]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. The effects of MEHQ on the polymerization of acrylic acid in the preparation of superabsorbent gels | Semantic Scholar [semanticscholar.org]
- 12. chempoint.com [chempoint.com]
- 13. Phenothiazine as stabilizer for acrylic acid | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pyrocatechol
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. Pyrocatechol (also known as catechol or 1,2-dihydroxybenzene), while a valuable reagent in chemical synthesis, photography, and pharmaceuticals, presents significant health and environmental hazards that demand a rigorous and informed disposal protocol.[1][2] This guide moves beyond mere compliance, offering a deep-dive into the causality behind this compound's hazardous nature and providing field-proven, step-by-step procedures for its safe disposal.
Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound waste confidently and responsibly, transforming safety protocols from a checklist into a deeply ingrained institutional culture.
The 'Why': Understanding the Hazard Profile of this compound
Proper handling and disposal procedures are directly derived from the inherent risks of a chemical. This compound is classified as a hazardous substance for multiple reasons, making indiscriminate disposal via standard laboratory drains or general waste streams unacceptable.[3][4] It is toxic if swallowed, in contact with skin, or inhaled.[5]
The International Agency for Research on Cancer (IARC) classifies this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[2][6][7] Furthermore, it is known to cause severe skin irritation and serious eye damage, is suspected of causing genetic defects, and is toxic to aquatic life.[4][8][9] Understanding these risks is the foundational step in appreciating the necessity of the stringent disposal protocols that follow.
| Hazard Classification | GHS Category | Key Information & Source |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed. (LD50 Oral - Rat: 300 mg/kg)[7][8] |
| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin. (LD50 Dermal - Rat: 600 mg/kg)[7][8] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[4][6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[4][7] |
| Carcinogenicity | Category 1B / IARC Group 2B | H350: May cause cancer. / Possibly carcinogenic to humans.[2][4] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[4][8] |
| Aquatic Toxicity | Acute Category 2 | H401: Toxic to aquatic life.[4][8] |
The 'How': Personal Protective Equipment (PPE) - Your First Line of Defense
Before any handling or disposal activity, the establishment of a robust physical barrier between the researcher and the chemical is non-negotiable. Standard laboratory attire is insufficient. All operations involving this compound, including disposal, must be conducted within a certified chemical fume hood.[5][8]
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves, inspected prior to use.[3] | This compound is rapidly absorbed through the skin and is classified as toxic upon dermal contact.[4][10] |
| Eye/Face Protection | Chemical safety goggles and a face shield.[6] | Protects against dust, splashes, and direct contact that can cause serious, irreversible eye damage.[6] |
| Skin/Body Protection | Protective clothing (e.g., lab coat). Ensure no skin is exposed. | Prevents skin contact which can cause irritation and systemic toxicity.[8] |
| Respiratory Protection | Required if dust is generated and ventilation is inadequate. | Solid this compound can form dust that is harmful if inhaled.[5][6] |
The Disposal Workflow: A Step-by-Step Decision Framework
The correct disposal path for this compound waste depends on its form (solid, liquid, or contaminated debris) and quantity. Under no circumstances should this compound or its solutions be disposed of down the drain. [3][6] All waste streams must be treated as hazardous waste.[9]
The following diagram outlines the decision-making process for proper segregation and disposal.
Caption: Decision workflow for this compound waste management.
Protocol for Small Spill Cleanup and Disposal
For minor spills of solid or dilute solutions, immediate and correct action can prevent a wider contamination event.
-
Evacuate & Secure: Alert personnel in the immediate area. If the spill is significant or involves dust, evacuate the lab. Restrict access to the spill area.[11]
-
Don PPE: Wear the full PPE as specified in Table 2.
-
Contain & Collect (Solid Spills): DO NOT DRY SWEEP.[11] Gently cover the spill with a plastic sheet to prevent dust from becoming airborne.[12] Moisten the material with water.[11] Carefully sweep or scoop the dampened material into a designated, labeled container for hazardous solid waste.[6][12]
-
Contain & Absorb (Liquid Spills): Cover the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[12][13] Do not use combustible materials like paper towels alone for the initial absorption of the liquid.
-
Package Waste: Place all contaminated absorbent materials, used cleaning supplies, and gloves into a clearly labeled, sealable plastic bag or container designated for this compound solid waste.[12][13]
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a final rinse.[5][13] All cleaning materials must also be disposed of as hazardous waste.
-
Final Disposal: Place the sealed container of spill debris into the laboratory's designated satellite accumulation area for hazardous waste.
Protocol for Routine Operational Waste
This includes unused or surplus this compound, prepared solutions, and contaminated disposable labware (e.g., pipette tips, weigh boats, gloves).
-
Do Not Mix Wastes: It is critical to avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4][8] Incompatibilities with strong oxidizers, acids, or bases can lead to dangerous reactions.[1][7]
-
Solid Waste Segregation:
-
Unused/Expired Chemical: Keep in its original container if possible.[4][8] Ensure the label is intact and legible.
-
Contaminated Debris: Collect all contaminated items such as gloves, weigh boats, and absorbent paper in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[5]
-
-
Liquid Waste Segregation:
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with this compound.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the concentration and associated hazards (e.g., "Toxic," "Carcinogen").[14]
-
Final Disposal: Store sealed and labeled containers in a designated secondary containment bin within a satellite accumulation area. Follow your institution's procedures for requesting a pickup by a licensed hazardous waste disposal company.[3][6][8]
The Ultimate Fate: Approved Disposal Methodologies
For research and development facilities, the only acceptable terminal disposal method is through a licensed and certified hazardous waste contractor. These contractors utilize two primary, large-scale methodologies:
-
Chemical Incineration: This is the most common and effective method. This compound can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[6] Incineration at high temperatures ensures the complete destruction of the hazardous organic molecule.[15]
-
Secure Landfill: While less common for organic chemicals, some stabilized and contained this compound waste may be disposed of in a designated hazardous waste landfill, subject to strict federal and local regulations under the Resource Conservation and Recovery Act (RCRA).[16]
It is the waste generator's legal responsibility to ensure that the chosen disposal contractor is fully licensed and that the waste is properly classified, labeled, and transported according to Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[11][17] this compound is classified for transport under UN number 2811, as a toxic solid, organic, n.o.s.[3][8]
By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a safer laboratory environment and ensure your institution's compliance with environmental regulations, building a foundation of trust in your operational excellence.
References
- 1. Page loading... [wap.guidechem.com]
- 2. epa.gov [epa.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. employees.delta.edu [employees.delta.edu]
- 5. uaf.edu [uaf.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Specifications, Uses, SDS of Catechol or this compound Manufacturers [kingofchemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 11. nj.gov [nj.gov]
- 12. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 14. uaf.edu [uaf.edu]
- 15. Incineration of waste products | Research Starters | EBSCO Research [ebsco.com]
- 16. epa.gov [epa.gov]
- 17. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Pyrocatechol
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and operational protocols for the handling of pyrocatechol (also known as catechol), a compound that demands rigorous safety measures due to its significant health risks. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but a deep understanding of why these measures are critical for your safety and the integrity of your research.
Understanding the Hazard: Why this compound Demands Respect
This compound (CAS No. 120-80-9) is a white, crystalline solid that is highly toxic and corrosive.[1] Exposure can occur through inhalation, skin absorption, ingestion, and eye contact.[2] It is crucial to understand the specific dangers it presents to select the appropriate PPE and implement safe handling practices.
Key Hazards:
-
High Acute Toxicity: this compound is toxic if swallowed or in contact with skin.[3][4] It can be rapidly absorbed through the skin, leading to systemic illness similar to that caused by phenol, but with more pronounced convulsions.[5][6]
-
Corrosive to Skin and Eyes: Direct contact causes severe skin and eye burns, potentially leading to permanent eye damage or blindness.[4][7]
-
Carcinogenicity and Mutagenicity: It is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[5] It is also suspected of causing genetic defects.[3][4]
-
Systemic Effects: this compound targets multiple organs, including the central nervous system, kidneys, liver, lungs, and cardiovascular system. Inhalation can irritate the respiratory system, and high-level exposure can lead to breathing difficulties and even death.[7][8]
Exposure Limits
Regulatory bodies have established exposure limits to protect laboratory personnel. Adherence to these is mandatory.
| Organization | Limit | Notes |
| OSHA (PEL) | 5 ppm (20 mg/m³) | 8-hour Time-Weighted Average (TWA)[9] |
| ACGIH (TLV) | 5 ppm | 8-hour TWA[8][9] |
| NIOSH (REL) | 5 ppm | 10-hour TWA[8] |
A skin notation is added by OSHA, indicating the potential for significant contribution to overall exposure through the cutaneous route.[6]
The Core of Protection: Selecting Your Personal Protective Equipment
Given the severe hazards of this compound, a multi-layered approach to PPE is not just recommended; it is essential. The selection of each component is based on preventing contact with and absorption of the chemical.
Hand Protection: Your First Line of Defense
Causality: this compound is readily absorbed through the skin, making glove selection paramount.[5] The goal is to create an impermeable barrier between the chemical and your skin.
-
Primary Gloves: Nitrile rubber gloves are a suitable choice for protection against this compound.[3] Always inspect gloves for any signs of degradation or punctures before use.
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[4]
-
Disposal: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
Eye and Face Protection: Shielding Against Irreversible Damage
Causality: this compound can cause severe eye burns and permanent damage.[4] Therefore, complete protection of the eyes and face is critical.
-
Primary Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Secondary Protection: A face shield worn over safety glasses is required any time there is a risk of a large splash.[10]
Body Protection: A Barrier Against Spills and Splashes
Causality: To prevent skin contact from spills or splashes, appropriate body protection is necessary.
-
Lab Coat: A Nomex® laboratory coat should be worn, buttoned, and fit properly to cover as much skin as possible.[10]
-
Apron: For tasks involving the handling of this compound concentrates, a chemical-resistant apron should be worn over the lab coat.[11]
-
Full Suit: In the case of a large spill, a full chemical-protective suit is required.[4][7]
Respiratory Protection: Preventing Inhalation of Hazardous Dust
Causality: Inhalation of this compound dust can cause severe respiratory tract irritation. Engineering controls, such as a fume hood, are the primary method of protection. However, when these are not sufficient, respiratory protection is mandatory.
-
When to Use: A respirator is required if user operations generate dust, fume, or mist, and ventilation is inadequate to keep airborne contaminants below the exposure limit.[7]
-
Type of Respirator: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges.[4] If the respirator is the sole means of protection, use a full-face supplied air respirator.[4]
-
Program Compliance: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.
Operational Plan: Step-by-Step Safety Procedures
Pre-Handling Checklist
-
Location: All work with solid this compound must be conducted in a designated area, such as a properly functioning fume hood.[12]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.
-
PPE Inspection: Before starting, inspect all PPE for damage or contamination.[12]
PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Sequence.
Handling this compound
-
Minimize the generation of dust.
-
Avoid contact with skin and eyes.[7]
-
Do not breathe dust, vapor, mist, or gas.
-
Wash hands thoroughly after handling.
Emergency Response: Immediate Actions are Critical
In the event of an exposure, immediate and correct first aid is crucial.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[13][14] Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water.[13] Seek immediate medical attention.[7] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical aid. |
| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is a critical final step to ensure safety and environmental protection.
-
Waste Collection: Place unused this compound and any contaminated materials (e.g., gloves, weigh boats) into a suitable, labeled, and closed container for disposal.[4]
-
Authorized Disposal: All waste must be submitted for disposal to a person or specialized company authorized for waste removal.[3]
-
Environmental Protection: Do not let the product enter drains.[4] Prevent contamination of soil and surface or ground water.[3]
Waste Disposal Workflow
Caption: this compound Waste Disposal Workflow.
By adhering to these rigorous protocols, you are not only ensuring your personal safety but also upholding the highest standards of laboratory practice. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound.
References
- Material Safety Data Sheet. (2004, November 15). This compound, 98% (Titr.).
- Penta Chemicals. (2024, April 18). This compound - SAFETY DATA SHEET.
- ScienceLab.com. (n.d.). This compound 98% - (For Synthesis) (Catechol) (O-Dihydroxybenzene) MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound.
- CDH Fine Chemical. (n.d.). This compound CAS No 120-80-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound violet.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound violet.
- University of Alaska Fairbanks. (n.d.). Catechol (this compound) - Biology and Wildlife STANDARD OPERATING PROCEDURE.
- Apollo Scientific. (2022, September 16). This compound Violet.
- U.S. Environmental Protection Agency. (n.d.). Catechol (this compound).
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Harper College. (2005, October 9). This compound Violet ScienceLab.pdf.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Catechol.
- Santa Cruz Biotechnology. (n.d.). This compound: sc-215763.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.
- Boomsma, F., Alberts, G., van Eijk, L., Man in 't Veld, A. J., & Schalekamp, M. A. (1993). Optimal collection and storage conditions for catecholamine measurements in human plasma and urine. Clinical chemistry, 39(12), 2503–2508.
- University of Florida, IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- New Jersey Department of Health. (n.d.). Catechol - Hazardous Substance Fact Sheet.
- Cornell University. (n.d.). 7.4.4 Eye and Skin Absorption.
- Occupational Safety and Health Administration. (n.d.). CATECHOL.
- Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices.
- Semantic Scholar. (n.d.). Optimal collection and storage conditions for catecholamine measurements in human plasma and urine.
- Centers for Disease Control and Prevention. (1989, January 19). 1988 OSHA PEL Project - Catechol.
- California Department of Pesticide Regulation. (n.d.). Safety Information.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Catechol [cdc.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. epa.gov [epa.gov]
- 6. 1988 OSHA PEL Project - Catechol | NIOSH | CDC [archive.cdc.gov]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. nj.gov [nj.gov]
- 9. CATECHOL | Occupational Safety and Health Administration [osha.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 12. uaf.edu [uaf.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
